Methyl 2-aminocyclohexanecarboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKBWUZZPSEGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-70-2 | |
| Record name | methyl 2-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride, a valuable building block in pharmaceutical and materials science. The primary focus of this document is the catalytic hydrogenation of methyl anthranilate, a robust and scalable method for the preparation of the target compound. This guide delves into the mechanistic underpinnings of the reaction, explores the critical aspect of stereoselectivity, and provides a detailed, field-proven experimental protocol. Furthermore, it includes a thorough characterization of the final product, supported by spectroscopic data, to ensure the highest standards of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Cyclohexylamine Scaffold
Methyl 2-aminocyclohexanecarboxylate and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The presence of both an amino group and a methyl ester on a cyclohexane ring offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for applications in drug development and biological studies.
The synthesis of this compound, however, presents a key challenge in controlling the stereochemistry of the two adjacent substituents on the cyclohexane ring. The relative orientation of the amino and ester groups (cis or trans) significantly influences the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives. This guide will therefore place a strong emphasis on the stereochemical outcomes of the presented synthetic route.
Strategic Approach: Catalytic Hydrogenation of Methyl Anthranilate
The most direct and atom-economical approach to methyl 2-aminocyclohexanecarboxylate is the catalytic hydrogenation of the aromatic precursor, methyl anthranilate.[1] This method is favored for its efficiency, relatively mild reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused.[1]
The Rationale Behind Catalyst Selection
The choice of catalyst is paramount in achieving high conversion and selectivity in arene hydrogenation. Platinum group metals, particularly rhodium (Rh) and ruthenium (Ru) supported on carbon, have demonstrated exceptional efficacy in this transformation.[1]
-
Rhodium on Carbon (Rh/C): Often considered the most effective catalyst for the hydrogenation of aromatic rings under mild conditions (e.g., low to medium hydrogen pressure).[1] It typically exhibits high activity and can be used under neutral conditions.
-
Ruthenium on Carbon (Ru/C): A more cost-effective alternative to rhodium, Ru/C also provides excellent results in arene hydrogenation, including for more challenging substrates like phenols.[1]
The underlying principle of this catalytic process involves the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the benzene ring.
Unraveling the Stereochemistry: The Predominance of the cis-Isomer
A critical aspect of the hydrogenation of substituted arenes is the stereoselectivity of the product. In the case of methyl anthranilate, the hydrogenation typically yields the cis-isomer of methyl 2-aminocyclohexanecarboxylate as the major product.[2] This preference can be explained by the mechanism of catalytic hydrogenation on a heterogeneous catalyst. The aromatic ring adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the catalyst surface to the same face of the ring in a syn-addition fashion.[2][3] For the formation of the trans-isomer, a desorption and re-adsorption of an intermediate partially hydrogenated species would be required, which is a less favorable pathway.[2]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound, adapted from established and reliable procedures for arene hydrogenation.[1]
Materials and Equipment
| Reagents | Equipment |
| Methyl Anthranilate | High-pressure hydrogenation reactor (e.g., Parr apparatus) |
| 5% Rhodium on Carbon (5% Rh/C) | Magnetic stirrer with hotplate |
| Isopropanol (anhydrous) | Filtration apparatus (e.g., Büchner funnel, Celite®) |
| Hydrogen gas (high purity) | Round-bottom flasks |
| Diethyl ether (anhydrous) | Rotary evaporator |
| Hydrochloric acid (concentrated) | pH meter or pH paper |
| Inert gas (Nitrogen or Argon) | Standard laboratory glassware |
Step-by-Step Synthesis
Step 1: Catalytic Hydrogenation of Methyl Anthranilate
-
Reactor Setup: In a high-pressure hydrogenation reactor, add methyl anthranilate (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add 5% Rh/C (1-5 mol%).
-
Solvent Addition: Add anhydrous isopropanol as the solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm) and commence vigorous stirring.[1] The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Catalyst Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of isopropanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-aminocyclohexanecarboxylate as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude methyl 2-aminocyclohexanecarboxylate in anhydrous diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether or bubble dry hydrogen chloride gas through the solution. Alternatively, a calculated amount of concentrated hydrochloric acid can be added dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Visualization of the Synthetic Pathway
The following diagrams illustrate the overall synthetic workflow and the reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of catalytic hydrogenation leading to the cis-product.
Characterization of this compound
Accurate characterization of the final product is crucial for its use in further research and development. The following table summarizes key analytical data for the title compound.
| Property | Data |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [4] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | δ 1.2-2.2 (m, 8H, cyclohexyl-H), 2.5-2.7 (m, 1H, CH-CO₂Me), 3.1-3.3 (m, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 8.0-9.0 (br s, 3H, NH₃⁺) |
| ¹³C NMR (CDCl₃, ppm) | δ 23.9, 24.5, 28.9, 31.5, 51.8, 52.3, 54.1, 173.5 |
| IR (KBr, cm⁻¹) | ~2930 (C-H), ~1735 (C=O, ester), ~1600 & ~1500 (N-H bend) |
Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and instrument used. The provided data is a representative example.
Conclusion and Future Perspectives
The catalytic hydrogenation of methyl anthranilate stands out as a highly efficient and stereoselective method for the synthesis of this compound. The preferential formation of the cis-isomer is a key feature of this reaction, providing a direct route to this specific stereoisomer. This technical guide has provided a detailed protocol, mechanistic insights, and characterization data to enable researchers to confidently synthesize and utilize this important chemical building block. Future research may focus on the development of catalysts that can selectively produce the trans-isomer or on the application of this scaffold in the synthesis of novel therapeutics and advanced materials.
References
- 1. Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Methyl 2-Aminocyclohexanecarboxylate Hydrochloride: Properties, Synthesis, and Applications
Introduction
Methyl 2-aminocyclohexanecarboxylate hydrochloride is a cyclic β-amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone imposes conformational constraints that are highly sought after in the design of peptidomimetics and other bioactive molecules. The presence of both an amine and an ester functional group on a stereochemically defined scaffold allows for diverse chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in drug discovery and development.
Physicochemical and Spectroscopic Properties
The hydrochloride salt of methyl 2-aminocyclohexanecarboxylate is typically a white to off-white solid, with its physical properties being influenced by its stereochemistry (cis or trans, and the specific enantiomer).
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][2][3] |
| Appearance | White to very pale yellow crystalline powder or solid | [4] |
| Melting Point | Varies with isomerism, e.g., ~188 °C for a specific isomer | [4] |
| Solubility | Soluble in water and polar organic solvents like methanol. | General Knowledge |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclohexane ring would appear as a series of complex multiplets between 1.2 and 3.5 ppm. The protons on the carbons bearing the amine and ester groups (C1 and C2) would be shifted further downfield. The integration of the ring protons would correspond to 10H, the amine protons (as a broad singlet under the ammonium hydrochloride form) to 3H, and the methyl ester to 3H.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would show a peak for the carbonyl carbon of the ester at approximately 175 ppm. The carbon of the methyl group would be around 52 ppm. The carbons of the cyclohexane ring would appear in the range of 20-60 ppm, with the C1 and C2 carbons being the most downfield in this range due to the electron-withdrawing effects of the attached functional groups.
Infrared (IR) Spectroscopy (Expected): The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹. A broad absorption in the range of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt. C-H stretching vibrations for the cyclohexane ring and methyl group would be observed around 2850-3000 cm⁻¹.
Synthesis of this compound
A common and efficient method for the synthesis of methyl 2-aminocyclohexanecarboxylate is the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate). This reaction reduces the aromatic ring to a cyclohexane ring.
Reaction Scheme
Caption: Synthesis of Methyl 2-Aminocyclohexanecarboxylate HCl.
Detailed Experimental Protocol
This protocol is based on established procedures for the catalytic hydrogenation of aromatic amines.[6]
Materials:
-
Methyl 2-aminobenzoate (Methyl Anthranilate)
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Reactor Setup: In a glass liner of a Parr hydrogenation apparatus, dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol % of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: To the suspension, add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) dropwise. This serves to form the hydrochloride salt of the product in situ and can influence the stereoselectivity of the reduction.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating to increase the rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a crystalline solid.
Stereochemical Considerations
The catalytic hydrogenation of methyl anthranilate typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. Separation of the diastereomers can be achieved by chromatography or fractional crystallization. The resolution of enantiomers, if required, can be accomplished using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary.[5]
Reactivity and Stability
This compound is a stable crystalline solid under standard laboratory conditions. As a β-amino ester, its reactivity is primarily dictated by the amine and ester functional groups.
-
Amine Reactivity: The primary amine is nucleophilic (after neutralization of the hydrochloride salt) and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This allows for the straightforward introduction of various substituents at the 2-position, which is a common strategy in the development of pharmaceutical analogues.
-
Ester Reactivity: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines or undergo reduction to the corresponding alcohol.
-
Stability: The ester linkage is susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. The compound should be stored in a cool, dry place.
Applications in Drug Discovery and Development
The rigid, alicyclic scaffold of methyl 2-aminocyclohexanecarboxylate makes it an attractive building block for creating conformationally constrained peptides and small molecules. Such constraints can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability compared to more flexible analogues.
Peptidomimetics
Incorporating cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid (derived from the title compound) into peptide sequences can induce stable secondary structures, such as helices and turns.[7][8] This is a powerful tool for mimicking the bioactive conformation of natural peptides while improving their resistance to proteolytic degradation.[9]
Caption: Drug development workflow utilizing the target compound.
Small Molecule Therapeutics
The cyclohexyl ring system can serve as a rigid core for the development of non-peptidic drugs. By functionalizing the amine and ester groups, a diverse library of compounds can be synthesized and screened for various biological activities. For example, derivatives of cyclic β-amino acids have been investigated for their potential as enzyme inhibitors and receptor agonists/antagonists.[10] The defined stereochemistry of the starting material is crucial for understanding structure-activity relationships (SAR) and for developing potent and selective drug candidates.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a key synthetic intermediate whose value lies in its combination of functional group versatility and conformational rigidity. Its synthesis via the catalytic hydrogenation of methyl anthranilate provides a reliable route to this compound, and its subsequent chemical modifications open up a wide array of possibilities for the construction of complex and biologically active molecules. For researchers in drug discovery, this building block offers a powerful platform for the design of novel therapeutics with improved pharmacological profiles.
References
- Fülöp, F. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 40(11), 1168-1177.
- Martinek, T. A., & Fülöp, F. (2012). Pharmacologically active β-amino acid derivatives. Mini reviews in medicinal chemistry, 12(14), 1496-1506.
- Albericio, F., & Ortuño, R. M. (2007). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 63(43), 10695-10702.
- González-Muñiz, R., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 12(1), 129-137.
-
PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemsrc. cis-2-amino-2-methyl-cyclohexane carboxylic acid hydrochloride. [Link]
-
LookChem. methyl -2-aminocyclohexane-1-carboxylate hydrochloride. [Link]
- Guedes, I. A., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(11), 18882-18904.
- Google Patents.
- Singh, R. P., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5.
-
ResearchGate. Some important cyclic β-amino acids. [Link]
-
PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
- Google Patents.
-
U.S. Food and Drug Administration. methyl anthranilate. [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
PubChem. Methyl Anthranilate. National Center for Biotechnology Information. [Link]
-
Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
- Google Patents.
-
SpringerLink. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]
-
Scilit. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]
Sources
- 1. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-METHYL 2-AMINOCYCLOHEXANE CARBOXYLATE HCL(948915-94-4) 1H NMR spectrum [chemicalbook.com]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
The Enigmatic Building Block: A Technical Overview of CAS 1024618-29-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAS number 1024618-29-8 identifies the chemical entity (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride . This compound is classified as a chiral building block, a fundamental component in the field of asymmetric synthesis. Its stereochemically defined structure, featuring a cyclohexane ring with specific cis or trans configurations of its functional groups, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, and critically, contextualizes its role within the broader landscape of synthetic chemistry and drug discovery. While public domain literature on the direct application of this specific building block in late-stage drug candidates is limited, this guide will extrapolate its potential utility based on the well-established principles of chiral synthesis and the importance of the aminocyclohexane moiety in medicinal chemistry.
Introduction: The Significance of Chiral Scaffolds
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount in modern drug development. Chiral building blocks, such as (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride, are instrumental in achieving this stereochemical control. They provide a pre-defined stereochemical foundation upon which medicinal chemists can elaborate to construct novel therapeutic agents.
The aminocyclohexane motif is a prevalent scaffold in numerous bioactive molecules. Its rigid, yet conformationally flexible, structure allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets. The presence of both an amine and a carboxylate group in the title compound offers versatile handles for a variety of chemical transformations.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 1024618-29-8 | N/A |
| IUPAC Name | methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | N/A |
| Molecular Formula | C₈H₁₆ClNO₂ | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Stereochemistry | (1R,2R) | N/A |
Structural Diagram:
Caption: 2D structure of (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.
Synthetic Strategy and Methodologies
Hypothetical Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the molecule at the C-N and C-C(=O) bonds, leading back to a simpler cyclohexene starting material.
Caption: Hypothetical retrosynthetic pathway for the target molecule.
Plausible Experimental Protocol: Asymmetric Aminohydroxylation
One potential route to a precursor for the target molecule could involve an asymmetric aminohydroxylation of a cyclohexene derivative. This would be followed by functional group manipulations to yield the final product.
Step 1: Asymmetric Aminohydroxylation of Cyclohex-1-ene-1-carboxylic acid methyl ester
-
To a stirred solution of cyclohex-1-ene-1-carboxylic acid methyl ester (1.0 eq) in a suitable solvent (e.g., t-butanol/water mixture) at 0 °C, add the Sharpless asymmetric aminohydroxylation reagent mixture (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL as the chiral ligand, potassium osmate(VI) dihydrate, a nitrogen source like chloramine-T or a carbamate).
-
Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amino alcohol.
Causality behind Experimental Choices: The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) is critical as it dictates the facial selectivity of the addition to the double bond, thereby establishing the desired stereochemistry at the two new stereocenters. The use of a carbamate as the nitrogen source can be advantageous as it provides a protected amine, which can be deprotected in a subsequent step.
Step 2: Functional Group Interconversion and Salt Formation
-
The resulting hydroxy group would then need to be removed. This could be achieved through a variety of methods, such as conversion to a good leaving group (e.g., tosylate or mesylate) followed by reductive cleavage.
-
The protecting group on the amine would be removed under appropriate conditions (e.g., acidic hydrolysis for a carbamate).
-
Finally, treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) would yield the desired (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride salt.
Self-Validating System: The enantiomeric excess (e.e.) of the product from the asymmetric aminohydroxylation step should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The relative stereochemistry (cis or trans) can be confirmed by 1H NMR spectroscopy, utilizing coupling constants and NOE experiments.
Applications in Drug Discovery: A Forward-Looking Perspective
While direct evidence of CAS 1024618-29-8 in drug development pipelines from the searched literature is absent, its potential as a valuable building block can be projected. The 1,2-aminoester functionality on a cyclohexane scaffold is a key feature in various classes of therapeutic agents.
Potential as a Scaffold for Enzyme Inhibitors
Many enzyme active sites are chiral environments. The rigid cyclohexane core of this building block can serve to position the amine and ester functionalities in a precise orientation to interact with amino acid residues in an enzyme's active site. For instance, it could be envisioned as a starting point for the synthesis of inhibitors of proteases, kinases, or other enzymes where specific hydrogen bonding and ionic interactions are crucial for binding.
Incorporation into Peptidomimetics
The aminocyclohexane carboxylate structure can be considered a constrained analog of a dipeptide. Its incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the molecule less susceptible to proteolytic degradation.
Caption: Conceptual workflow for the incorporation of the building block into a peptidomimetic.
Conclusion and Future Outlook
(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride (CAS 1024618-29-8) represents a synthetically useful, stereochemically defined building block. While its direct application in publicly disclosed drug discovery programs is not apparent from the available literature, its structural motifs are highly relevant to medicinal chemistry. The principles of asymmetric synthesis provide a clear, albeit hypothetical, roadmap for its preparation. For researchers in drug development, this compound should be viewed as a valuable tool in the arsenal for creating novel, stereochemically pure chemical entities. Further research and publication of its use in the synthesis of bioactive molecules would be necessary to fully elucidate its practical impact on the field.
References
Sources
Structure Elucidation of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The definitive characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Methyl 2-aminocyclohexanecarboxylate is a versatile chiral building block whose biological activity is intrinsically tied to its stereochemistry.[1] This technical guide provides a comprehensive, field-proven strategy for the complete structure elucidation of its hydrochloride salt. We move beyond a simple listing of techniques to explain the causal logic behind an integrated analytical workflow, ensuring a self-validating system for unambiguous structure confirmation. This document details the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography.
Foundational Principles: Why the Hydrochloride Salt?
Amino acid esters like methyl 2-aminocyclohexanecarboxylate are typically handled and stored as their mineral acid salts, most commonly the hydrochloride.[2] This is not merely a matter of convenience but a critical choice rooted in chemical stability and practicality.
-
Enhanced Stability: The free amine is susceptible to degradation and self-condensation, which can lead to the formation of diketopiperazine derivatives or polypeptides. The protonated ammonium salt is significantly more stable, protecting the molecule and ensuring a longer shelf life.[2][3]
-
Improved Physical Properties: Hydrochloride salts are generally crystalline solids with improved water solubility compared to the often-oily free base form.[3] This simplifies handling, purification, and formulation processes.
-
Controlled Reactivity: In synthetic applications, such as peptide synthesis, the amine is intentionally protected as its salt. The free amine can then be generated in situ by the addition of a non-nucleophilic base just before the coupling step, allowing for precise control over the reaction.[4]
The Integrated Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry provides the molecular weight and elemental formula, serving as the first piece of concrete evidence for the compound's identity.
Expertise & Causality: When analyzing the hydrochloride salt, the mass spectrometer typically detects the molecular ion of the volatile free base (C₈H₁₅NO₂), as the HCl adduct is thermally labile in the ion source. The high-resolution mass spectrum (HRMS) is critical for confirming the elemental composition over other possibilities with the same nominal mass.
Data Presentation: Expected Mass Fragments
| m/z Value | Identity | Interpretation |
| 157.1103 | [M]⁺ | Molecular ion of the free base (C₈H₁₅NO₂).[5][6] |
| 158.1137 | [M+1]⁺ | Presence of one ¹³C atom in the molecule.[7][8] |
| 126.0868 | [M-OCH₃]⁺ | Loss of the methoxy group, confirming the methyl ester. |
| 98.0970 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group, a common fragmentation for methyl esters.[9] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of methanol. Add 50 µL of triethylamine (TEA) to neutralize the HCl and generate the free base. Centrifuge to pellet the TEA·HCl salt.
-
Injection: Inject 1 µL of the supernatant into the GC-MS.
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 70 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold).[10]
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temp: 230 °C.[10]
-
Infrared Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, ensuring the primary structural motifs are present.
Expertise & Causality: The spectrum of the hydrochloride salt is distinct from the free base. The N-H stretching vibration of the primary amine (-NH₂) is replaced by the broad, characteristic stretch of a protonated ammonium salt (-NH₃⁺), which often overlaps with the C-H stretches. This provides direct evidence of the salt form.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2500 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~2935, 2860 | C-H stretch | Aliphatic (Cyclohexane) |
| ~1735 | C=O stretch | Ester |
| ~1200 | C-O stretch | Ester |
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact.
-
Scan: Collect the spectrum, typically over 32 scans at a resolution of 4 cm⁻¹, from 4000 to 400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol after analysis.
NMR Spectroscopy: Unraveling Connectivity and Stereochemistry
NMR is the most powerful tool for elucidating the detailed structure of a molecule in solution. It maps the carbon-hydrogen framework and, crucially, reveals the relative stereochemistry.
Expertise & Causality: The key to distinguishing cis and trans isomers of 1,2-disubstituted cyclohexanes lies in the coupling constants (³JHH) between the protons on C1 and C2. In a rigid chair conformation, a trans isomer will have one proton in an axial position and the other also axial (or both equatorial). The axial-axial coupling is large (~10-13 Hz). A cis isomer will have one axial and one equatorial proton, resulting in smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz). This difference is definitive.[11]
Data Presentation: Expected NMR Chemical Shifts (in D₂O)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key ¹H Multiplicity / Couplings |
| -OCH₃ | ~3.7 (s) | ~53 | Singlet, 3H |
| CH -COOCH₃ (C1) | ~2.5-2.8 (m) | ~45-55 | Multiplet, depends on stereochemistry |
| CH -NH₃⁺ (C2) | ~3.1-3.4 (m) | ~50-60 | Multiplet, downfield due to -NH₃⁺ |
| Cyclohexane CH₂ | ~1.2-2.2 (m) | ~20-40 | Complex, overlapping multiplets |
Note: Chemical shifts are predictive and can vary based on solvent and specific isomer.
2D NMR: Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment provides unambiguous confirmation of one-bond proton-carbon correlations, eliminating any guesswork in assigning the ¹³C spectrum.
Caption: HSQC correlates directly bonded protons and carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to establish ¹JCH correlations.[12]
X-ray Crystallography: The Unambiguous Proof
While spectroscopy provides compelling evidence, single-crystal X-ray crystallography offers the definitive, "gold standard" proof of structure. It generates a three-dimensional model of the molecule as it exists in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents (e.g., methanol/ether, water/isopropanol) should be screened.
-
Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer.
-
Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, highly accurate molecular structure.
Conclusion: A Synthesis of Evidence
The structure elucidation of methyl 2-aminocyclohexanecarboxylate hydrochloride is achieved through a multi-faceted analytical strategy. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the essential functional groups and the presence of the ammonium salt. High-field NMR spectroscopy, particularly the analysis of proton coupling constants and 2D correlation experiments, reveals the precise connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and trustworthiness, which is essential for research, development, and regulatory submission.
References
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
-
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Gomas, F. P., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2002). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
- Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
National Center for Biotechnology Information. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. PubChem. [Link]
-
Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. PubChem. [Link]
-
Valentini, P., & Pavan, M. (2012). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. PubChem. [Link]
-
Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
ChemComplete. (2020). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. YouTube. [Link]
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]
-
Deschamps, J. R. (2005). The role of crystallography in drug design. National Center for Biotechnology Information. [Link]
Sources
- 1. Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441) [evitachem.com]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [bradscholars.brad.ac.uk]
Foreword: Navigating the Stereochemical Complexity of a Versatile Building Block
An In-depth Technical Guide to the Stereoisomers of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
This compound is more than a simple chemical entity; it is a chiral scaffold of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexane framework, decorated with amino and carboxylate functionalities, presents a fascinating and challenging stereochemical puzzle. The spatial arrangement of these two groups—whether they are on the same side (cis) or opposite sides (trans) of the ring, and their absolute configuration (R or S)—dramatically influences the molecule's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the stereoisomers of this compound, moving from foundational principles of cyclohexane conformation to the practicalities of synthesis, separation, and definitive characterization. It is designed for the practicing researcher who requires not just protocols, but a deep, mechanistic understanding of the causality behind the experimental choices that drive successful outcomes in the laboratory.
Part 1: Foundational Stereochemistry and Conformational Analysis
The core of methyl 2-aminocyclohexanecarboxylate's structure is a 1,2-disubstituted cyclohexane ring. Understanding its behavior begins with appreciating the principles of stereoisomerism and conformational analysis.
The Four Stereoisomers: A Logical Framework
The molecule has two chiral centers (at C1 and C2), which gives rise to a maximum of 2² = 4 stereoisomers. These exist as two pairs of enantiomers. The relationship between isomers that are not mirror images is diastereomeric.[1]
-
Diastereomers (cis vs. trans) : This describes the relative orientation of the amino and methyl carboxylate groups.
-
Enantiomers (R/S Configuration) : These are non-superimposable mirror images.[1]
-
The (1R, 2R) isomer is the enantiomer of the (1S, 2S) isomer.
-
The (1R, 2S) isomer is the enantiomer of the (1S, 2R) isomer.
-
The Decisive Role of Chair Conformations
To truly understand the differences between the cis and trans isomers, we must consider the three-dimensional chair conformation of the cyclohexane ring. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4][5]
-
cis-Isomers : In a 1,2-disubstituted cis cyclohexane, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or a,e).[6] Ring flipping converts it to an equivalent (equatorial-axial or e,a) conformation of the same energy.[6]
-
trans-Isomers : The trans configuration can exist in two distinct chair conformations: one where both substituents are axial (diaxial or a,a) and one where both are equatorial (diequatorial or e,e).[4][6]
The diequatorial (e,e) conformation of the trans isomer is significantly more stable.[7] This is because substituents in the axial position experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[8] The diaxial (a,a) conformer of the trans isomer suffers from these interactions for both groups, making it highly unfavorable.[6][7] Consequently, trans-methyl 2-aminocyclohexanecarboxylate will exist almost exclusively in the diequatorial conformation.[6]
Part 2: Synthesis and Resolution Strategies
The preparation of stereochemically pure this compound can be approached in two primary ways: racemic synthesis followed by separation, or direct asymmetric synthesis.
Racemic Synthesis and Diastereomer Separation
A common route begins with a synthesis that produces a mixture of isomers. For instance, the reduction of an aromatic precursor can yield a mixture of cis and trans diastereomers. These diastereomers, having different physical properties (e.g., boiling point, solubility, polarity), can often be separated using standard laboratory techniques.
-
Fractional Distillation : If the boiling points of the cis and trans methyl esters are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Column Chromatography : The most versatile method is silica gel chromatography. The cis and trans isomers will have different polarities and thus different retention factors (Rf), allowing for their separation.
Resolution of Enantiomers: The Classical Approach
Once the cis and trans diastereomers are separated, each is still a racemic mixture (a 50:50 mix) of two enantiomers.[9][10][11] Resolving these enantiomers is a critical step. Since enantiomers have identical physical properties in an achiral environment, a chiral auxiliary is required.[10]
A time-tested and robust method involves reacting the racemic amino ester with an enantiomerically pure chiral acid.[10] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Causality of Resolution : The (R)-amino ester reacting with an (R)-chiral acid forms an (R,R) salt, while the (S)-amino ester forms an (S,R) salt. These (R,R) and (S,R) salts are diastereomers and will have different solubilities. This difference is the physical basis for their separation.
Protocol: Resolution of Racemic trans-Methyl 2-Aminocyclohexanecarboxylate
This protocol is a representative example based on established chemical principles for resolving amines.[10][12]
-
Salt Formation :
-
Dissolve one equivalent of racemic trans-methyl 2-aminocyclohexanecarboxylate in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of 0.5 equivalents of an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid, to the mixture. Using 0.5 equivalents ensures that only one of the diastereomeric salts will preferentially crystallize.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization.
-
-
Isolation of Diastereomeric Salt :
-
Collect the precipitated crystals by vacuum filtration. These crystals should be enriched in one diastereomer (e.g., the less soluble (R)-amine-(R)-mandelate salt).
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The enantiomeric purity of the salt can be checked by measuring its optical rotation. Recrystallization is repeated until the optical rotation value is constant, indicating a pure diastereomer.[9][11]
-
-
Liberation of the Free Amine :
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) to neutralize the mandelic acid and deprotonate the ammonium salt, liberating the free amino ester.
-
Extract the free amino ester into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched free amine.
-
-
Hydrochloride Salt Formation :
-
Dissolve the purified amino ester in a suitable solvent like diethyl ether.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in ether. The this compound will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
-
Recovery of the Other Enantiomer : The mother liquor from the initial crystallization is now enriched in the other enantiomer (e.g., the (S)-amine). This can be recovered by repeating the process, often using the opposite enantiomer of the resolving agent, (S)-(+)-mandelic acid.[12]
Asymmetric Synthesis
Modern organic synthesis often favors methods that create the desired stereoisomer directly. Enantioselective synthesis uses chiral catalysts or reagents to control the stereochemical outcome of a reaction.[13][14] For example, highly stereoselective alkali metal in ammonia reductions of chiral precursors derived from benzoic acid have been used to produce trans-2-aminocyclohexanecarboxylic acid derivatives in enantiomerically pure form.[15] While more complex to develop, these methods are more efficient and avoid the loss of 50% of the material inherent in classical resolution.
Part 3: Analytical Characterization and Quality Control
Definitive identification and confirmation of the stereochemistry of each isomer is paramount. A multi-technique approach provides the most reliable results.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of a sample. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Mechanism of Separation : CSPs, often based on polysaccharide derivatives like cellulose or amylose phenylcarbamates, create a chiral environment within the column.[16] The two enantiomers form transient diastereomeric complexes with the CSP.[17] One enantiomer will have a slightly stronger interaction, leading to a longer retention time and resulting in separation.
| Parameter | Typical Conditions for Amino Ester Separation | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD) | These phases have proven highly effective for a wide range of chiral compounds, including amino acid derivatives.[16] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with an additive | A non-polar/polar solvent system allows for tuning of retention times. Additives like diethylamine (for basic analytes) or trifluoroacetic acid can improve peak shape. |
| Detection | UV at ~210-220 nm | The ester carbonyl group provides sufficient UV absorbance for detection. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good peak resolution and reasonable run times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structure
NMR is the most powerful tool for distinguishing between the cis and trans diastereomers by exploiting their different three-dimensional structures.
Distinguishing cis from trans
The key is the proton at C1 (the CH-CO₂Me group) and the proton at C2 (the CH-NH₃⁺ group). Their coupling constant (³J value) and chemical shifts are diagnostic.
-
trans Isomer (diequatorial) : In the stable diequatorial conformation, the protons at C1 and C2 are both axial . The dihedral angle between two axial protons on adjacent carbons is ~180°. According to the Karplus relationship, this results in a large coupling constant (³J ≈ 8-13 Hz) .
-
cis Isomer (axial-equatorial) : In the cis isomer, one proton is axial and the other is equatorial. The dihedral angles are ~60°. This leads to a small coupling constant (³J ≈ 2-5 Hz) .
Nuclear Overhauser Effect (NOE) Spectroscopy : This 2D NMR technique detects protons that are close in space.
-
For the cis isomer, an NOE correlation would be expected between the axial proton on C1 and the axial protons on C3 and C5.
-
For the trans isomer, NOE correlations will confirm the diequatorial arrangement of the substituents.
| Isomer | Conformation | H1-H2 Relationship | Expected ³J(H1,H2) | Key Diagnostic Feature |
| trans | Diequatorial (Substituents) | Diaxial (Protons) | Large (~8-13 Hz) | Large splitting pattern for H1 and H2 signals. |
| cis | Axial-Equatorial (Substituents) | Axial-Equatorial (Protons) | Small (~2-5 Hz) | Small splitting pattern for H1 and H2 signals. |
Modern techniques using ¹³C NMR can also be highly effective for assigning diastereomers, even in inseparable mixtures.[18]
Other Supporting Analytical Techniques
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups: N-H stretches (as -NH₃⁺) around 2800-3100 cm⁻¹, C=O stretch (ester) around 1735 cm⁻¹, and N-H bends around 1500-1600 cm⁻¹.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the free amine (after neutralization of the hydrochloride salt). High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
Conclusion
The isomers of this compound represent a microcosm of the challenges and strategies central to modern stereoselective chemistry. A successful investigation demands a logical approach grounded in the fundamentals of conformational analysis. The stability of the diequatorial trans isomer versus the axial-equatorial cis isomer is not merely a theoretical curiosity; it is the key that unlocks their differentiation by NMR spectroscopy. Similarly, the ability to form diastereomeric salts provides a classic yet powerful handle for resolving enantiomers. By integrating robust synthetic and resolution protocols with definitive analytical techniques like chiral HPLC and NMR, researchers can confidently prepare, isolate, and verify the specific stereoisomer required for their advanced applications in drug discovery and materials science.
References
-
Davis, P. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Available at: [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link]
-
Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube. Available at: [Link]
-
Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]
-
Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Available at: [Link]
-
Conformational analysis of 1,2 disubstituted cyclohexane. (2020). YouTube. Available at: [Link]
- Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv.
-
Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. (n.d.). PubMed. Available at: [Link]
-
Schultz, A. G., & Alva, C. W. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. Available at: [Link]
-
Chiral separation of amino acid esters by micellar electrokinetic chromatography. (n.d.). PubMed. Available at: [Link]
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2001). ScienceDirect.
- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). NIH.
- The Chemistry of 2-Aminocycloalkanecarboxylic Acids. (n.d.). Chemical Reviews.
- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available at: [Link]
- Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. (n.d.).
- Harned Research Group. (n.d.). NMR and Stereochemistry.
-
1H NMR of cyclohexane. (2020). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available at: [Link]
-
PubChem. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Available at: [Link]
- Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (n.d.). CNR-IRIS.
- Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2009).
-
PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Available at: [Link]
- University of Bath's research portal. (2024). 10.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. (n.d.). NIH.
-
PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. Available at: [Link]
- Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. (n.d.).
- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.).
- Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies. (1995). Journal of the Chemical Society, Perkin Transactions 2.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (n.d.).
-
Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. pubs.acs.org [pubs.acs.org]
"trans-methyl 2-aminocyclohexanecarboxylate hydrochloride synthesis"
An In-depth Technical Guide to the Synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical development. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
trans-methyl 2-aminocyclohexanecarboxylate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. The trans stereochemistry of the amino and ester groups on the cyclohexane ring is often crucial for biological activity, making stereocontrolled synthesis a primary challenge.
The synthetic approach detailed in this guide focuses on the diastereoselective reduction of methyl 2-aminobenzoate (methyl anthranilate). This method is often favored due to the ready availability of the starting material and the potential for high stereocontrol. The core of this strategy lies in the catalytic hydrogenation of the aromatic ring, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.
Synthetic Strategies and Mechanistic Insights
The synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride can be approached through several routes. The most common and industrially scalable method involves the hydrogenation of methyl 2-aminobenzoate.
Catalytic Hydrogenation of Methyl 2-Aminobenzoate
This is a widely employed method for the synthesis of 2-aminocyclohexanecarboxylate derivatives. The key to achieving the desired trans stereoisomer lies in the careful selection of the catalyst and reaction conditions.
-
Mechanism of Stereoselection: The stereochemical outcome of the hydrogenation is influenced by the coordination of the substrate to the catalyst surface. The amino and ester groups of methyl 2-aminobenzoate can both interact with the catalyst, and the relative orientation of these groups during the hydrogen addition determines the final stereochemistry. The use of specific catalysts, such as rhodium on carbon or ruthenium-based catalysts, often favors the formation of the cis isomer. However, under certain conditions, particularly with platinum-based catalysts or through thermodynamic equilibration, the more stable trans isomer can be obtained as the major product.
-
Choice of Catalyst: While various catalysts can be used for the hydrogenation of the benzene ring, achieving high trans selectivity can be challenging. Some methods employ a two-step process where an initial hydrogenation yields a mixture of cis and trans isomers, followed by an isomerization step to enrich the trans product.
-
Alternative Starting Materials: An alternative approach involves the use of 2-aminocyclohexanecarboxylic acid, which can be esterified to the desired methyl ester. However, the synthesis of the starting acid with the correct stereochemistry can be equally challenging.
Experimental Protocol: Synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride
This protocol details a representative procedure for the synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Methyl 2-aminobenzoate | ReagentPlus®, 99% | Sigma-Aldrich |
| Platinum(IV) oxide (Adam's catalyst) | ACS reagent | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric acid | 37% (w/w) in water | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Sodium sulfate | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Catalytic Hydrogenation
-
To a high-pressure hydrogenation vessel, add methyl 2-aminobenzoate (1 equivalent).
-
Add anhydrous methanol to dissolve the starting material.
-
Carefully add platinum(IV) oxide (Adam's catalyst) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate.
Step 2: Isomer Separation (if necessary)
-
The separation of cis and trans isomers can be achieved by fractional distillation or column chromatography on silica gel. The choice of eluent for chromatography will depend on the specific isomers, but a mixture of ethyl acetate and hexanes is a common starting point.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified trans-methyl 2-aminocyclohexanecarboxylate in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield trans-methyl 2-aminocyclohexanecarboxylate hydrochloride.
Experimental Workflow Diagram
An In-depth Technical Guide to cis-Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of cis-methyl 2-aminocyclohexanecarboxylate hydrochloride, a valuable bifunctional building block for chemical synthesis and drug discovery. The document details its core physicochemical properties, structural features, a robust synthetic pathway, and state-of-the-art analytical characterization techniques. Furthermore, it explores the compound's chemical reactivity and its applications as a constrained amino acid mimetic and structural scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Structural and Physicochemical Properties
Cis-methyl 2-aminocyclohexanecarboxylate hydrochloride is a cyclic amino acid ester derivative. The core of its structure is a cyclohexane ring, which imparts significant conformational rigidity compared to its linear analogues. The "cis" stereochemical designation indicates that the amino and methyl carboxylate substituents reside on the same face of the ring. This specific spatial arrangement is crucial as it dictates the molecule's three-dimensional shape and how it interacts with biological targets or participates in stereoselective reactions.
The primary amine is protonated to form a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the compound's crystalline nature, stability, and aqueous solubility. In its solid state and in solution, the cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric strain.
Core Properties
All quantitative data for the compound are summarized in the table below for easy reference.
| Property | Value | Reference / Method |
| Molecular Formula | C₈H₁₆ClNO₂ | Calculated |
| Molecular Weight | 193.67 g/mol | Calculated[1] |
| IUPAC Name | methyl cis-2-aminocyclohexane-1-carboxylate hydrochloride | IUPAC Nomenclature |
| Appearance | White to off-white crystalline solid | Typical Observation |
| Canonical SMILES | COC(=O)C1CCCCC1N.Cl | PubChem[1] |
| InChIKey | SUYHWZRODJBJER-UHFFFAOYSA-N (for free amine) | PubChem[2] |
| Purity (Typical) | >97% | Commercial Specification |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol) | General Chemical Principle |
Structural Diagram
The chair conformation of the cyclohexane ring is the most stable arrangement. In the cis isomer, the two substituents can be arranged in an axial-equatorial (a,e) or equatorial-axial (e,a) fashion. The exact equilibrium depends on the steric bulk of the substituents.
Caption: Chair conformation of the title compound (e,a shown).
Synthesis and Purification Workflow
The synthesis of cis-methyl 2-aminocyclohexanecarboxylate hydrochloride is most effectively achieved via the catalytic hydrogenation of an aromatic precursor, methyl 2-aminobenzoate (methyl anthranilate). The choice of catalyst and conditions is critical for maximizing the yield of the desired cis isomer. While many catalysts can reduce the aromatic ring, rhodium and ruthenium catalysts are known to favor the formation of cis products under specific conditions. The subsequent purification and salt formation are crucial for isolating the final high-purity product.
Synthetic Workflow Diagram
Caption: Overall workflow from starting material to final product.
Experimental Protocol: Synthesis
This protocol describes a representative procedure. Note: This process should only be performed by trained chemists in a controlled laboratory setting.
Step 1: Catalytic Hydrogenation
-
Charge a high-pressure hydrogenation vessel with methyl 2-aminobenzoate (1.0 eq).
-
Add a suitable solvent, such as methanol or acetic acid, to dissolve the starting material.
-
Add the hydrogenation catalyst (e.g., 5 mol% Ruthenium on Carbon, Ru/C). The choice of catalyst is critical; ruthenium often provides good cis-selectivity for aniline derivatives.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 bar) and begin stirring.
-
Heat the reaction to a specified temperature (e.g., 80-100 °C) and maintain for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
Step 2: Workup and Isolation
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The result is a crude oil or solid containing a mixture of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate.
Step 3: Isomer Separation and Salt Formation
-
The separation of cis and trans isomers can be challenging and is often the lowest-yielding step. Flash column chromatography on silica gel is a standard method. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent streaking of the amine) is typically effective.
-
Combine the fractions containing the pure cis isomer (identified by TLC or GC-MS).
-
Dissolve the isolated cis-amine in a dry, non-polar solvent like diethyl ether or a minimal amount of isopropanol.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. For highest purity, recrystallization from a solvent system like isopropanol/ether may be performed.
Analytical and Quality Control
Confirming the identity, purity, and stereochemistry of the final product is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Isomer ID | ~3.7 ppm (s, 3H): -OCH₃ protons. ~8.0-8.5 ppm (br s, 3H): -NH₃⁺ protons. Cyclohexane protons: Complex multiplets; the coupling constant between H at C1 and H at C2 helps confirm cis stereochemistry. |
| ¹³C NMR | Carbon Skeleton Confirmation | ~174 ppm: C=O (ester). ~52 ppm: -OCH₃. ~50-55 ppm: C-NH₃⁺. ~20-40 ppm: Other cyclohexane carbons. |
| FT-IR | Functional Group Identification | ~2800-3100 cm⁻¹: N-H stretch (broad, from -NH₃⁺). ~1730 cm⁻¹: C=O stretch (ester). ~1200 cm⁻¹: C-O stretch (ester). |
| MS (ESI+) | Molecular Weight Verification | m/z = 158.12: [M+H]⁺ corresponding to the free amine (C₈H₁₅NO₂). The molecular weight of the free base is 157.21 g/mol .[2][3] |
| HPLC | Purity Assessment | A single major peak (>97% area) on a reverse-phase column (e.g., C18) with UV detection. |
Chemical Reactivity and Applications
Cis-methyl 2-aminocyclohexanecarboxylate hydrochloride is a versatile intermediate with two distinct reactive handles: a primary ammonium salt and a methyl ester. This allows for orthogonal chemical modifications.
Reactivity Profile
-
Amine Group: The primary amine, after deprotonation to its free base form, is nucleophilic. It readily undergoes standard amine reactions such as:
-
Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Alkylation: Reaction with alkyl halides.
-
-
Ester Group: The methyl ester can be modified through:
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid.
-
Amidation: Direct reaction with amines at elevated temperatures or conversion to the acid first allows for the formation of amide bonds.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
-
Application in Drug Discovery and Synthesis
The rigid cyclohexane scaffold makes this molecule an excellent tool for medicinal chemists.
-
Constrained Amino Acid Mimetic: When incorporated into peptides, it acts as a β-amino acid analogue. The cyclic backbone restricts conformational flexibility, which can lock the peptide into a bioactive conformation and increase its resistance to enzymatic degradation by proteases.[4]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amine and ester groups allows it to be used as a starting point for creating libraries of diverse small molecules for high-throughput screening.
-
Synthesis of Natural Products and Alkaloids: Cyclic amino acids are key components of many complex natural products. This building block can serve as a precursor in the total synthesis of such molecules.[4]
Caption: Potential derivatization pathways for the title compound.
Safety, Handling, and Storage
While specific toxicological data for this exact compound is limited, data from structurally related aminocyclohexane and amino ester derivatives suggest that appropriate precautions should be taken.
-
Hazard Classification (Anticipated): Based on related compounds, it may cause serious eye irritation and may be harmful if swallowed.[1][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
References
- Vulcanchem. (n.d.). Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale.
- Chemsrc. (2025). cis-2-amino-2-methyl-cyclohexane carboxylic acid hydrochloride.
- ChemicalBook. (n.d.). CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 202921-88-8.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Methylcyclohexanol, cis + trans.
- CymitQuimica. (2024). Safety Data Sheet - Methyl cyclohex-3-enecarboxylate.
- Sigma-Aldrich. (2021). Safety Data Sheet - 2-methylcyclohexanol.
- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem.
- MedChemExpress. (2025). cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride-SDS.
- TCI Chemicals. (n.d.). Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride.
- National Center for Biotechnology Information. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. PubChem.
- Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
- Sigma-Aldrich. (n.d.). Methyl cis-2-aminocyclopentanecarboxylate hydrochloride.
- National Center for Biotechnology Information. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. PubChem.
Sources
- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl cis-2-aminocyclopentanecarboxylate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 202921-88-8 [amp.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Introduction
Methyl 2-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic molecule incorporating a cyclohexane scaffold, a primary amine (as its hydrochloride salt), and a methyl ester. This compound and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis, often utilized in the construction of conformationally constrained peptides and pharmacologically active agents. The precise elucidation and confirmation of its chemical structure are paramount for its application in research and drug development, ensuring purity, identity, and quality.
This technical guide provides a comprehensive analysis of the key spectroscopic data required to unequivocally characterize this compound. We will delve into the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.
Spectroscopic Characterization Workflow
The structural confirmation of this compound is achieved through the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis leads to an unambiguous assignment. The logical workflow for this process is outlined below.
Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule, including their chemical shifts, signal multiplicities (splitting patterns), and integration (proton count). For this compound, the spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the methyl ester group, and the ammonium group. The hydrochloride form means the amine is protonated (-NH3⁺), and these protons are often exchangeable with deuterium in solvents like D₂O, leading to their signal disappearance.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will cause the -NH3⁺ protons to exchange and their signal will disappear, which can be a useful diagnostic tool. DMSO-d₆ will typically show the -NH3⁺ protons as a broad signal.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[1]
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[1]
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to an internal standard (e.g., TMS at 0.00 ppm or the residual solvent peak).
Expected ¹H NMR Data and Interpretation
Due to the lack of a publicly available, verified spectrum for the hydrochloride salt, the following is a predicted assignment based on data from structurally related compounds, such as Fmoc-protected 2-aminocyclohexane carboxylic acid and methyl cyclohexanecarboxylate.[2][3] The trans isomer is assumed for this interpretation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3-8.7 | Broad Singlet | 3H | -NH₃ ⁺ | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. This signal would disappear upon D₂O exchange. |
| ~3.70 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a predictable, deshielded region and appear as a sharp singlet as they have no adjacent protons to couple with.[3] |
| ~3.2-3.4 | Multiplet | 1H | H-2 (-CH -NH₃⁺) | This proton is alpha to the electron-withdrawing ammonium group, causing a significant downfield shift. Its multiplicity will depend on the coupling to the H-1 and H-3 protons. |
| ~2.4-2.6 | Multiplet | 1H | H-1 (-CH -COOCH₃) | Alpha to the ester's carbonyl group, this proton is also deshielded. It will show coupling to H-2 and the H-6 protons.[3] |
| ~1.2-2.1 | Multiplets | 8H | H-3, H-4, H-5, H-6 (Cyclohexane ring CH₂ ) | These methylene protons of the cyclohexane ring overlap in the aliphatic region, creating a complex series of multiplets.[2] Their exact shifts and couplings are highly dependent on their axial/equatorial positions. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides information about its electronic environment. This technique is crucial for confirming the number of carbon atoms and identifying the key functional groups.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.7 mL of deuterated solvent) due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.[1]
-
Data Processing: Process the data similarly to ¹H NMR, with referencing to the deuterated solvent signal.
Expected ¹³C NMR Data and Interpretation
The predicted chemical shifts are based on data from analogous compounds.[2][4]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174-176 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, in a characteristic region for this functional group.[2] |
| ~52-54 | -OC H₃ (Ester) | The methyl carbon of the ester group is also deshielded by the adjacent oxygen atom. |
| ~51-53 | C -2 (-CH-NH₃⁺) | The carbon atom bonded to the electron-withdrawing ammonium group is shifted downfield compared to a standard alkane carbon.[2] |
| ~48-50 | C -1 (-CH-COOCH₃) | The carbon atom alpha to the ester carbonyl is also shifted downfield.[2] |
| ~24-33 | C -3, C -4, C -5, C -6 | The remaining four methylene carbons of the cyclohexane ring appear in the typical aliphatic region.[2] Their specific shifts depend on their position relative to the substituents. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The resulting spectrum is a unique molecular fingerprint. For this compound, key absorptions will correspond to the ammonium, carbonyl, and C-O ester bonds, as well as the C-H bonds of the aliphatic ring.
Experimental Protocol: FT-IR
-
Sample Preparation: As a solid salt, the spectrum is best acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or the KBr pellet press. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
Expected FT-IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| ~3200-2800 | Strong, Broad | N-H Stretch | The stretching vibrations of the N-H bonds in the -NH₃⁺ group typically appear as a very broad and strong band in this region, often overlapping with the C-H stretches.[5] |
| ~2940 & ~2860 | Strong | C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the cyclohexane ring and methyl group.[6] |
| ~1735-1750 | Strong, Sharp | C=O Stretch | This is a highly characteristic and intense absorption for the carbonyl group of a saturated ester.[6] |
| ~1610 & ~1500 | Medium, Broad | N-H Bend | Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected in this region. |
| ~1250-1150 | Strong | C-O Stretch (Asymmetric) | The stretching of the C-O bond adjacent to the carbonyl group (O=C-O) is a strong and characteristic band for esters.[5] |
| ~1100-1000 | Medium | C-O Stretch (Symmetric) | The stretching of the O-CH₃ bond in the ester group.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) would likely cause fragmentation, and the molecular ion observed would be that of the free base (after loss of HCl), C₈H₁₅NO₂.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if derivatized to be more volatile, through a Gas Chromatography (GC) inlet.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Expected Mass Spectrometry Data and Interpretation
The mass spectrum will likely show the molecular ion of the free amine at m/z = 157 . Key fragmentation pathways help confirm the structure:
| m/z | Proposed Fragment Ion | Loss | Rationale |
| 157 | [C₈H₁₅NO₂]⁺˙ | - | The molecular ion of the free base. Its presence confirms the molecular weight. |
| 126 | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃, 31 Da) | A common fragmentation pathway for methyl esters is the alpha-cleavage of the methoxy group. |
| 98 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃, 59 Da) | Cleavage of the bond between the ring and the entire ester group results in a 2-aminocyclohexyl cation. |
| 83 | [C₆H₁₁]⁺ | Loss of •NH₂ and •COOCH₃ from the ring | Fragmentation of the ring itself can occur. Loss of the amino group from the m/z 98 fragment would lead to a cyclohexyl cation, a common fragment in cyclohexane derivatives.[9] |
| 55 | [C₄H₇]⁺ | Ring fragmentation | Further fragmentation of the cyclohexane ring can lead to smaller, stable carbocations.[10] |
Conclusion
The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and electronic environment of the proton and carbon frameworks. FT-IR spectroscopy provides definitive evidence for the key functional groups, particularly the ammonium salt and the ester carbonyl. Finally, mass spectrometry confirms the molecular weight of the parent amine and provides fragmentation data consistent with the proposed structure. This integrated spectroscopic approach is indispensable for ensuring the chemical integrity of such compounds in research and development settings.
References
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid.
- Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1999). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 64(5), 1677-1685.
- CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved January 4, 2026, from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved January 4, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved January 4, 2026, from [Link]
- Poppe, L., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - NIH.
-
PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved January 4, 2026, from [Link]
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 4, 2026, from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. Retrieved January 4, 2026, from [Link]
- Kiss, L., & Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(1), 1-29.
-
PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Retrieved January 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved January 4, 2026, from [Link]
-
Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved January 4, 2026, from [Link]
-
ChemComplete. (2020). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. YouTube. Retrieved January 4, 2026, from [Link]
Sources
- 1. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Solubility Profile of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of methyl 2-aminocyclohexanecarboxylate hydrochloride. Understanding the solubility of this compound is a critical prerequisite for its effective application in chemical synthesis, pharmaceutical formulation, and process development. This guide provides a framework for predicting its solubility behavior, outlines robust methodologies for its experimental determination, and discusses the key physicochemical factors that govern its dissolution.
Introduction
This compound is a cyclic amino acid ester salt. As a bifunctional molecule, it serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of an amine hydrochloride group and a methyl ester imparts specific physicochemical characteristics that dictate its behavior in various solvent systems. Accurate solubility data is paramount for designing reaction conditions, developing purification strategies, and formulating stable, bioavailable drug products. This guide is structured to provide both theoretical grounding and practical, field-proven protocols to empower scientists in their research and development endeavors.
Section 1: Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of this compound provides immediate insight into its expected solubility. As the hydrochloride salt of a primary amine, the molecule exists in an ionized state (R-NH₃⁺Cl⁻), making it inherently polar. This ionic character is the dominant driver of its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][2] |
| CAS Number | 1024618-29-8 (for 1R,2R isomer) | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Predicted Behavior | Highly soluble in polar protic solvents (e.g., water, methanol). Low solubility in nonpolar aprotic solvents (e.g., hexane, toluene). | [3][4] |
The presence of the hydrochloride group significantly enhances aqueous solubility compared to the corresponding free base by facilitating strong ion-dipole interactions and hydrogen bonding with water molecules.[3]
Section 2: Key Factors Influencing Solubility
The solubility of an ionizable compound is not a single value but a function of its environment. For this compound, the following factors are of primary importance.
The Critical Role of pH
As a salt of a weak base, the aqueous solubility of this compound is strongly pH-dependent.[5] The amine group exists in equilibrium:
R-NH₂ (free base, less soluble) + H⁺ ⇌ R-NH₃⁺ (protonated salt, more soluble)
In acidic to neutral solutions (pH < ~8), the equilibrium lies far to the right, favoring the protonated, highly soluble cationic form. As the pH increases into the alkaline range, the amine deprotonates to the free base, which is significantly less polar and will exhibit markedly lower aqueous solubility.[6][7] Therefore, pH control is essential for maintaining the compound in solution.
The Common Ion Effect
While salt formation generally enhances solubility, the "common ion effect" can become significant in solutions already containing a high concentration of chloride ions (e.g., concentrated HCl).[8][9] The dissolution equilibrium is:
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)
According to Le Châtelier's principle, adding a common ion (Cl⁻) to the system can shift the equilibrium to the left, favoring the solid state and thus decreasing the molar solubility of the salt.[10][11] This is a crucial consideration for reactions or formulations involving non-aqueous HCl or high concentrations of other chloride salts.
Impact of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility increases as the temperature of the solvent increases.[12][13] This occurs because thermal energy is required to overcome the crystal lattice energy of the solid before solvation can occur.[13] However, this relationship is not universal and can be exothermic for some compounds.[13] The precise temperature dependence for this compound must be determined experimentally, as it is difficult to predict with certainty.
Solvent System Polarity
The principle of "like dissolves like" is fundamental. The ionic and polar nature of this compound dictates high solubility in polar solvents. In contrast, its solubility in nonpolar organic solvents is expected to be negligible. For mixed-solvent systems, the overall polarity and hydrogen bonding capacity of the solvent mixture will determine the extent of dissolution.
Caption: Key factors influencing the solubility of the target compound.
Section 3: Standard Methodologies for Solubility Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The choice between a thermodynamic or kinetic assay depends on the stage of research, with the former being the definitive "gold standard" for its accuracy.[14]
Protocol 1: Thermodynamic Equilibrium "Shake-Flask" Method
This method measures the equilibrium solubility of a compound and is considered the most reliable approach for obtaining definitive solubility data.[14][15]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.
-
Causality: Using an excess of solid material is critical to ensure that the resulting solution is saturated, representing the true thermodynamic equilibrium.[15]
-
-
Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[9][16]
-
Causality: This extended agitation period allows the dissolution and precipitation processes to reach a steady state, which is the definition of equilibrium solubility.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful aspiration of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: Incomplete removal of solid particulates is a common source of error, leading to an overestimation of solubility. A robust separation step is a hallmark of a self-validating protocol.
-
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).[14][17]
-
Causality: A pre-developed, specific, and sensitive analytical method ensures that the measurement is accurate and not subject to interference from impurities or degradants.
-
Caption: Workflow for the Thermodynamic "Shake-Flask" Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is widely used in early drug discovery for rapid screening due to its speed and low compound consumption.[17] It measures the concentration at which a compound precipitates from an aqueous solution when added from a Dimethyl Sulfoxide (DMSO) stock.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well microplate, add the aqueous buffer of choice (e.g., pH 7.4 PBS).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix. This is often done in a serial dilution format.
-
Causality: The rapid change from a highly organic (DMSO) to a highly aqueous environment induces precipitation if the compound's aqueous solubility limit is exceeded.
-
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Detection: Measure the turbidity (precipitation) in each well using a nephelometer or a UV/Vis plate reader at a non-absorbing wavelength (e.g., 620 nm).[14] The solubility is reported as the highest concentration that remains clear.
-
Trustworthiness Note: Kinetic solubility often overestimates thermodynamic solubility because the short incubation time may not be sufficient for crystal formation and equilibrium to be reached, and the presence of a co-solvent like DMSO can increase solubility.[16]
-
Section 4: Illustrative Data and Interpretation
While specific experimental data for this compound is not publicly available, the table below provides illustrative values based on the physicochemical principles discussed. These serve as a template for how experimental results should be structured and interpreted.
| Solvent/Condition | Expected Solubility (at 25°C) | Rationale |
| Deionized Water | Very Soluble (>100 mg/mL) | Ionic salt, strong interaction with polar water. |
| PBS, pH 7.4 | Very Soluble (>100 mg/mL) | Amine group is fully protonated and highly polar. |
| 0.1 M HCl | Very Soluble (>100 mg/mL) | Fully protonated. May show slight decrease from water due to common ion effect. |
| 0.1 M NaOH | Sparingly Soluble (<10 mg/mL) | Deprotonation to the less polar free base form. |
| Ethanol | Soluble (10-30 mg/mL) | Polar protic solvent, can solvate the ionic species. |
| Dichloromethane | Insoluble (<1 mg/mL) | Nonpolar organic solvent, unable to effectively solvate the salt. |
| Hexane | Insoluble (<1 mg/mL) | Highly nonpolar solvent. |
Conclusion
This compound is predicted to be a highly water-soluble compound, a characteristic primarily driven by its ionic nature as an amine salt. Its solubility is critically dependent on solution pH, with high solubility in acidic-to-neutral conditions and significantly reduced solubility in alkaline environments. Temperature and the presence of common ions are also important modulating factors. For accurate and reliable data essential for drug development and process chemistry, the thermodynamic "shake-flask" method is the authoritative standard. By understanding these principles and applying robust experimental protocols, researchers can effectively manage and utilize the solubility properties of this important chemical intermediate.
References
- Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-7.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry LibreTexts. (2025, March 20). 16.4: How Temperature Influences Solubility.
- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Kumar, L., & Malviya, R. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Millipore. (n.d.). MultiScreen Solubility Filter Plate. Sigma-Aldrich.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Svanbäck, S., Echenard, F., & Rantanen, J. (2020). Machine-Vision-Enabled Salt Dissolution Analysis. Analytical Chemistry, 92(13), 8876–8884.
- BLD Pharm. (n.d.). (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254.
- PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information.
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
Sources
- 1. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride: Focus on Melting Point Determination
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of methyl 2-aminocyclohexanecarboxylate hydrochloride, with a primary focus on its melting point. This compound, a chiral amino acid ester derivative, is a valuable building block in pharmaceutical synthesis. A notable challenge in the field is the scarcity of consolidated physical data for its specific stereoisomers. This document synthesizes available information for related compounds, provides a robust theoretical framework for understanding the melting behavior of amino acid hydrochlorides, and presents a detailed, field-proven experimental protocol for the accurate determination of this critical parameter. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for synthesis, purification, and quality control.
Introduction and Significance
Methyl 2-aminocyclohexanecarboxylate is a cyclic amino acid ester that exists as distinct stereoisomers, primarily the cis and trans diastereomers, each of which is a racemic mixture of enantiomers (e.g., (1R,2S) and (1S,2R) for cis; (1R,2R) and (1S,1S) for trans). In synthetic chemistry and pharmaceutical development, it is most commonly handled as its hydrochloride salt. The salt form enhances stability and aqueous solubility, which are advantageous for purification and formulation.
The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically depress the melting point and broaden the range.[1][2] Given the stereochemical complexity of this compound, the melting point is a critical parameter for differentiating between diastereomers and ensuring the quality of a synthesized batch.
Physicochemical Properties and Stereoisomerism
The arrangement of the amino and methyl carboxylate groups relative to the cyclohexane ring dictates the stereochemistry and, consequently, the physical properties of the molecule.
Chemical Structures
The hydrochloride salts of the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate are distinct chemical entities.
Caption: Chemical structures of cis and trans isomers.
Expected Melting Point Behavior
Amino acid hydrochlorides are ionic compounds and exhibit strong intermolecular forces, primarily ionic interactions between the ammonium (NH3+) and chloride (Cl-) ions, as well as hydrogen bonding. These forces require significant thermal energy to overcome, resulting in high melting points, often accompanied by decomposition.[3]
While specific data for the title compound is scarce, we can infer its likely properties from related structures:
-
Free Base vs. Hydrochloride Salt: The free base, methyl 2-aminocyclohexane-1-carboxylate, is reported to have a melting point in the range of 58–76 °C, which varies by isomer.[4] The conversion to the hydrochloride salt introduces strong ionic interactions, which would be expected to increase the melting point substantially.
-
Positional Isomers: The melting point of a closely related positional isomer, Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride , is reported to be 188 °C .[5][6] This provides a valuable experimental benchmark.
-
Other Cyclic Amino Acid Salts: Research on other cyclic amino acid hydrochlorides, such as (1S,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acid hydrochloride salt, shows a melting point greater than 200 °C with decomposition.[7]
Based on these points, it is reasonable to hypothesize that both cis- and trans-methyl 2-aminocyclohexanecarboxylate hydrochloride are crystalline solids with melting points significantly above 150 °C.
Data Summary of Related Compounds
| Compound | CAS Number | Reported Melting Point (°C) | Source Type |
| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | 188 | Supplier Data |
| Methyl 2-aminocyclohexane-1-carboxylate (Isomer mix, free base) | 40015-88-1 | 58 - 76 | Supplier Data |
| (1S,2S)-1-Amino-2-methylcyclobutane-1-carboxylic acid HCl | N/A | >200 (decomposition) | Research Article |
Experimental Protocol for Melting Point Determination
The absence of established data necessitates a robust and reliable method for its experimental determination. The capillary melting point method is the standard technique recognized by pharmacopeias.[8]
Principle
A small, uniformly packed sample of the solid in a thin capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. Purity is inversely related to the width of this range.
Required Equipment and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (one end sealed)
-
Sample of this compound (ensure it is completely dry)
-
Mortar and pestle or spatula for sample preparation
-
Sample packing wire or glass tube for compacting
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: A finely powdered, dry sample ensures uniform heat transfer and packing, which is critical for a sharp, reproducible melting point.
-
Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. Ensure the sample is free of solvent by drying it under a vacuum.
-
-
Capillary Tube Packing:
-
Rationale: Proper packing prevents air pockets and ensures a consistent density, leading to an accurate measurement. The sample height must be minimal to reduce thermal gradients within the sample itself.[8]
-
Procedure: Invert a sealed-end capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved. Further compact the sample by dropping the capillary tube through a long glass tube onto the benchtop.
-
-
Melting Point Measurement:
-
Rationale: A two-stage heating process saves time while ensuring accuracy. A rapid preliminary scan identifies the approximate melting range, while a slower, more careful measurement provides the precise value. A slow heating rate of 1-2 °C per minute near the melting point is crucial for allowing the system to remain in thermal equilibrium.[1]
-
Procedure:
-
a. Rapid Determination (Scout): Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly.
-
b. Accurate Determination: Prepare a new capillary tube with the same sample. Set the apparatus to heat rapidly to a temperature approximately 20 °C below the scouted melting point. Once this temperature is reached, reduce the heating rate to 1-2 °C/min.
-
c. Recording the Range: Carefully observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal disappears, leaving a clear liquid. The melting point is reported as the range T1-T2.
-
d. Replicate Measurements: For scientific integrity, repeat the accurate determination at least twice more with fresh samples. The results should be consistent within 1-2 °C.
-
-
Sources
- 1. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 202921-88-8 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441) [evitachem.com]
- 5. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. 24579-70-2 | CAS DataBase [m.chemicalbook.com]
- 8. CIS-2-AMINO-2-METHYL-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 202921-88-8 [chemicalbook.com]
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects of stability and storage for methyl 2-aminocyclohexanecarboxylate hydrochloride. As a key building block in pharmaceutical synthesis, understanding its physicochemical properties is paramount to ensuring the integrity, purity, and performance of this intermediate. This document, intended for researchers, scientists, and drug development professionals, synthesizes the theoretical underpinnings of its stability with practical, field-proven methodologies for its handling and storage. We will explore the rationale behind its hydrochloride salt form, delve into potential degradation pathways, and provide detailed protocols for establishing a robust stability-indicating profile.
Introduction: The Significance of this compound
This compound is a cyclic amino acid ester derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid cyclohexyl scaffold and the presence of both an amine and a methyl ester functional group make it a versatile synthon for creating complex molecular architectures. The hydrochloride salt form is deliberately chosen to enhance the compound's stability and handling characteristics, a common and effective strategy in medicinal chemistry.[1] This guide will provide the scientific rationale and experimental framework necessary for maintaining the quality and reliability of this important chemical entity.
The Rationale for the Hydrochloride Salt Form
The use of the hydrochloride salt of methyl 2-aminocyclohexanecarboxylate is a strategic choice to mitigate inherent instabilities of the free base. The primary advantages of the salt form include:
-
Enhanced Stability: The protonation of the primary amine to form the ammonium chloride salt significantly reduces its nucleophilicity and basicity. This minimizes the potential for self-condensation or other side reactions. The presence of the chloride ion can also help protect the ester group from hydrolysis.[1]
-
Improved Solubility: Hydrochloride salts generally exhibit greater solubility in aqueous and protic solvents compared to their free base counterparts, which can be advantageous in certain reaction conditions and for purification.[1]
-
Ease of Handling: The free base of many amines can be oily or low-melting solids, making them difficult to handle and accurately weigh. The crystalline nature of the hydrochloride salt provides a more manageable solid form.
-
pH Adjustment: The hydrochloride salt can act as a pH regulator in solution.[1]
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for developing appropriate storage and handling protocols. For this compound, the primary concerns are hydrolysis and thermal degradation.
Hydrolysis
The ester functional group is susceptible to hydrolysis, which would yield 2-aminocyclohexanecarboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions, although the protonated amine of the hydrochloride salt provides some protection against base-catalyzed hydrolysis. The presence of moisture is a key factor in this degradation pathway.
Thermal Degradation
At elevated temperatures, amino acid esters can undergo various degradation reactions, including cyclization (lactam formation), polymerization, and decarboxylation. The specific degradation products will depend on the temperature and the presence of other reactive species. While the hydrochloride salt form generally improves thermal stability, it is not immune to degradation at high temperatures.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, preferably refrigerated (2-8 °C). | Reduces the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |
| Humidity | Store in a dry environment with low relative humidity. | Minimizes the risk of hydrolysis of the ester functional group. The use of desiccants is highly recommended.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against potential oxidative degradation, although this is a lesser concern than hydrolysis for this molecule. |
| Light | Store in a light-protected container (e.g., amber glass vial). | While not inherently highly photosensitive, protection from light is a general best practice for long-term storage of organic compounds. |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass or a suitable plastic like HDPE). | Prevents exposure to moisture and atmospheric contaminants. |
Establishing a Stability-Indicating Profile: Experimental Protocols
To ensure the quality and define the shelf-life of this compound, a comprehensive stability study should be performed. This involves subjecting the compound to stress conditions to identify potential degradation products and developing an analytical method capable of separating and quantifying the parent compound from these degradants.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method. The following are key stress conditions to investigate:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.
-
Periodically withdraw samples, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of sodium hydroxide (e.g., 0.1 N NaOH).
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Periodically withdraw samples, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 70 °C).
-
Analyze the solid at set intervals for the appearance of degradation products.
-
-
Photostability:
-
Expose a sample of the solid compound to a light source according to ICH Q1B guidelines.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples after the exposure period.
-
Development of a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for monitoring the purity and stability of this compound.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.
-
Column Temperature: Controlled at a constant temperature (e.g., 30 °C).
The method should be optimized to achieve baseline separation of the main peak from all degradation products formed during the forced degradation studies.
Visualization of Stability Workflow
The following diagram illustrates the logical workflow for assessing the stability of this compound.
Caption: Workflow for Stability Assessment.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding the rationale for its hydrochloride salt form, being aware of potential degradation pathways, and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of this important chemical intermediate. The experimental framework provided in this guide offers a robust approach to establishing a comprehensive stability profile, ultimately contributing to the successful outcome of synthetic endeavors.
References
-
Moisture Control For Pharmaceutical Packaging. (2025, April 29). Pharma Desiccants. [Link]
-
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023, May 17). Quora. [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Complex Architectures
Methyl 2-aminocyclohexanecarboxylate hydrochloride is a cyclic β-amino acid ester that serves as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2][3] As a bifunctional molecule, it possesses a nucleophilic secondary amine and an electrophilic methyl ester, both anchored to a conformationally restricted cyclohexane scaffold. This structural rigidity is highly sought after in drug design and peptide research.[4][5] Incorporating cyclic β-amino acids like this one into peptide backbones can induce stable secondary structures, such as helices and turns, creating peptidomimetics with enhanced metabolic stability and improved target selectivity compared to their natural α-amino acid counterparts.[4][6][7]
This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the core reaction of N-acylation to form amide bonds. We will detail robust protocols, explain the rationale behind experimental choices, and present workflows for its incorporation into more complex molecular structures.
| Property | Value |
| IUPAC Name | methyl 2-aminocyclohexane-1-carboxylate;hydrochloride[] |
| Molecular Formula | C₈H₁₆ClNO₂[][9] |
| Molecular Weight | 193.67 g/mol [9] |
| Stereochemistry | Available as various stereoisomers (e.g., (1R,2R), (1S,2S), cis/trans mixtures)[9][10][11] |
| Primary Function | Chiral building block, peptidomimetic scaffold[1][3] |
Core Application: N-Acylation for Amide Bond Synthesis
The most fundamental transformation involving this compound is the acylation of its amino group. This reaction forms a stable amide bond and is the primary method for integrating the cyclohexane scaffold into larger molecules, particularly peptides and other potential therapeutics.
Principle of the Method
The reaction proceeds via a nucleophilic acyl substitution. The amino group of methyl 2-aminocyclohexanecarboxylate acts as the nucleophile, attacking an electrophilic carbonyl carbon of an activated carboxylic acid or acylating agent.[12] Since the starting material is a hydrochloride salt, a base must be added to neutralize the salt and liberate the free amine, rendering it nucleophilic. The reaction is typically mediated by standard peptide coupling agents to ensure high efficiency and, when applicable, to minimize racemization.[13][14]
Detailed Protocol: N-Acylation via Carbodiimide Coupling
This protocol describes a general and reliable method for coupling a generic carboxylic acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes. This period allows for the formation of the highly reactive HOBt active ester, which minimizes side reactions.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of DCM or DMF. Add DIPEA (2.5 eq) to this solution. The use of at least two equivalents of base is crucial: one to neutralize the hydrochloride salt and another to scavenge the HCl generated during the coupling reaction.
-
Coupling: Slowly add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acylated product.
| Reagent | Role | Stoichiometry (eq.) | Rationale |
| Methyl 2-aminocyclohexanecarboxylate HCl | Nucleophile Precursor | 1.0 | The core building block. |
| Carboxylic Acid | Acylating Agent | 1.0 - 1.1 | Provides the acyl group for the new amide bond. |
| EDC HCl | Coupling Agent | 1.1 - 1.3 | Activates the carboxylic acid for nucleophilic attack. |
| HOBt | Racemization Suppressant | 1.1 - 1.3 | Forms an active ester intermediate, improving yield and preventing loss of stereointegrity.[14] |
| DIPEA / NMM | Non-nucleophilic Base | 2.0 - 2.5 | Neutralizes the HCl salt and the HCl byproduct of the reaction. |
| DCM / DMF | Anhydrous Solvent | - | Provides a suitable medium for the reaction. |
Application in Peptidomimetics: Chain Elongation
The N-acylated product is not an endpoint but a versatile intermediate. By hydrolyzing the methyl ester, a new carboxylic acid functionality is revealed, which can then participate in a subsequent coupling reaction to extend a peptide chain. This iterative process allows for the synthesis of well-defined oligomers, known as foldamers, where the cyclic β-amino acid unit dictates the overall conformation.[5][7][15]
Principle of the Method
Saponification (base-mediated hydrolysis) of the methyl ester converts it to a carboxylate salt. Subsequent acidification provides the free carboxylic acid. This new acid can then be activated and coupled with another amino acid ester using the same N-acylation protocol described previously, demonstrating the modularity of this synthetic strategy.
Detailed Protocol: Ester Hydrolysis
Materials:
-
N-acylated methyl 2-aminocyclohexanecarboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (typically a 3:1 to 1:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM for extraction
Procedure:
-
Reaction Setup: Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.5 eq) in water dropwise. Using LiOH at low temperatures is a mild and effective method that minimizes potential side reactions.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting ester.
-
Work-up:
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step. If necessary, it can be purified by recrystallization or chromatography.
Conclusion
This compound is a powerful and versatile building block for constructing conformationally defined molecules. The straightforward and high-yielding N-acylation reactions, coupled with subsequent ester hydrolysis, provide a reliable and modular pathway for synthesizing complex peptidomimetics and other structures of interest in drug discovery. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Reyes-Mendoza, A., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Al-Zaydi, K. M. (2014).
- Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1441–1455.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10964775, Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from [Link]
- Grynberg, E., et al. (2016). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 9(3), 43.
-
ResearchGate. (n.d.). Some important cyclic β-amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural products with cyclic β‐amino acid moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639469, Methyl 2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724961, methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11768827, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]
- Remete, A. M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535–8547.
- Remete, A. M., et al. (2023).
- Katritzky, A. R., & Rogovoy, B. V. (2003). N-Acylation in combinatorial chemistry. Arkivoc, 2003(4), 49–67.
-
ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]
-
Remete, A. M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MedChem Highlights - Enamine [enamine.net]
- 4. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 9. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 10. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
Mastering Asymmetric Synthesis: A Guide to Chiral Building Blocks
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety.[1][2] Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule over its mirror image, has become an indispensable tool.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral building blocks, offering both foundational principles and detailed, field-proven protocols for their application. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
The strategies for achieving enantioselectivity are diverse, but they can be broadly categorized into several key approaches that leverage chirality in different ways. Understanding these categories is fundamental to selecting the optimal strategy for a given synthetic challenge.
Caption: Core strategies for achieving stereocontrol in asymmetric synthesis.
Part 1: The Chiral Pool - Nature's Gift to Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[4][5] These molecules, which include amino acids, carbohydrates, and terpenes, are endowed with one or more stereocenters that can be strategically manipulated to build complex chiral molecules.[4]
Amino Acids as Versatile Chiral Scaffolds
Naturally occurring α-amino acids are among the most versatile chiral building blocks.[6][7][8] Their defined stereochemistry and multiple functional groups (amine, carboxylic acid, and a variable side chain) provide a rich platform for synthetic transformations.[6][7]
Application Note: Synthesis of Chiral N,N-Dibenzylamino Aldehydes
A common challenge in using amino acids is the potential for racemization of the α-carbon, particularly when the corresponding aldehyde is formed.[6] A robust strategy to mitigate this involves the protection of the amine as a dibenzylamino group, which renders the α-proton less acidic and stabilizes the chiral center.[6][7] These N,N-dibenzylamino aldehydes are highly valuable intermediates for the stereoselective synthesis of nitrogen-containing compounds.[6][7]
Protocol 1: Preparation of (S)-N,N-Dibenzylphenylalaninal from (S)-Phenylalanine
This protocol details the multi-step conversion of a readily available amino acid into a valuable chiral aldehyde.
Workflow Overview:
Caption: Synthetic workflow for converting an amino acid to a chiral aldehyde.
Step-by-Step Methodology:
-
Benzylation of (S)-Phenylalanine:
-
To a solution of (S)-phenylalanine (1 equiv.) in aqueous NaHCO₃, add benzyl bromide (2.2 equiv.) and heat the mixture.
-
Causality: The basic conditions deprotonate the carboxylic acid and the amine, facilitating nucleophilic attack on the benzyl bromide to form the N,N-dibenzyl derivative.
-
-
Reduction to (S)-N,N-Dibenzylphenylalaninol:
-
To a cooled (0 °C) solution of the N,N-dibenzylphenylalanine in anhydrous THF, slowly add a solution of LiAlH₄ (1.5 equiv.) in THF.
-
Causality: LiAlH₄ is a powerful reducing agent that selectively reduces the carboxylic acid to a primary alcohol without affecting the protected amine.
-
-
Swern Oxidation to (S)-N,N-Dibenzylphenylalaninal:
-
To a cooled (-78 °C) solution of oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂, add DMSO (2.2 equiv.).
-
After a brief period, add a solution of (S)-N,N-dibenzylphenylalaninol (1 equiv.) in CH₂Cl₂.
-
Finally, add triethylamine (5 equiv.) and allow the reaction to warm to room temperature.
-
Causality: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal risk of over-oxidation or racemization.[7] The reaction proceeds without loss of optical integrity.[7]
-
Carbohydrates: Stereochemically Rich Starting Materials
Carbohydrates, such as glucose and fructose, are abundant and inexpensive sources of chirality.[9][10] Their multiple stereocenters and dense functionalization make them ideal starting materials for the synthesis of complex natural products and their analogs.[9][11] A key strategy in carbohydrate chemistry is to transform the "overfunctionalized" sugar into a building block with fewer stereocenters and more synthetically useful functional groups, such as double bonds or carbonyls.[11][12]
Application Note: Levoglucosenone as a Chiral Bicyclic Enone
Levoglucosenone is a versatile chiral building block derived from the pyrolysis of cellulose.[10] Its rigid bicyclic structure and enone functionality allow for highly stereoselective transformations without the need for extensive protecting group manipulations that are often required in carbohydrate synthesis.[10]
| Property | Description | Reference |
| Source | Pyrolysis of cellulosic materials | [10] |
| Key Features | Bicyclic enone, rigid structure | [10] |
| Advantages | High stereoselectivity in reactions, reduced need for protecting groups | [10] |
Terpenes: A Diverse Source of Chiral Scaffolds
The terpene chiral pool includes a vast array of cyclic and acyclic hydrocarbons with diverse stereochemical arrangements.[13][14] Compounds like (-)-citronellol, (-)-menthol, and pulegone serve as valuable starting materials for the total synthesis of other complex terpenes and natural products.[13][]
Part 2: Chiral Auxiliaries - Removable Stereodirecting Groups
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct a stereoselective reaction.[16][17] After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality in the product.[5] A good chiral auxiliary should be readily available, easily attached and removed, and induce a high degree of stereocontrol.[16][]
The Evans Aldol Reaction: A Paradigm of Auxiliary Control
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the formation of β-hydroxy carbonyl compounds with exceptional diastereoselectivity and enantioselectivity.[18][19] The reaction utilizes chiral oxazolidinone auxiliaries, which are typically derived from readily available amino acids like valine or phenylalanine.[20][21]
Mechanistic Insight: The Power of a Well-Defined Transition State
The high degree of stereocontrol in the Evans aldol reaction stems from a highly organized, chair-like six-membered transition state.[18][20]
-
Formation of a (Z)-Enolate: The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base, selectively generates the (Z)-enolate. This specific enolate geometry is crucial for achieving high syn-diastereoselectivity.[18][20]
-
Stereodirecting Auxiliary: The bulky substituent on the oxazolidinone (e.g., isopropyl from valine) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[21]
-
Chelation Control: The boron atom coordinates to both the enolate oxygen and the imide carbonyl oxygen, locking the conformation of the transition state and minimizing dipole-dipole repulsions.[20]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sugar-Derived Building Blocks for the Synthesis of Non-Carbohydrate Natural Products (2004) | Frieder W. Lichtenthaler | 4 Citations [scispace.com]
- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. iipseries.org [iipseries.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Evans aldol ppt | PPTX [slideshare.net]
"Grignard reaction with 2-(dimethylamino)methyl-cyclohexanone"
An Application Guide to the Diastereoselective Grignard Reaction with 2-(Dimethylamino)methyl-cyclohexanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Grignard reaction with 2-(dimethylamino)methyl-cyclohexanone, a versatile Mannich base used in the synthesis of pharmacologically relevant 1,2-amino alcohols.[1] We delve into the critical mechanistic principles governing the reaction's diastereoselectivity, contrasting the dominant Cram-chelation model with the Felkin-Anh pathway. A detailed, field-proven protocol for the synthesis and purification of the resulting amino alcohol is provided, alongside data on expected stereochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the creation of complex molecular architectures.[2]
Introduction: The Synthetic Utility of a Specialized Mannich Base
2-((Dimethylamino)methyl)cyclohexanone is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring a carbonyl group and a Lewis basic amino moiety positioned at the alpha-chiral center, presents a unique stereochemical challenge and an opportunity for highly controlled transformations. The addition of organometallic nucleophiles, particularly Grignard reagents, is a cornerstone of C-C bond formation, converting the ketone into a tertiary alcohol.[3][4] The reaction's utility is defined by its diastereoselectivity, which dictates the relative orientation of the newly introduced alkyl/aryl group and the existing aminomethyl substituent. Understanding and controlling this selectivity is paramount for the synthesis of specific stereoisomers, a critical aspect of modern drug development. For instance, this reaction is a key step in the synthesis of Tramadol, where controlling the formation of the trans isomer is essential for its analgesic activity.[5]
Mechanistic Rationale: Chelation vs. Steric Control
The stereochemical outcome of the Grignard addition to 2-(dimethylamino)methyl-cyclohexanone is governed by a competition between two primary mechanistic pathways. The presence of a chelating heteroatom (nitrogen) alpha to the carbonyl group is the deciding factor.
The Dominant Pathway: Cram Chelation Control
In most cases, the reaction proceeds via a chelation-controlled mechanism.[6][7] The magnesium (II) ion of the Grignard reagent (R-Mg-X) acts as a Lewis acid, coordinating simultaneously with the carbonyl oxygen and the nitrogen atom of the dimethylamino group. This forms a rigid, five-membered cyclic transition state.[8][9] This chelation locks the conformation of the substrate, forcing the bulky aminomethyl group into a pseudo-axial position. Consequently, the nucleophilic R-group of the Grignard reagent attacks the carbonyl carbon from the less sterically hindered equatorial face.[10] This pathway predominantly yields the cis amino alcohol, where the newly added R-group and the hydroxyl group are on the opposite side of the ring relative to the aminomethyl substituent.
The Alternative Pathway: The Felkin-Anh Model
In the absence of strong chelation, the stereochemical outcome can be predicted by the Felkin-Anh model of non-chelation control.[6][11] This model posits that the largest substituent at the alpha-chiral center (in this case, the aminomethyl group or the C6 of the ring) orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions with the incoming nucleophile.[12] The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°), approaching from the face occupied by the smallest substituent (hydrogen).[8] This pathway would lead to the formation of the trans amino alcohol as the major product. While less common for this specific substrate due to the strong chelating effect of the amino group, understanding this model is crucial as reaction conditions (e.g., non-chelating solvents, certain additives) could potentially shift the equilibrium toward this pathway.
Caption: Figure 1: Competing Stereochemical Pathways
Application Data: Influence of Additives on Diastereoselectivity
The diastereomeric ratio of the product can be significantly influenced by reaction conditions, particularly the use of additives that can either enhance or disrupt the chelation control. Lithium salts, for instance, are known to break up dimeric Grignard aggregates and can influence the Lewis acidity of the magnesium center, thereby affecting selectivity.[13]
| Grignard Reagent | Additive | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| 3-Methoxyphenyl-MgBr | None | THF | < 30 | trans | 85:15 | ~65% | [5] |
| 3-Methoxyphenyl-MgBr | LiCl | THF | < 30 | trans | 92:8 | 68% | [1],[5] |
Note: In the context of the Tramadol synthesis literature, the "trans" isomer refers to the product where the hydroxyl and aminomethyl groups are on the same side of the ring plane, which corresponds to the Felkin-Anh (anti-addition) product.
Detailed Experimental Protocol
This protocol describes a general procedure for the Grignard addition of 3-methoxyphenylmagnesium bromide to 2-((dimethylamino)methyl)cyclohexanone, optimized for high diastereoselectivity.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere), and all solvents must be anhydrous.[14]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
-
Solvent Hazards: Anhydrous tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated chemical fume hood, away from ignition sources.[15]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate gloves, is required at all times.
Reagents and Equipment
-
Reagents: Magnesium turnings, Iodine (one small crystal), 3-bromoanisole, 2-((dimethylamino)methyl)cyclohexanone, anhydrous Lithium Chloride (LiCl), anhydrous Tetrahydrofuran (THF), saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice-water bath, nitrogen/argon gas line, syringes, and standard laboratory glassware for workup and purification.
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Cap the remaining neck with a septum. Ensure the entire apparatus is under a positive pressure of nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine to activate the magnesium surface.[14]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole (1.1 eq.) in anhydrous THF (approx. 2 M concentration). Add a small portion (approx. 10%) of this solution to the magnesium turnings.
-
Formation: The reaction should initiate spontaneously, evidenced by a color change (disappearance of iodine color, turning grayish/cloudy) and gentle refluxing of the solvent.[16] If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the gray mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Diastereoselective Addition Reaction
-
Additive: To the freshly prepared Grignard reagent, add anhydrous LiCl (1.0 eq.) as a solid or a solution in THF. Stir for 15-20 minutes.
-
Substrate Addition: In a separate flask, dissolve 2-((dimethylamino)methyl)cyclohexanone (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution, which has been cooled in an ice-water bath to 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
Part C: Work-up and Purification
-
Quenching: Cool the reaction flask back to 0°C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.[16] An initial vigorous reaction may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude amino alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product tailing) to isolate the desired diastereomer.
-
Characterization: Confirm the structure, purity, and diastereomeric ratio of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC analysis.
Experimental Workflow Diagram
// Node styles node_prep [fillcolor="#FBBC05", fontcolor="#202124"]; node_react [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_workup [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_final [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
// Workflow steps Start [label="Flame-Dried Glassware\nunder N₂ Atmosphere", node_prep]; Prep_Grignard [label="Prepare Grignard Reagent\n(3-Bromoanisole + Mg in THF)", node_prep]; Add_LiCl [label="Add Anhydrous LiCl", node_react]; Cool_React [label="Cool to 0°C", node_react]; Add_Ketone [label="Slowly Add Ketone Solution", node_react]; React_RT [label="Stir at Room Temperature\n(Monitor by TLC)", node_react]; Quench [label="Quench with sat. aq. NH₄Cl\nat 0°C", node_workup]; Extract [label="Extract with Ethyl Acetate", node_workup]; Dry_Concentrate [label="Dry (Na₂SO₄) & Concentrate", node_workup]; Purify [label="Purify via Column Chromatography", node_workup]; Characterize [label="Characterize Product\n(NMR, MS, HPLC)", node_final];
// Connections Start -> Prep_Grignard; Prep_Grignard -> Add_LiCl; Add_LiCl -> Cool_React; Cool_React -> Add_Ketone; Add_Ketone -> React_RT; React_RT -> Quench; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> Characterize; }
Caption: Figure 2: Experimental Workflow
Conclusion
The Grignard reaction with 2-(dimethylamino)methyl-cyclohexanone is a highly effective method for the diastereoselective synthesis of 1,2-amino alcohols. The stereochemical outcome is predominantly dictated by a Cram-chelation controlled pathway, leveraging the α-amino group to direct the incoming nucleophile. By carefully controlling reaction parameters, particularly through the use of additives like lithium chloride, the diastereoselectivity can be further enhanced. The protocol detailed herein provides a robust and reproducible framework for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
-
Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool. Retrieved from [Link]
- Aggarwal, V. K., & O'Brien, C. J. (2002). Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1, (10), 1253-1267.
- Okano, K., & Mori, Y. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 77(20), 9239–9248.
-
Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Di Mola, A., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6236-6243.
-
Di Mola, A., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. Retrieved from [Link]
-
Di Mola, A., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. Retrieved from [Link]
- Coltart, D. M., et al. (2016). Diastereoselective Addition of Grignard Reagents to α-Epoxy N-Sulfonyl Hydrazones. Synfacts, 12(02), 0123.
-
Felkin Ahn Model: Easy explanation with examples. (2022). Chemistry Notes. Retrieved from [Link]
-
What is the difference between Crams model and Felkin ahn model? (2019). Quora. Retrieved from [Link]
-
Asymmetric induction. (n.d.). Wikipedia. Retrieved from [Link]
- Coltart, D. M., et al. (2016). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones.
-
Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol synthesis by 1,2-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Flick, A., et al. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. U.S.
-
The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. (2016). ResearchGate. Retrieved from [Link]
-
Asymmetric Induction. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. (2023). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Predict the products formed when cyclohexanone reacts with the following reagents. (f) PhMgBr and then mild H₃O⁺. (n.d.). Pearson. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2021). ACS Publications. Retrieved from [Link]
- Raffa, R. B., et al. (1999). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts. U.S.
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. (n.d.). University of Regensburg. Retrieved from [Link]
-
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. (2015). Organic Letters. Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Acylation of Methyl 2-Aminocyclohexanecarboxylate
Introduction: The Significance of N-Acylated Cyclohexane Scaffolds
N-acylated 2-aminocyclohexanecarboxylate derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The rigid cyclohexane backbone provides a defined three-dimensional orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of an acyl group on the amino functionality allows for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This modification is a key strategy in the synthesis of a wide array of pharmacologically active compounds, including antiviral agents, enzyme inhibitors, and receptor modulators. This document provides a comprehensive guide to the N-acylation of methyl 2-aminocyclohexanecarboxylate, detailing robust protocols and the underlying chemical principles for researchers in organic synthesis and drug development.
Reaction Principle: The Nucleophilic Acyl Substitution
The N-acylation of methyl 2-aminocyclohexanecarboxylate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond with the expulsion of a leaving group. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield and purity.
Core Protocols for N-Acylation
This section outlines three reliable and widely applicable protocols for the N-acylation of methyl 2-aminocyclohexanecarboxylate. The choice of method will depend on the nature of the acyl group to be introduced, the scale of the reaction, and the available reagents.
Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This classic method is highly effective for a wide range of acyl chlorides and is often the first choice for its simplicity and cost-effectiveness. The Schotten-Baumann reaction involves the acylation of an amine in the presence of an aqueous base.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]
Materials:
-
Methyl 2-aminocyclohexanecarboxylate (cis/trans mixture or a specific isomer)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution or Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq.) in dichloromethane (DCM, approximately 10-15 mL per gram of substrate).
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq. of NaOH). Alternatively, for a non-aqueous setup, triethylamine (1.2 eq.) can be used.
-
Addition of Acyl Chloride: Cool the vigorously stirring biphasic mixture (or single phase with TEA) to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.[4]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated methyl 2-aminocyclohexanecarboxylate.
-
Causality Behind Experimental Choices:
-
The use of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
-
Performing the addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
The aqueous work-up with NaHCO₃ removes any unreacted acyl chloride and acidic byproducts.
Protocol 2: N-Acylation using Carboxylic Acids and Coupling Reagents
This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available. Peptide coupling reagents activate the carboxylic acid in situ, facilitating amide bond formation.[5] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), as well as uronium/aminium salts like HATU and HBTU.[6][7]
Materials:
-
Methyl 2-aminocyclohexanecarboxylate
-
Carboxylic acid
-
Coupling reagent (e.g., DCC, EDC·HCl, HATU)
-
Additive (e.g., 1-Hydroxybenzotriazole (HOBt)) (optional, but recommended to suppress racemization and improve efficiency)[6]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.1 eq., if used) in anhydrous DCM or DMF. Cool the solution to 0 °C. Add the coupling reagent (e.g., DCC or EDC·HCl, 1.1 eq.) and stir for 15-30 minutes at 0 °C.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of methyl 2-aminocyclohexanecarboxylate (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM or DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.[5]
-
If EDC·HCl was used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[5]
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the residue by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Coupling reagents like DCC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]
-
Additives such as HOBt can react with the activated intermediate to form an active ester, which is less prone to side reactions and racemization.[6]
-
A non-nucleophilic base like DIPEA is used to neutralize any acidic species without competing in the acylation reaction.[5]
Protocol 3: N-Acylation using Acid Anhydrides
Acid anhydrides are another common class of acylating agents. The reaction can often be performed under milder conditions than with acyl chlorides and may not require a strong base.[4]
Materials:
-
Methyl 2-aminocyclohexanecarboxylate
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Dichloromethane (DCM) or Acetic acid
-
Pyridine or Triethylamine (catalytic amount, if needed)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq.) in DCM or acetic acid (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Addition of Acid Anhydride: Add the acid anhydride (1.2 eq.) to the solution. If using DCM as the solvent, a catalytic amount of pyridine or triethylamine (0.1 eq.) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. For less reactive anhydrides, gentle heating (40-50 °C) may be required.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up:
-
If acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water to precipitate the product. Filter the solid and wash with cold water.[4]
-
If DCM was used, wash the organic layer with saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct and any unreacted anhydride. Then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary and Comparison of Methods
| Method | Acylating Agent | Base | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride | NaOH (aq) or TEA | DCM, Ether | 0 °C to RT | High | Fast, simple, cost-effective | Acyl chlorides can be moisture-sensitive and corrosive |
| Coupling Reagents | Carboxylic Acid | DIPEA or TEA | DCM, DMF | 0 °C to RT | Good to High | Mild conditions, broad substrate scope | Reagents can be expensive, byproduct removal necessary |
| Acid Anhydrides | Acid Anhydride | Pyridine (cat.) or none | DCM, Acetic Acid | RT to 50 °C | Good to High | Milder than acyl chlorides, readily available | Can be slower, may require heating |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the N-acylation of methyl 2-aminocyclohexanecarboxylate.
Caption: General workflow for the N-acylation of methyl 2-aminocyclohexanecarboxylate.
Characterization of N-Acylated Products
The successful synthesis of the N-acylated product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new amide N-H proton signal (typically a broad singlet or a doublet between δ 5.5-8.5 ppm) and signals corresponding to the acyl group are indicative of product formation. A downfield shift of the proton on the carbon bearing the amino group (C2-H) is also expected.
-
¹³C NMR: The appearance of a new amide carbonyl carbon signal (typically between δ 165-175 ppm) is a key indicator of a successful reaction.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired N-acylated product.
-
Infrared (IR) Spectroscopy: The presence of a strong amide C=O stretching band (around 1630-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹) confirms the formation of the amide bond.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive acylating agent (hydrolyzed) | Use fresh or newly opened acylating agent. |
| Insufficient base | Ensure stoichiometry of the base is correct. | |
| Low reactivity of starting materials | Increase reaction time, temperature, or consider a more reactive acylating agent or coupling reagent. | |
| Multiple products observed by TLC | Diacylation (if a di-functional acylating agent is used) | Use a 1:1 stoichiometry of reactants. |
| Side reactions | Lower the reaction temperature, especially during the addition of the acylating agent. | |
| Product is difficult to purify | Byproduct from coupling reagent | For DCC, ensure complete filtration of DCU. For EDC, perform a thorough aqueous work-up. |
| Starting material and product have similar Rf values | Optimize the eluent system for column chromatography. |
Conclusion
The N-acylation of methyl 2-aminocyclohexanecarboxylate is a fundamental transformation for the synthesis of valuable compounds in drug discovery and development. The protocols detailed in this application note, based on the use of acyl chlorides, carboxylic acids with coupling reagents, and acid anhydrides, provide reliable and versatile methods to achieve this transformation. Careful consideration of the substrate, desired acyl group, and reaction scale will guide the selection of the most appropriate method. With proper execution and monitoring, these protocols will enable researchers to efficiently synthesize a diverse library of N-acylated 2-aminocyclohexanecarboxylate derivatives for further investigation.
References
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Published August 28, 2025. [Link]
-
Sathee NEET. Chemistry Schotten Baumann Reaction. [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Khan Academy. Preparation of amides using DCC. Published February 1, 2014. [Link]
-
YouTube. mechanism of amide formation with DCC. Published February 26, 2013. [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. Published August 7, 2025. [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthesis of Novel Heterocycles Using Methyl 2-Aminocyclohexanecarboxylate
Abstract
Heterocyclic scaffolds are fundamental to modern drug discovery, forming the core of a vast number of pharmaceuticals. Methyl 2-aminocyclohexanecarboxylate is a versatile and valuable chiral building block, possessing vicinal amino and ester functionalities on a saturated carbocyclic ring.[1] This arrangement allows for a diverse range of cyclization reactions to construct novel, three-dimensional heterocyclic systems. This guide provides in-depth technical protocols and mechanistic insights for researchers and drug development professionals on the synthesis of medicinally relevant fused pyrimidines, such as tetrahydroquinazolinones, and other advanced heterocyclic frameworks starting from this readily available precursor.
Introduction: The Strategic Value of Methyl 2-Aminocyclohexanecarboxylate
Methyl 2-aminocyclohexanecarboxylate serves as an ideal starting material for diversity-oriented synthesis. Its key attributes include:
-
Bifunctionality: The presence of a nucleophilic amine and an electrophilic ester group in a 1,2-relationship facilitates a variety of annulation (ring-forming) reactions.
-
Chirality: Available as different stereoisomers, it allows for the synthesis of enantiomerically pure complex molecules, which is critical in pharmaceutical development where stereochemistry dictates biological activity.[1][2][3]
-
Conformational Rigidity: The cyclohexane ring provides a rigid scaffold, pre-organizing the reactive groups and influencing the stereochemical outcome of cyclization reactions.
This guide focuses on leveraging these features to synthesize fused heterocyclic systems, particularly those containing the pyrimidine core, a privileged scaffold in medicinal chemistry.[4]
Core Application: Synthesis of Tetrahydroquinazolinones
One of the most direct and high-value applications of methyl 2-aminocyclohexanecarboxylate is the synthesis of tetrahydroquinazolinones. These structures are saturated analogs of quinazolinones, a class of compounds known for a wide spectrum of biological activities.[5][6] The synthesis is typically a cyclocondensation reaction with a suitable nitrogen-containing electrophile.
Mechanistic Rationale
The reaction proceeds via a condensation-cyclization cascade. When reacted with an isothiocyanate, for example, the primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization occurs via the attack of the thiourea nitrogen onto the ester carbonyl. This is often followed by the elimination of methanol to yield the final heterocyclic product. The use of a base can facilitate the deprotonation of the thiourea nitrogen, enhancing its nucleophilicity for the final ring-closing step.
General Reaction Scheme
The overall transformation can be visualized as follows:
Caption: General workflow for tetrahydroquinazolinone synthesis.
Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Tetrahydroquinazolinthione
This protocol details the reaction with phenyl isothiocyanate as a representative example.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Notes |
| cis-Methyl 2-aminocyclohexanecarboxylate | Sigma-Aldrich | 40015-88-1 | Can also use trans isomer.[7] |
| Phenyl isothiocyanate | Acros Organics | 103-72-0 | Handle in a fume hood. |
| Triethylamine (TEA) | Fisher Sci. | 121-44-8 | Acts as a base. |
| Toluene, Anhydrous | Sigma-Aldrich | 108-88-3 | Solvent. |
| Ethyl Acetate | VWR | 141-78-6 | For extraction and chromatography. |
| Hexanes | VWR | 110-54-3 | For chromatography. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-methyl 2-aminocyclohexanecarboxylate (1.57 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol, 1.0 eq) to the solution, followed by triethylamine (2.02 g, 2.78 mL, 20 mmol, 2.0 eq).
-
Scientist's Note: Phenyl isothiocyanate is the electrophile that provides the C=S and N-Ph moieties for the new ring. Triethylamine acts as a base to facilitate the final ring-closing step by deprotonating the thiourea intermediate, making the nitrogen a more potent nucleophile.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amino ester spot indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.
Expected Results:
The procedure typically yields the desired tetrahydroquinazolinthione derivative as a white or pale yellow solid.
| Compound Example | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) |
| Phenyl-substituted tetrahydroquinazolinthione | 75-85 | 178-181 | 7.2-7.5 (m, 5H, Ar-H), 4.1 (m, 1H, CH-N), 3.8 (m, 1H, CH-CO) |
| Ethyl-substituted tetrahydroquinazolinthione | 80-90 | 155-158 | 4.0 (m, 1H, CH-N), 3.7 (m, 1H, CH-CO), 1.2 (t, 3H, CH₃) |
Advanced Application: Multi-Component Synthesis of Fused Pyrimidines
The versatility of methyl 2-aminocyclohexanecarboxylate extends to multi-component reactions (MCRs), which are highly efficient for building molecular complexity in a single step.[8] By reacting the amino ester with an aldehyde and a β-ketoester or malononitrile, complex fused pyrimidine systems can be constructed. This approach is analogous to established methods like the Hantzsch or Biginelli reactions.[9]
Mechanistic Considerations
In a typical MCR, the aldehyde first condenses with the β-ketoester to form a Knoevenagel adduct. The primary amine of methyl 2-aminocyclohexanecarboxylate then undergoes a Michael addition to the activated double bond of this adduct.[9] The reaction cascade concludes with an intramolecular cyclization/condensation involving the remaining amino group and a ketone, and the ester of the original cyclohexane building block, to form the final fused dihydropyrimidine system.
Protocol: One-Pot Synthesis of a Tetrahydropyrido[2,3-d]pyrimidine Derivative
This protocol outlines a general procedure for a three-component reaction.
Materials and Reagents:
-
trans-Methyl 2-aminocyclohexanecarboxylate hydrochloride
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
Initial Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol, 1.0 eq) and ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq) in 20 mL of ethanol.
-
Catalyst Addition: Add 3-4 drops of piperidine. Stir the mixture at room temperature for 30 minutes.
-
Rationale: Piperidine catalyzes the Knoevenagel condensation between the aldehyde and the active methylene compound (ethyl acetoacetate).
-
-
Addition of Amino Ester: Add trans-methyl 2-aminocyclohexanecarboxylate hydrochloride (1.94 g, 10 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 24 hours. A precipitate may form as the reaction proceeds.
-
Isolation: Cool the reaction to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the target heterocycle. Further purification can be achieved by recrystallization from ethanol if necessary.
Strategic Diversification Workflow
The choice of reactants in these cyclocondensation reactions dictates the final structure, allowing for systematic exploration of chemical space.
Caption: Decision-making workflow for heterocyclic diversification.
Conclusion and Future Outlook
Methyl 2-aminocyclohexanecarboxylate is a powerful and underutilized scaffold for the synthesis of novel heterocycles. The protocols described herein provide a robust starting point for accessing complex, three-dimensional molecules like tetrahydroquinazolinones and fused pyrimidines. The true potential of this building block lies in exploring asymmetric syntheses to control the stereochemistry of the final products and expanding the scope of reaction partners to include other electrophiles and MCR components. These efforts will undoubtedly lead to the discovery of new chemical entities with promising applications in drug development and materials science.
References
- EvitaChem. (n.d.). Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441). EvitaChem.
- Al-Sanea, M. M., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
- Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- White, J. M., et al. (n.d.). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2. Open Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
Neliti. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Retrieved from [Link]
-
Macroheterocycles. (2018). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Retrieved from [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Retrieved from [Link]
Sources
- 1. Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441) [evitachem.com]
- 2. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-aminocyclohexanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and pharmaceutical development. As a cyclic β-amino acid ester, its constrained conformation makes it a crucial component in the synthesis of peptidomimetics, therapeutic agents, and other biologically active molecules. The scale-up of its synthesis from laboratory to pilot or industrial scale requires robust and well-characterized protocols that ensure safety, efficiency, and high purity of the final product.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound, focusing on the catalytic hydrogenation of methyl 2-aminobenzoate. The document outlines critical process parameters, safety considerations for high-pressure hydrogenation, and analytical methods for quality control.
Synthesis Strategy: Catalytic Hydrogenation
The chosen synthetic route involves the catalytic hydrogenation of the aromatic ring of methyl 2-aminobenzoate (also known as methyl anthranilate). This method is advantageous for its atom economy and often proceeds with high stereoselectivity, yielding predominantly the cis isomer. The subsequent formation of the hydrochloride salt enhances the compound's stability and handling properties.
Reaction Scheme
The overall reaction is a two-step process:
-
Catalytic Hydrogenation: Methyl 2-aminobenzoate is reduced using hydrogen gas in the presence of a suitable catalyst, such as rhodium on alumina or ruthenium on carbon, to yield methyl 2-aminocyclohexanecarboxylate.
-
Salt Formation: The resulting amino ester is treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Experimental Protocols
Part 1: Scale-Up Catalytic Hydrogenation of Methyl 2-Aminobenzoate
This protocol is designed for a multi-liter scale hydrogenation reactor. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures in place.[1][2][3]
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure gauges, gas inlet/outlet, and a cooling system.
-
Methyl 2-aminobenzoate (ReagentPlus®, ≥99%)[4]
-
5% Rhodium on alumina (or 5% Ruthenium on carbon)
-
Methanol (anhydrous)
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
Safety Precautions:
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1][3] Ensure the reactor is properly sealed and leak-tested before introducing hydrogen.[5] The workspace must be well-ventilated and free of ignition sources.[2][3]
-
Pyrophoric Catalyst: The hydrogenation catalyst, especially after use, can be pyrophoric and ignite upon exposure to air.[1][2] Handle the catalyst under an inert atmosphere (e.g., nitrogen) and keep it wet with a solvent like water to reduce the risk of fire.[1]
-
High Pressure: Adhere strictly to the pressure limits of the reactor.[5] Never leave a pressurized reaction unattended.[2]
Protocol:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Inspect all fittings, gauges, and safety relief valves to ensure they are in proper working order.[5]
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully charge the reactor with 5% rhodium on alumina (typically 1-5 mol% relative to the substrate).
-
Substrate Charging: In a separate vessel, dissolve methyl 2-aminobenzoate in anhydrous methanol (approximately 10-20 mL of solvent per gram of substrate). Add this solution to the reactor under a nitrogen counter-flow.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions, ensuring all bolts are tightened diagonally and gradually.[5] Purge the reactor system with nitrogen at least three times to remove all oxygen.[2][5] A typical purge cycle involves pressurizing with nitrogen to 0.3 MPa and then venting to a safe exhaust.[5]
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop).[5] The reaction is typically complete within 12-24 hours.
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas to a safe exhaust.
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.[5]
-
Under a nitrogen atmosphere, carefully open the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional methanol. Caution: The filtered catalyst cake is pyrophoric and must be kept wet with water and disposed of properly.[1]
-
Combine the filtrate and washes.
-
Part 2: Formation and Purification of this compound
Materials and Equipment:
-
Rotary evaporator
-
Large glass reaction vessel with overhead stirring
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Solvent Removal: Concentrate the methanolic solution of the crude amino ester under reduced pressure using a rotary evaporator.
-
Salt Formation:
-
Dissolve the crude methyl 2-aminocyclohexanecarboxylate in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in isopropanol) with vigorous stirring. The hydrochloride salt will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
-
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Process Visualization
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of methyl 2-aminocyclohexanecarboxylate HCl.
Data Presentation
Table 1: Key Process Parameters for Scale-Up Synthesis
| Parameter | Value | Rationale |
| Substrate | Methyl 2-aminobenzoate | Commercially available aromatic precursor.[4][6] |
| Catalyst | 5% Rhodium on Alumina | Effective for aromatic ring hydrogenation. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. |
| Solvent | Anhydrous Methanol | Good solubility for substrate and product. |
| Hydrogen Pressure | 50 bar | Sufficient for efficient hydrogenation. |
| Reaction Temperature | 80-100°C | Promotes a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion. |
| Purification | Recrystallization | Effective for obtaining high-purity product. |
| Expected Yield | 70-85% |
Analytical Characterization
To ensure the quality and purity of the final product, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities. A chiral HPLC method can be developed to determine the diastereomeric ratio if applicable.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the molecule.
Conclusion
The scale-up synthesis of this compound via catalytic hydrogenation of methyl 2-aminobenzoate is a robust and efficient process. Careful attention to safety protocols, particularly when handling hydrogen gas and pyrophoric catalysts, is paramount. The detailed procedures and parameters outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully produce this valuable intermediate on a larger scale.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Blog.
- FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1).
- Methyl 2-aminobenzoate ReagentPlus®, ≥99%. (n.d.). Sigma-Aldrich.
- Methyl 2-aminobenzoate. (2025, August 20). Chemsrc.
Sources
Application Notes & Protocols for the Analytical Characterization of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methodologies for methyl 2-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The inherent structural features of this molecule—a chiral center, a primary amine, and an ester group—necessitate a multi-faceted analytical approach for complete characterization. This guide details robust protocols for identity confirmation, purity assessment, quantitative assay, and enantiomeric separation. The methodologies are grounded in established analytical principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH).[1][2] We will explore High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation. Each section explains the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating systems.
Introduction and Physicochemical Profile
This compound is a cyclic β-amino acid ester. Its stereoisomers are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The precise control over its chemical purity and stereoisomeric composition is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, rigorous and validated analytical methods are essential for quality control throughout the development and manufacturing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | [4] |
| Molecular Weight | 193.67 g/mol | [4] |
| Canonical SMILES | COC(=O)C1C(CCCC1)N.Cl | [5] |
| Monoisotopic Mass | 193.086956 Da | [6] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol | General Knowledge |
Analytical Strategy Overview
A comprehensive analytical strategy is required to control the quality of this compound. This involves orthogonal methods to assess different quality attributes.
Caption: General analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity, assay, and enantiomeric composition of this compound due to its high resolution and sensitivity.[7]
Reversed-Phase HPLC for Assay and Impurity Profiling
Reversed-phase (RP) HPLC is the method of choice for quantifying the main component and separating it from process-related impurities. The hydrochloride salt is water-soluble, making it directly amenable to RP-HPLC analysis.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides good retention for the moderately polar analyte.
-
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or acetate) controls the pH to ensure the primary amine is protonated, leading to consistent retention and sharp peak shapes. An ion-pairing agent like sodium heptanesulfonate can be added to the mobile phase to further improve peak shape and retention of the polar amine.[7]
-
Detection: The molecule lacks a strong chromophore, making low-wavelength UV detection (e.g., 200-215 nm) necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed for universal detection, or Mass Spectrometry (MS) for enhanced specificity.
Caption: Step-by-step workflow for RP-HPLC analysis.
Step 1: Reagent and Solution Preparation
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Step 2: Chromatographic Conditions
Table 2: Recommended RP-HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Step 3: System Suitability and Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the standard solution.
-
Verify that the system suitability criteria are met (e.g., %RSD for peak area < 2.0%, tailing factor < 2.0).
-
Inject the diluent (as a blank), followed by the standard and sample solutions for analysis.
-
Calculate the assay and purity using the peak areas from the chromatograms.
Chiral HPLC for Enantiomeric Separation
Since methyl 2-aminocyclohexanecarboxylate is chiral, a specific method is required to separate and quantify its enantiomers. This is most commonly achieved using a chiral stationary phase (CSP).[8]
Causality of Method Design:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a wide range of chiral compounds and are a primary choice for method development.[3] Cyclodextrin-based CSPs are also a viable alternative.[8]
-
Mobile Phase: Chiral separations are often more effective in normal-phase mode. A mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typical. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an amine) may be required to improve peak shape.
Step 1: Reagent and Solution Preparation
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Add 0.1% trifluoroacetic acid (TFA). Sonicate to degas.
-
Diluent: Mobile Phase.
-
Standard/Sample Solution: Prepare a solution of approximately 1 mg/mL in the diluent.
Step 2: Chromatographic Conditions
Table 3: Recommended Chiral HPLC Parameters
| Parameter | Recommended Setting |
| HPLC System | Isocratic Pump with UV Detector |
| Column | Chiralpak AD-H or similar amylose-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Step 3: Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard of the racemic mixture to determine the retention times and resolution of the two enantiomers.
-
Inject the sample solution to determine the enantiomeric purity, typically expressed as a percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. Because the hydrochloride salt of an amine is non-volatile, a sample preparation step is required to analyze the free base form.[9] GC is particularly useful for identifying volatile organic impurities that may not be detected by HPLC.
Causality of Method Design:
-
Sample Preparation: The hydrochloride salt must be neutralized with a base (e.g., NaOH or K₂CO₃) to form the free amine. The free amine is then extracted from the aqueous matrix into an organic solvent (e.g., dichloromethane or ethyl acetate). This crucial step makes the analyte volatile and suitable for GC analysis.[9]
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), provides good separation for a wide range of compounds, including the target analyte and potential impurities.[10]
-
Detection: Flame Ionization Detection (FID) offers robust, universal detection for quantifiable analysis, while Mass Spectrometry (MS) provides definitive identification of peaks based on their mass spectra and fragmentation patterns.
Caption: Workflow for GC-MS, highlighting the critical sample preparation steps.
Step 1: Sample Preparation
-
Accurately weigh ~20 mg of the sample into a vial and dissolve in 2 mL of deionized water.
-
Add 1 M sodium hydroxide solution dropwise until the pH is >10.
-
Add 2 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Allow the layers to separate. Transfer the top organic layer to a clean vial.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Step 2: GC-MS Conditions
Table 4: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | GC with Mass Spectrometer (MS) Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the different protons in the molecule. Key expected signals include:
-
A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons.
-
A complex multiplet region between 1.2-3.5 ppm for the protons on the cyclohexane ring. The protons adjacent to the amine and ester groups (at C1 and C2) will be shifted further downfield.[11][12]
-
A broad signal for the amine protons (-NH₃⁺), which may exchange with deuterium in solvents like D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ester group will appear significantly downfield (~170-175 ppm).
Method Validation Framework (ICH Q2(R2))
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its fitness for purpose.[2] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis.[13][14]
Causality of Validation: The goal of validation is to build a self-validating system where performance is understood and controlled. Each parameter tests a different aspect of the method's reliability.
Table 5: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components. | Peak purity analysis (for HPLC); mass spectral confirmation (for GC-MS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0% - 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | % Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability criteria are met under all varied conditions. |
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.
- ChemicalBook. (n.d.). (1s,2s)-methyl 2-aminocyclohexane carboxylate hcl(948915-94-4) 1 h nmr.
- BLD Pharm. (n.d.). 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.
- BenchChem. (2025). Application Note: GC-MS Analysis of 2-(Methylamino)cyclohexanone Hydrochloride Reaction Mixture for Process Monitoring and Impurity Profiling.
- PubChem. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. CID 10964775.
- PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ChemicalBook. (n.d.). Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR spectrum.
- PubChem. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. CID 16639469.
- BenchChem. (2025). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Reddit. (2020). H-NMR for methylcyclohexane?. r/OrganicChemistry.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Topic: Purification of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminocyclohexanecarboxylate hydrochloride is a pivotal cyclic amino acid ester derivative, serving as a versatile building block in the synthesis of pharmaceuticals and complex organic molecules. The stereochemistry and purity of this intermediate are critical, as they directly influence the efficacy, safety, and yield of subsequent synthetic transformations. This document provides a detailed guide to the purification of its hydrochloride salt form, focusing on recrystallization as the primary method. It outlines the underlying principles, offers a step-by-step protocol, and details the analytical techniques required for quality control and validation.
Introduction and Purification Strategy
The synthesis of this compound, often achieved via Fischer esterification of 2-aminocyclohexanecarboxylic acid, can introduce a variety of impurities. These may include unreacted starting materials, di-esterified byproducts, residual acid catalyst, and solvents. For drug development applications, where stringent purity standards are required, an effective purification strategy is paramount.
The selection of a purification method depends on the nature of the impurities, the required purity level, and the scale of the operation. As a crystalline salt, this compound is an excellent candidate for purification by recrystallization . This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system. Other methods, such as column chromatography, are typically better suited for the free amine form and are considered secondary options if recrystallization proves insufficient.
The following diagram outlines the general workflow and decision-making process for the purification of this compound.
Caption: Decision workflow for purification of methyl 2-aminocyclohexanecarboxylate HCl.
Primary Purification Method: Recrystallization
Recrystallization is a robust and scalable method for purifying crystalline solids. The principle relies on dissolving the impure compound in a minimum amount of a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling. The crystal lattice of the target compound tends to exclude impurity molecules, which remain dissolved in the solvent (mother liquor).
Principle of Recrystallization
The success of this technique hinges on selecting an appropriate solvent system. An ideal recrystallization solvent should:
-
Exhibit high solubility for the target compound at high temperatures.
-
Exhibit low solubility for the target compound at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert with the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
For amino acid hydrochlorides, which are polar salts, a polar protic solvent is often a good starting point. To induce crystallization, an "anti-solvent" (a less polar solvent in which the compound is insoluble) is typically added. This mixed-solvent approach provides fine control over the crystallization process.
The diagram below illustrates the mechanism of impurity exclusion during crystal lattice formation.
Caption: Impurities are excluded from the growing crystal lattice during recrystallization.
Recommended Solvent Systems
Based on the polar salt nature of the compound, the following solvent systems are recommended. Preliminary small-scale trials are essential to determine the optimal system for a specific crude sample.
| Solvent System (v/v) | Primary Solvent (Hot) | Anti-Solvent (Cold) | Comments |
| Methanol / Diethyl Ether | Methanol | Diethyl Ether | A very common and effective system. Methanol has excellent solvating power, while diethyl ether is a strong anti-solvent, inducing rapid crystallization. |
| Ethanol / Ethyl Acetate | Ethanol | Ethyl Acetate | A safer alternative to diethyl ether with similar properties. May require slightly more anti-solvent. |
| Isopropanol / Hexanes | Isopropanol | Hexanes | Good for removing less polar impurities. Isopropanol is less volatile than methanol, allowing for slower crystal growth. |
| Water / Acetone | Water (with trace HCl) | Acetone | Useful if the compound is highly water-soluble. A trace of HCl can suppress the formation of the free amino acid[1]. |
Step-by-Step Recrystallization Protocol
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Methanol and Diethyl Ether)
-
Erlenmeyer flasks
-
Hotplate with stirring function
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (Methanol) in small portions while heating gently (to ~50-60°C) and stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (or the activated carbon), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Re-heat the clear filtrate. Slowly add the anti-solvent (Diethyl Ether) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. Add a drop or two of the primary solvent (Methanol) to redissolve the precipitate and clarify the solution.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of the cold anti-solvent (or a cold mixture of the solvent system) to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Quality Control and Characterization
Post-purification analysis is essential to confirm the identity and purity of the final product.
Analytical Methods
-
Melting Point (MP): A sharp melting point range (e.g., within 1-2°C) that matches the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the molecular structure and the absence of proton-containing impurities. The integration of peaks should correspond to the expected proton ratios.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the presence of key functional groups: N-H stretch (amine salt), C=O stretch (ester), and C-O stretch.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. For chiral compounds, a chiral HPLC method can determine the enantiomeric or diastereomeric purity[2].
The following diagram illustrates the quality control validation process.
Caption: Standard workflow for the analytical validation of the purified product.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not supersaturated. | Re-heat the solution and evaporate some of the solvent. Alternatively, add more anti-solvent. |
| Oiling Out | Solution is too saturated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of the primary solvent, and allow to cool slower. |
| Low Recovery Yield | Compound has high solubility in the cold solvent. | Ensure the solution is thoroughly chilled. Use a more effective anti-solvent. Minimize washing volume. |
| Impurity Remains in Product | Improper solvent system selection. | Re-purify using a different solvent system. Impurities may co-crystallize if they are structurally similar. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and scalable method for achieving high-purity this compound suitable for demanding applications in pharmaceutical and chemical synthesis. Proper solvent selection and adherence to the procedural steps, coupled with rigorous analytical validation, will ensure a final product of the required quality and integrity.
References
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]
- Method for producing amino acid ester hydrochloride. Google Patents (JP4356292B2).
- Method of purifying glutamic acid by transition recrystallization. Google Patents (US6881861B2).
- Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. ScienceDirect.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (2021). Available at: [Link]
Sources
Application Note & Protocols: Strategic Derivatization of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride for Chemical Library Synthesis
Abstract
Methyl 2-aminocyclohexanecarboxylate is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of pharmacologically active compounds, including analogs of the successful drug Gabapentin.[1][2][3] Its rigid cyclohexane scaffold and bifunctional nature—possessing both a nucleophilic amine and an ester—make it an ideal starting point for creating diverse chemical libraries for drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization strategies targeting the amino group of its hydrochloride salt. We present validated, step-by-step protocols for N-Acylation, N-Sulfonylation, and Reductive Amination, explaining the causality behind experimental choices and providing frameworks for analytical validation.
Core Principles of Derivatization
The starting material, methyl 2-aminocyclohexanecarboxylate hydrochloride, is an ammonium salt. The protonated amino group is non-nucleophilic and requires neutralization to liberate the free primary amine. This in-situ generation of the nucleophile is the critical first step for all subsequent derivatization reactions.
The general principle involves the deprotonation of the ammonium salt with a suitable base, yielding the free amine, which then reacts with a chosen electrophile to form a new covalent bond at the nitrogen atom.
Sources
- 1. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
The Strategic Role of Intermediates in Pharmaceutical Synthesis: A Guide to Application and Quality Control
This guide provides an in-depth exploration of the critical role pharmaceutical intermediates play in the synthesis of Active Pharmaceutical Ingredients (APIs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, purification, and analytical control of these vital compounds, ensuring the final API meets stringent quality and regulatory standards.
The Foundational Importance of Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical building blocks synthesized during the multi-step process of creating an API.[1][][3] They are not the final drug substance but are crucial precursor molecules that undergo further chemical transformation.[4] The quality and purity of these intermediates directly impact the efficacy, safety, and yield of the final API.[5] A well-defined intermediate strategy simplifies complex syntheses, enhances process control, and is a cornerstone of modern, efficient drug manufacturing.[]
The strategic use of intermediates offers several advantages in drug development:
-
Simplified Synthesis: Breaking down a complex API synthesis into multiple stages with stable, isolable intermediates allows for better control over each chemical transformation.[]
-
Enhanced Quality Control: Each intermediate step provides an opportunity for purification and analysis, preventing the carryover of impurities into the final API.[][6]
-
Improved Scalability and Cost-Effectiveness: Optimizing the synthesis and purification of intermediates can significantly improve the overall yield and reduce the cost of API production.[1][5]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA closely scrutinize the control of intermediates as part of the overall API manufacturing process under Good Manufacturing Practices (GMP).[1][6]
Synthesis and Purification of Pharmaceutical Intermediates: Protocols and Methodologies
The production of high-quality pharmaceutical intermediates requires robust and reproducible synthesis and purification protocols. The choice of methodology depends on the chemical nature of the intermediate and the desired purity profile.
General Synthesis Workflow
The synthesis of a pharmaceutical intermediate typically follows a structured workflow, from raw material selection to the isolation of the purified compound.
Caption: General workflow for the synthesis and purification of a pharmaceutical intermediate.
Protocol: Cooling Crystallization for Intermediate Purification
Crystallization is a powerful technique for purifying solid pharmaceutical intermediates by separating the desired compound from impurities.[7][8]
Objective: To obtain a high-purity crystalline intermediate.
Materials:
-
Crude pharmaceutical intermediate
-
Appropriate solvent (in which the intermediate has high solubility at elevated temperatures and low solubility at lower temperatures)
-
Crystallization vessel with temperature control and agitation
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven (vacuum or atmospheric)
Procedure:
-
Solvent Selection and Dissolution:
-
Select a suitable solvent or solvent mixture based on the solubility profile of the intermediate.
-
Dissolve the crude intermediate in the minimum amount of the selected solvent at an elevated temperature to create a saturated solution.
-
-
Controlled Cooling:
-
Slowly cool the saturated solution according to a predetermined cooling profile. A slower cooling rate generally promotes the formation of larger, purer crystals.[9]
-
Gentle agitation should be maintained throughout the cooling process to ensure homogeneity.
-
-
Crystal Formation and Maturation:
-
As the solution cools, the solubility of the intermediate decreases, leading to nucleation and crystal growth.
-
Hold the slurry at the final low temperature for a period to allow for complete crystallization and maturation of the crystals.
-
-
Filtration and Washing:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under appropriate conditions (temperature and pressure) to remove residual solvent.
-
Self-Validation: The effectiveness of the crystallization process is validated by analyzing the purity of the final product and the impurity profile of the mother liquor using techniques like HPLC.
Protocol: Chiral Resolution of a Racemic Intermediate via Diastereomeric Salt Formation
Many APIs are chiral, and often only one enantiomer possesses the desired therapeutic activity.[] Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[10]
Objective: To isolate a single enantiomer from a racemic intermediate.
Materials:
-
Racemic intermediate (e.g., a racemic amine or carboxylic acid)
-
Chiral resolving agent (e.g., a chiral acid or base like tartaric acid or brucine)
-
Suitable solvent
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Resolving Agent and Solvent Selection:
-
Choose a chiral resolving agent that will form a diastereomeric salt with the racemic intermediate.
-
Select a solvent in which the two diastereomeric salts have different solubilities.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic intermediate in the chosen solvent.
-
Add an equimolar amount of the chiral resolving agent to the solution.
-
-
Selective Crystallization:
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.
-
-
Isolation of the Diastereomer:
-
Collect the crystallized diastereomeric salt by filtration.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer.
-
The resolving agent can often be recovered and reused.
-
-
Purification:
-
Purify the isolated enantiomer through techniques like recrystallization.
-
Self-Validation: The enantiomeric purity of the final product is determined using chiral HPLC or other suitable analytical techniques.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the quality and consistency of pharmaceutical intermediates.[] This involves confirming the identity and purity of the intermediate and characterizing its impurity profile.
Key Analytical Techniques
A variety of analytical techniques are employed for the characterization of pharmaceutical intermediates.[12][13]
| Analytical Technique | Application in Intermediate Analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling, and quantification of the intermediate. Chiral HPLC is used for determining enantiomeric purity.[] |
| Gas Chromatography (GC) | Analysis of volatile intermediates and residual solvents. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation of the intermediate and its impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the intermediate's chemical structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the intermediate. |
Standard Operating Procedure: HPLC Analysis of a Pharmaceutical Intermediate
Objective: To determine the purity of a pharmaceutical intermediate and quantify any impurities.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
-
HPLC-grade solvents for the mobile phase
-
Volumetric flasks and pipettes
-
Analytical balance
-
Pharmaceutical intermediate sample and reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase as specified in the analytical method (e.g., a mixture of water and acetonitrile with a buffer).[5]
-
Degas the mobile phase to prevent air bubbles in the system.
-
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent to prepare a stock solution of known concentration.
-
Prepare working standards by diluting the stock solution.
-
Accurately weigh the intermediate sample and dissolve it in the same diluent to a similar concentration as the working standard.
-
-
HPLC System Setup and Equilibration:
-
Install the appropriate HPLC column.
-
Set the mobile phase flow rate, column temperature, and detector wavelength.
-
Equilibrate the system by pumping the mobile phase through the column until a stable baseline is achieved.[14]
-
-
System Suitability Test (SST):
-
Inject the standard solution multiple times to ensure the system is performing correctly.
-
Verify that system suitability parameters such as peak area repeatability (RSD), theoretical plates, and tailing factor meet the predefined acceptance criteria.[5]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Data Processing and Calculation:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the intermediate by comparing the peak area of the main component in the sample to the peak area of the reference standard.
-
Quantify any impurities based on their peak areas relative to the main peak or a standard of the impurity if available.
-
Self-Validation: The validity of the analytical run is confirmed by the successful outcome of the system suitability test.
The Role of Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[15] In the context of pharmaceutical intermediates, PAT enables real-time monitoring and control of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the intermediate.[3] This proactive approach to quality control helps to ensure consistent product quality and reduce the risk of batch failures.[16]
Caption: A schematic representation of a PAT-enabled feedback control loop in intermediate manufacturing.
Impurity Profiling: A Critical Aspect of Intermediate Quality
Impurity profiling is the identification, characterization, and quantification of impurities in a pharmaceutical intermediate.[17][18] A thorough understanding of the impurity profile is crucial for ensuring the safety and efficacy of the final API.[19] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[17]
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the reporting, identification, and qualification of impurities.[6]
Case Study: Synthesis of a Chiral Intermediate for Clopidogrel
Clopidogrel is an antiplatelet medication where the therapeutic activity resides in the (S)-enantiomer.[20] The synthesis of (S)-clopidogrel often involves the resolution of a racemic intermediate, methyl 2-(2-chlorophenyl)acetate.
A common approach involves the use of L-camphorsulfonic acid as a chiral resolving agent to selectively crystallize the desired diastereomeric salt.[4][21] This case study highlights the practical application of chiral resolution to obtain a key intermediate with high enantiomeric purity, which is essential for the synthesis of the final API.[22]
GMP Documentation for Pharmaceutical Intermediates
Good Manufacturing Practices (GMP) require comprehensive documentation for all stages of pharmaceutical manufacturing, including the production of intermediates.[23][24][25] Key documentation includes:
-
Batch Manufacturing Records (BMRs): Detailed records of each step in the manufacturing process of a batch of intermediate.[26]
-
Standard Operating Procedures (SOPs): Written instructions for performing specific operations, such as synthesis, purification, and analytical testing.[6][24]
-
Specifications: A document that defines the quality standards for the intermediate, including identity, purity, and impurity limits.[25]
-
Certificates of Analysis (CoAs): A document that reports the results of quality control testing for a specific batch of intermediate.
Conclusion
Pharmaceutical intermediates are fundamental to the efficient and controlled synthesis of high-quality Active Pharmaceutical Ingredients. A thorough understanding of their synthesis, purification, and analytical characterization, coupled with a robust quality control strategy and adherence to GMP, is essential for the successful development and manufacturing of safe and effective medicines. The protocols and methodologies outlined in this guide provide a framework for researchers and drug development professionals to navigate the complexities of working with these critical chemical entities.
References
-
The Role of Pharmaceutical Intermediates in Modern Drug Development. (n.d.). Mahant Lifescience. Retrieved January 5, 2026, from [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel. (2007). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
SOP for HPLC Analysis and Documentation. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Improve Efficiency & Quality With Process Analytical Technology (PAT). (n.d.). Cole-Parmer. Retrieved January 5, 2026, from [Link]
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000). European Medicines Agency. Retrieved January 5, 2026, from [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved January 5, 2026, from [Link]
-
Process analytical technology. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (2012). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]
-
Optimizing Clopidogrel Synthesis: The Role of Chiral Intermediates. (n.d.). Moleqube. Retrieved January 5, 2026, from [Link]
-
Impurity profiling of pharmaceutical Formulation. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Documentation and Records: Harmonized GMP Requirements. (2012). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). IntechOpen. Retrieved January 5, 2026, from [Link]
-
Analytical chemistry has a significant presence in the pharmaceutical industry. (2022). AZoLifeSciences. Retrieved January 5, 2026, from [Link]
-
Synthesis of clopidogrel impurity intermediate. (n.d.). Patsnap. Retrieved January 5, 2026, from [Link]
-
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 5, 2026, from [Link]
-
Different Types Of GMP Documentation Used In Pharma Industry. (n.d.). Scilife. Retrieved January 5, 2026, from [Link]
-
Crystallization in drug development. (n.d.). Syrris. Retrieved January 5, 2026, from [Link]
-
GMP Documentation Types Every Pharma Company Needs. (n.d.). PDVD Consultancy. Retrieved January 5, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). University of Kentucky. Retrieved January 5, 2026, from [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Resolution of Enantiomers. (2025). Chiralpedia. Retrieved January 5, 2026, from [Link]
-
Impurity profiling: Theory and Practice. (n.d.). PharmaInfo. Retrieved January 5, 2026, from [Link]
-
Common Organic Synthesis Methods for Drug Intermediates. (2025). ZM Silane Limited. Retrieved January 5, 2026, from [Link]
-
Development of Crystallization Processes for Pharmaceutical Applications. (2007). LACCEI. Retrieved January 5, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 5, 2026, from [Link]
-
HPLC STANDARD OPERATING PROCEDURE. (2014). University of Kentucky. Retrieved January 5, 2026, from [Link]
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Documents required by EU GMP. (2022). Inspired Pharma Training. Retrieved January 5, 2026, from [Link]
-
Guide for crystallization. (n.d.). Université de Montréal. Retrieved January 5, 2026, from [Link]
-
Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2025). Asian Journal of Pharmaceutics. Retrieved January 5, 2026, from [Link]
-
SOP-for-Good-HPLC-Practices. (n.d.). PHARMA DEVILS. Retrieved January 5, 2026, from [Link]
-
Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. (2026). Medium. Retrieved January 5, 2026, from [Link]
-
What are the common manufacturing processes of pharmaceutical intermediates?. (2025). Protheragen. Retrieved January 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Improvements in the Preparation of Clopidogrel | Semantic Scholar [semanticscholar.org]
- 5. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 6. mastelf.com [mastelf.com]
- 7. syrris.com [syrris.com]
- 8. What are the common manufacturing processes of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 9. laccei.org [laccei.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 14. pharmadevils.com [pharmadevils.com]
- 15. Process analytical technology - Wikipedia [en.wikipedia.org]
- 16. continuaps.com [continuaps.com]
- 17. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. biomedres.us [biomedres.us]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. Documentation and Records: Harmonized GMP Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. Documents required by EU GMP - Inspired Pharma [inspiredpharma.com]
- 26. pd-vd.com [pd-vd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Welcome to the technical support center for the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and improve the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. The synthesis typically involves two key stages: the formation of the methyl ester of 2-aminocyclohexanecarboxylic acid and its subsequent conversion to the hydrochloride salt. A common and efficient route involves the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate).
Issue 1: Low Yield in the Catalytic Hydrogenation of Methyl 2-Aminobenzoate
Question: We are experiencing low yields during the catalytic hydrogenation of methyl 2-aminobenzoate to produce methyl 2-aminocyclohexanecarboxylate. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the catalytic hydrogenation of an aromatic amine can stem from several factors, including catalyst activity, reaction conditions, and substrate purity.
Possible Causes & Solutions:
-
Catalyst Inactivation: The catalyst, typically a noble metal catalyst like rhodium on alumina or platinum oxide, can be poisoned by impurities in the substrate or solvent.
-
Solution: Ensure the methyl 2-aminobenzoate starting material is of high purity. Recrystallization or distillation of the starting material may be necessary. Use high-purity, anhydrous solvents.
-
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical parameters.
-
Solution: A systematic optimization of these parameters is recommended. For instance, increasing the hydrogen pressure can enhance the rate of hydrogenation. However, excessively high temperatures can lead to side reactions. A good starting point for optimization is a pressure of 50 bar H₂ and a temperature of 80-100°C.[1]
-
-
Inadequate Catalyst Loading: Insufficient catalyst will result in an incomplete reaction.
-
Solution: While catalyst loading should be minimized for cost-effectiveness, ensure a sufficient amount is used. A typical starting point is 1-5 mol% of the catalyst relative to the substrate.
-
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, hydrogen gas, and the catalyst, resulting in a slow or incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
-
Experimental Workflow for Optimizing Catalytic Hydrogenation:
Caption: Workflow for optimizing the catalytic hydrogenation of methyl 2-aminobenzoate.
Issue 2: Incomplete or No Precipitation of the Hydrochloride Salt
Question: After obtaining the free amine, methyl 2-aminocyclohexanecarboxylate, we are struggling to precipitate the hydrochloride salt. We've added HCl, but the product remains as an oil or in solution. What's going wrong?
Answer:
The formation and precipitation of an amine hydrochloride salt are highly dependent on the solvent system and the method of HCl addition. The goal is to create a supersaturated solution of the salt in a solvent in which it is poorly soluble.
Possible Causes & Solutions:
-
Inappropriate Solvent: The chosen solvent may be too polar, keeping the hydrochloride salt dissolved.
-
Solution: Use a non-polar or moderately polar aprotic solvent in which the free amine is soluble but the hydrochloride salt is not. Common choices include diethyl ether, dioxane, or ethyl acetate.[2] You can dissolve the free amine in a minimal amount of a polar solvent like isopropanol and then add a large excess of a non-polar "anti-solvent" like diethyl ether to induce precipitation.[3]
-
-
Presence of Water: Aqueous HCl can introduce water, which can prevent the precipitation of the salt, especially if the salt has some water solubility.[3]
-
Solution: Use anhydrous methods for introducing HCl. This can be achieved by bubbling dry HCl gas through the solution or by using a solution of HCl in an anhydrous solvent like dioxane or isopropanol.[2]
-
-
Insufficient Concentration: The concentration of the amine hydrochloride salt may not be high enough to exceed its solubility limit.
-
Solution: Concentrate the solution after the addition of HCl. Cooling the solution to 0-4°C can also significantly decrease the solubility of the salt and promote crystallization.[2]
-
Protocol for Hydrochloride Salt Formation:
-
Preparation: Dissolve the purified methyl 2-aminocyclohexanecarboxylate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a dry flask under an inert atmosphere.
-
HCl Addition: While stirring, slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise until the solution becomes acidic (check with pH paper on a glass rod with a drop of the reaction mixture).
-
Precipitation: The hydrochloride salt should precipitate as a white solid. If no precipitate forms, try adding an anti-solvent (e.g., hexane) or reducing the volume of the solvent under reduced pressure.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Issue 3: Presence of Unreacted Starting Material or Byproducts in the Final Product
Question: Our final product, this compound, is contaminated with unreacted starting material (e.g., 2-aminocyclohexanecarboxylic acid if starting from the acid) or other impurities. How can we improve the purity?
Answer:
Purity issues often arise from incomplete reactions or inadequate purification of intermediates.
Possible Causes & Solutions:
-
Incomplete Esterification (if starting from the carboxylic acid): The Fischer esterification is an equilibrium reaction and may not go to completion.[4]
-
Inadequate Purification of the Free Amine: Impurities carried over from the previous step will contaminate the final salt.
-
Solution: Before salt formation, purify the crude methyl 2-aminocyclohexanecarboxylate.
-
Acidic Impurities: If unreacted carboxylic acid is present, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity.[5][7]
-
Other Impurities: Purification by flash column chromatography on silica gel may be necessary if other byproducts are present.
-
-
Purification Workflow for Crude Methyl 2-Aminocyclohexanecarboxylate:
Caption: Purification strategy for crude methyl 2-aminocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. For the catalytic hydrogenation of methyl 2-aminobenzoate followed by salt formation, a yield of 70-85% can be considered good. If starting from 2-aminocyclohexanecarboxylic acid via Fischer esterification, yields can range from 65-95% for the esterification step alone.[5]
Q2: Which stereoisomer of this compound am I synthesizing?
A2: The stereochemistry of the final product depends on the starting material and the reaction conditions.
-
From Methyl 2-Aminobenzoate: Hydrogenation of the planar aromatic ring will typically produce a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.
-
From a Specific Isomer of 2-Aminocyclohexanecarboxylic Acid: If you start with a specific stereoisomer (e.g., (1R,2R)-2-aminocyclohexanecarboxylic acid), the esterification and salt formation steps are unlikely to affect the stereocenters, and you will obtain the corresponding stereoisomer of the final product.
Q3: Can I use aqueous HCl to form the hydrochloride salt?
A3: While it is possible, it is generally not recommended for obtaining a crystalline solid. The presence of water can increase the solubility of the salt and may lead to the formation of an oil or require evaporation of the water, which can be difficult.[3] Using anhydrous HCl (as a gas or in an anhydrous solvent) provides better control over the precipitation process and typically yields a cleaner product.[2]
Q4: My final product is a sticky solid or an oil. How can I induce crystallization?
A4: If your product is an oil or a sticky solid, it may be due to residual solvent or impurities.
-
Trituration: Try adding a small amount of a solvent in which the product is insoluble (an anti-solvent like cold hexane or diethyl ether) and scratching the inside of the flask with a glass rod. This can provide nucleation sites for crystallization.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol/diethyl ether mixture) and allow it to cool slowly.
Q5: What are the key analytical techniques to characterize the final product?
A5: The following techniques are essential for confirming the structure and purity of this compound:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the free amine.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and the amine N-H bonds.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Quantitative Data Summary
| Property | Methyl 2-Aminobenzoate | Methyl 2-Aminocyclohexanecarboxylate | Methyl 2-Aminocyclohexanecarboxylate HCl |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₅NO₂[8] | C₈H₁₆ClNO₂[9] |
| Molecular Weight | 151.16 g/mol | 157.21 g/mol [8] | 193.67 g/mol [9] |
| Appearance | Liquid | Liquid/Solid | White Solid |
| Boiling Point | 256 °C | N/A | N/A |
| Melting Point | 24 °C | N/A | Varies with isomer |
| CAS Number | 134-20-3 | Varies with isomer (e.g., 267230-45-5 for 1R,2R)[8] | Varies with isomer (e.g., 1024618-29-8 for 1R,2R)[9] |
References
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. Retrieved from [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Isolation of primary amines as HCL salt problem (2006). Sciencemadness Discussion Board. Retrieved from [Link]
- (No source provided)
- (No source provided)
-
Kinetic traces of methyl benzoate hydrogenation with 2. Conditions: 15... (n.d.). ResearchGate. Retrieved from [Link]
- (No source provided)
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
17.3: Reactions of Carboxylic Acids - Ester and Amide Formation (2023). Chemistry LibreTexts. Retrieved from [Link]
- (No source provided)
-
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (n.d.). PubChem. Retrieved from [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of Methyl 2-Aminocyclohexanecarboxylate
Welcome to the technical support center for the synthesis of methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during the synthesis of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.
Overview of Synthetic Challenges
The synthesis of methyl 2-aminocyclohexanecarboxylate, a chiral amino acid derivative, is a critical process for creating various complex molecules and active pharmaceutical ingredients.[1][2] However, the proximity of the amino and ester functionalities on a conformationally flexible cyclohexane ring presents several significant challenges. The most common hurdles include controlling stereochemistry (cis vs. trans), preventing intramolecular cyclization to form lactams, and avoiding over-alkylation. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help isolate the problem. The following workflow outlines a logical progression for troubleshooting unexpected results in your synthesis.
Caption: A decision tree for troubleshooting common synthetic issues.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Stereochemical Control and Epimerization
Question: My synthesis was intended to produce the cis-isomer, but I've isolated a mixture of cis and trans products. Why did this happen and how can I improve selectivity?
Answer: This is a classic case of epimerization , a process where the configuration at one stereocenter is inverted.[3] In the context of 2-substituted cyclohexanecarboxylic acids, the proton alpha to the ester group is acidic and can be removed by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of isomers.
Causality: The trans isomer, where both the amino and methyl carboxylate groups can occupy equatorial positions, is generally the thermodynamically more stable product. Reaction conditions that allow for equilibrium to be reached—such as prolonged reaction times, elevated temperatures, or the use of strong bases—will favor the formation of the trans product, even if the kinetic product is cis.[4][5] The choice of base and solvent is critical in controlling this equilibrium.
Sources
Technical Support Center: Purification of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of methyl 2-aminocyclohexanecarboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important chemical intermediate. As a bifunctional molecule existing as a salt, its purification requires a nuanced understanding of its chemical properties to overcome common obstacles such as diastereomer separation, chromatographic artifacts, and low recovery.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to streamline your purification workflow and ensure high-purity material for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My compound streaks severely or shows very poor separation during silica gel column chromatography.
Q: I'm attempting to purify crude this compound on a standard silica gel column, but the compound is either sticking to the baseline or streaking badly, making separation impossible. What's happening and how can I fix it?
A: This is a classic and highly common problem when chromatographing basic compounds, especially amines, on standard silica gel.[1][2]
-
Causality: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic primary amine of your compound undergoes a strong acid-base interaction with these silanols. This interaction prevents the compound from eluting cleanly, leading to significant peak tailing (streaking) and often irreversible adsorption to the column.[1][2]
-
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[1][2]
-
Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The TEA will preferentially interact with the silanol groups, allowing your target amine to elute symmetrically.
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic or basic stationary phase.
-
Action: Use a column packed with neutral alumina or an amine-functionalized silica gel. These materials lack the acidic sites that cause the problematic interactions.[1]
-
-
Convert to a Less Polar Derivative: For analytical purposes or if other methods fail, you can temporarily protect the amine group (e.g., as a Boc-carbamate or an amide). This removes the basicity, allowing for excellent chromatographic behavior on silica. However, this adds extra synthesis and deprotection steps to your workflow.
-
Issue 2: I am struggling to separate the cis and trans diastereomers of the compound.
Q: My NMR analysis shows a mixture of diastereomers, but they co-elute during flash chromatography. How can I resolve the cis and trans isomers?
A: Separating diastereomers can be challenging as they often have very similar polarities. Standard flash chromatography may not provide sufficient resolution. More advanced or specialized techniques are required.
-
Causality: Cis and trans diastereomers of 2-substituted cyclohexanes have distinct three-dimensional shapes, which results in different physical properties. However, these differences can be subtle, requiring highly efficient separation techniques to exploit them.
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.
-
Action (Normal Phase): Use a silica gel HPLC column with a carefully optimized non-polar/polar solvent system (e.g., hexane/isopropanol) often containing the basic modifier discussed in Issue 1.
-
Action (Reverse Phase): A C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer or ion-pairing agent, can also be effective.[3]
-
-
Fractional Recrystallization: This classical technique can be highly effective if a suitable solvent system is found.
-
Action: Attempt to recrystallize the diastereomeric mixture from various solvents. One diastereomer may be less soluble and crystallize preferentially, leaving the other enriched in the mother liquor. This process may need to be repeated to achieve high diastereomeric purity.
-
-
Derivatization to Enhance Separation: Reacting the amine with a chiral derivatizing agent creates new diastereomeric products that may have more distinct physical properties, making them easier to separate on standard (achiral) silica gel.[4] After separation, the derivatizing group is removed. This is an intensive but powerful method.
-
Issue 3: I have low or no recovery after attempting recrystallization.
Q: I tried to recrystallize my compound, but either nothing crashed out of the solution upon cooling, or I recovered very little material. How do I choose the right solvent?
A: This indicates a poor choice of solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Causality: As a hydrochloride salt, your compound is quite polar. It is likely too soluble in highly polar solvents (like methanol or water) even when cold, and completely insoluble in non-polar solvents (like hexanes). The key is to use a solvent/anti-solvent system.[5]
-
Solutions:
-
Employ a Solvent/Anti-Solvent System: This is the most effective strategy for polar compounds.
-
Action: Dissolve your compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., ethanol, isopropanol, or methanol). Once fully dissolved, slowly add a less polar "anti-solvent" (e.g., acetone, ethyl acetate, or diethyl ether) at room temperature until the solution becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. A common and effective system for similar amine hydrochlorides is ethanol/acetone.[5]
-
-
Systematic Solvent Screening: Use small amounts of your crude material to test solubility in a range of solvents at room temperature and upon heating.
-
| Solvent (Dissolves Hot) | Anti-Solvent (Insoluble) | Comments |
| Ethanol | Acetone | A commonly used and effective system for amine HCl salts.[5] |
| Isopropanol | Diethyl Ether | Good for achieving slow, high-quality crystal growth. |
| Methanol | Ethyl Acetate | Methanol is a very strong solvent; use minimal hot volume. |
| Water | Acetone/Isopropanol | Use if the compound is highly water-soluble; be mindful of potential hydrolysis. |
Issue 4: My purified product is contaminated with 2-aminocyclohexanecarboxylic acid.
Q: My characterization data (NMR, MS) shows the presence of the corresponding carboxylic acid, suggesting my ester has hydrolyzed. How did this happen and how can I prevent it?
A: Ester hydrolysis is a common side reaction, especially when working with aqueous acidic or basic solutions during the workup.[6]
-
Causality: The methyl ester is susceptible to cleavage back to the carboxylic acid and methanol under either strong acidic (H₃O⁺ catalysis) or basic (saponification) conditions, particularly if there is prolonged contact time or elevated temperature.
-
Solutions:
-
Use Mild Base for Washes: During the extractive workup to remove acidic impurities, avoid using strong bases like sodium hydroxide.
-
Action: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is basic enough to neutralize and extract acidic impurities but mild enough to minimize ester hydrolysis.[6]
-
-
Minimize Contact Time: Work efficiently during the aqueous extraction steps. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Purify the Free Base First: Consider converting the hydrochloride salt to the free base, purifying the free amine/ester by chromatography (with a modified mobile phase), and then converting it back to the pure hydrochloride salt by treating a solution of the purified free base (e.g., in ether or dioxane) with HCl gas or an HCl solution in a non-protic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its purification?
A1: The molecule's structure presents a unique combination of challenges:
-
Basicity: The primary amine group makes the molecule basic, leading to strong interactions with acidic media like silica gel.[1][2]
-
Stereochemistry: The presence of two stereocenters at positions 1 and 2 gives rise to cis and trans diastereomers, which can be difficult to separate.
-
Salt Form: As a hydrochloride salt, the compound is highly polar, water-soluble, and has a low vapor pressure, making it non-volatile and influencing its solubility profile for both chromatography and recrystallization.
-
Ester Functionality: The methyl ester group is susceptible to hydrolysis under harsh pH conditions.[6]
Q2: Should I purify the compound as the free base or the hydrochloride salt?
A2: This depends on the primary purification challenge.
-
Purifying as the HCl Salt: This is often preferable if recrystallization is the chosen method. Salts typically form well-defined, stable crystals. However, chromatography of the salt form is difficult on standard silica.
-
Purifying as the Free Base: This is the better option for purification by chromatography . The free base is less polar than the salt and will behave more predictably on a column, provided you modify the mobile phase with triethylamine to prevent streaking.[1][2] After purification, the pure free base can be easily converted back to the HCl salt.
Q3: What analytical techniques are best for assessing purity and diastereomeric ratio?
A3: A combination of techniques is recommended:
-
¹H NMR Spectroscopy: This is the most powerful tool. It can confirm the structure, identify impurities, and determine the diastereomeric ratio by integrating distinct, well-resolved peaks corresponding to each isomer (e.g., the proton at C1 or the methyl ester protons).
-
HPLC: An analytical HPLC run can provide a precise measure of chemical purity (as % area under the curve) and can also be used to determine the diastereomeric ratio if a method that resolves the isomers is developed.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range often suggests the presence of impurities or a mixture of diastereomers.
Q4: How should I properly store the purified compound?
A4: Based on supplier safety data sheets and general chemical stability principles, this compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at room temperature. This prevents moisture absorption (as it is hygroscopic) and potential degradation over time.
Experimental Protocols & Visual Workflows
Protocol 1: Purification by Flash Column Chromatography (as Free Base)
This protocol details the purification of the free base form, which is recommended for chromatography.
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add a saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
TLC Analysis: Prepare a TLC plate and develop it in a solvent system such as 80:18:2 Ethyl Acetate/Methanol/Triethylamine to find optimal separation conditions.
-
Column Preparation: Pack a silica gel column with your chosen eluent system (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine.
-
Loading and Elution: Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane and load it onto the column. Elute the column with the triethylamine-modified solvent, collecting fractions.
-
Analysis and Collection: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
-
(Optional) Conversion back to HCl Salt: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a 2M solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether.
Workflow for Chromatographic Purification
Caption: Workflow for purification via free-base column chromatography.
Protocol 2: Purification by Recrystallization
This protocol uses the ethanol/acetone solvent/anti-solvent system.
-
Dissolution: Place the crude hydrochloride salt in a clean Erlenmeyer flask. Add a minimal volume of hot ethanol (near boiling) while stirring until the solid is completely dissolved. Do not add excessive solvent.
-
(Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a quick hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add acetone (the anti-solvent) dropwise with gentle swirling until the solution becomes faintly and persistently cloudy.[5]
-
Cooling: Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours, then transfer it to a refrigerator or freezer (0 to -20 °C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any soluble impurities adhering to the crystal surface.[5]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Purification of Long-Chain Amines. (n.d.). BenchChem.
- Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech.
- Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization. (n.d.). Benchchem.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
- Separation and Refining of Amino acids. (n.d.). The Society for Solvent Extraction, Japan.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Troubleshooting amine plants. (n.d.). ResearchGate.
- Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. (2005). ScienceDirect.
- Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives. (n.d.). Organic Syntheses.
- (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride. (n.d.). BLD Pharm.
- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
- Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. (2014). Journal of Chromatographic Science.
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (1951). Journal of Biological Chemistry.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride. (n.d.). BLD Pharm.
- Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). Biosynth.
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem, NIH.
- Technical Support Center: Purification of Methyl Cyclohexanecarboxylate. (n.d.). Benchchem.
- HPLC Separation of Diastereomers. (2021). MDPI.
- Methyl (1R,2R)-2-aminocyclohexanecarboxylate hydrochloride. (n.d.). ChemScene.
- Methyl 1-aminocyclohexanecarboxylate hydrochloride. (n.d.). Fluorochem.
- Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). PubMed.
- methyl -2-aminocyclohexane-1-carboxylate hydrochloride Suppliers. (n.d.). LookChem.
- Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane. (n.d.). Benchchem.
- Methyl 2-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). BOC Sciences.
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021). Google Patents.
- Discrimination of enantiomers of α-amino acids by chiral derivatizing reagents. (2020). ResearchGate.
Sources
Technical Support Center: Isomer Separation of Methyl 2-Aminocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the isomer separation of methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the analytical and preparative separation of this compound's stereoisomers.
Methyl 2-aminocyclohexanecarboxylate presents a common but significant chromatographic challenge, as it exists as a mixture of four stereoisomers: the cis diastereomer (as a pair of enantiomers, 1R,2S and 1S,2R) and the trans diastereomer (as a pair of enantiomers, 1R,2R and 1S,2S). The subtle differences in their three-dimensional structures demand carefully optimized separation strategies, which are critical in pharmaceutical development where the biological activity can vary significantly between isomers.[1]
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to develop robust and reproducible separation methods.
Overall Separation Strategy
A successful separation workflow typically involves a two-stage process. First, the diastereomers (cis and trans) are separated using achiral chromatography. Subsequently, the enantiomers within each isolated diastereomeric fraction are resolved using chiral chromatography.
Caption: High-level workflow for the complete separation of all four stereoisomers.
Part 1: Diastereomer Separation (cis vs. trans)
Diastereomers possess different physical and chemical properties, allowing for their separation on standard, achiral stationary phases.[2] However, their structural similarity often requires careful method optimization.
FAQs: Diastereomer Separation
Q1: Why is it difficult to separate the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate? Separating these geometric isomers is challenging because they have the same molecular weight and functional groups.[3] This leads to very similar physicochemical properties like polarity and boiling point, making their separation by standard chromatography non-trivial. The key is to exploit subtle differences in their three-dimensional shapes, where the trans isomer is typically more rigid than the cis isomer.[3]
Q2: What are the most effective methods for separating these diastereomers? For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and common methods due to their high resolving power.[3] For larger scales, fractional crystallization can be an option, leveraging potential differences in solubility between the diastereomeric salts.[2][4]
Q3: Is derivatization necessary for separating the diastereomers? For HPLC, derivatization is generally not required. For GC, while not strictly necessary for separating the diastereomers themselves, derivatization of the primary amine and carboxylic acid (if not already an ester) is highly recommended to improve volatility and peak shape, preventing peak tailing caused by interactions with the column.[5]
Troubleshooting Guide: Achiral Separation
| Issue / Question | Probable Cause & Explanation | Recommended Solution |
| Poor resolution between cis and trans peaks in HPLC. | The mobile phase polarity is not optimal for differentiating the subtle structural differences. The stationary phase may not have the correct selectivity. | Mobile Phase: Perform a gradient analysis to determine the optimal isocratic solvent strength. For reversed-phase (e.g., C18 column), adjust the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. Stationary Phase: If optimizing the mobile phase fails, switch to a column with a different selectivity mechanism (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase).[3] |
| Significant peak tailing in GC analysis. | The primary amine is interacting with active sites (e.g., residual silanols) on the column or liner. This is a common issue with amine-containing compounds.[6] | Derivatization: Protect the amine group through acylation (e.g., with trifluoroacetic anhydride, TFAA) after esterification of the carboxyl group. This blocks the active hydrogen, reduces polarity, and improves peak symmetry.[6] Column Choice: Use a column specifically designed for basic compounds or ensure your standard column is well-deactivated. |
| Co-elution of isomers in GC. | The temperature program is not optimized, or the stationary phase lacks the selectivity to differentiate the isomers. | Temperature Program: Decrease the initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to enhance separation.[3] Stationary Phase: A mid-polarity phase (e.g., 5% Phenyl Polysiloxane like a DB-5) is a good starting point. If resolution is poor, try a more polar phase (e.g., a wax column), provided the derivatized analyte is stable.[3] |
Experimental Protocol: GC Separation of cis/trans Diastereomers (after Derivatization)
This protocol provides a starting point for separating the diastereomers after converting them to their N-trifluoroacetyl methyl ester derivatives.
1. Derivatization Procedure:
-
Esterification (if starting from the acid): To 1 mg of the amino acid, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness. (This step is for the parent acid; if starting with the methyl ester, proceed to acetylation).
-
Acylation: Dissolve the dried methyl ester residue in 1 mL of methylene chloride. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool before analysis.
2. GC-FID System and Conditions:
-
Column: DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless, 250 °C, 50:1 split ratio.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.[3]
-
Oven Program: Initial temperature 70 °C, hold for 2 minutes. Ramp at 5 °C/min to 180 °C.
-
Detector: FID, 280 °C.
-
Injection Volume: 1 µL.
Part 2: Enantiomer Separation (Chiral Chromatography)
Enantiomers have identical physical properties in an achiral environment and thus require a chiral environment for separation. This is achieved either directly with a Chiral Stationary Phase (CSP) or indirectly through derivatization.[7]
FAQs: Chiral Separation
Q1: What is the difference between direct and indirect chiral separation?
-
Direct Method: The enantiomers are separated on a Chiral Stationary Phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.[8] This is the most common and powerful approach.
-
Indirect Method: The enantiomers are first reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[9] These newly formed diastereomers have different physical properties and can then be separated on a standard achiral column.[10]
Q2: How do I select the right Chiral Stationary Phase (CSP) for methyl 2-aminocyclohexanecarboxylate? Choosing a CSP is often an empirical process.[11] However, for amino acid esters, polysaccharide-based CSPs (derivatives of cellulose or amylose) are the most versatile and successful.[12][13] Columns like Chiralpak® IA, AD-H, or Chiralcel® OD-H have high chiral recognition ability for a broad range of compounds and are excellent starting points.[12]
Q3: My peak shape is poor (severe tailing) on the chiral column. What should I do? This is a classic problem when analyzing basic compounds like amines on silica-based columns. The amine can interact strongly with acidic silanol groups on the silica surface. To fix this, add a small amount of a basic modifier to your mobile phase. For normal phase HPLC (e.g., hexane/alcohol), 0.1% diethylamine (DEA) or butylamine is highly effective at improving peak shape.[14]
Troubleshooting Guide: Chiral HPLC Separation
Caption: Troubleshooting flowchart for chiral HPLC method development.
| Issue / Question | Probable Cause & Explanation | Recommended Solution |
| No enantiomeric separation is observed on a polysaccharide CSP. | The chiral recognition mechanism depends heavily on interactions like hydrogen bonding and π-π interactions. The mobile phase composition is critical in modulating these interactions.[8][15] | Change Mobile Phase: Switch between normal phase (Hexane/IPA), polar organic (Acetonitrile/Methanol), and reversed-phase (Aqueous buffer/Acetonitrile) modes. The selectivity can change dramatically.[16] Change Alcohol Modifier: In normal phase, switch the alcohol modifier (e.g., from isopropanol to ethanol). This can significantly alter selectivity.[15] |
| Resolution is present but incomplete (Rs < 1.5). | The thermodynamic difference in the interaction between the enantiomers and the CSP is small. This can often be enhanced by adjusting kinetic factors. | Lower Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for interactions to occur, often improving resolution. Lower Temperature: Reducing the column temperature increases the strength of the intermolecular interactions responsible for chiral recognition, which usually improves separation. Try running at 15 °C or 20 °C.[1] |
| Inconsistent retention times and/or loss of resolution between runs. | This could be an "additive memory effect," where basic or acidic modifiers from a previous run adsorb onto the stationary phase and interfere with the current analysis.[7] It can also be caused by insufficient column equilibration. | Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[14] Dedicated Columns: If possible, dedicate specific columns to methods using certain classes of additives (e.g., acids vs. bases). Rigorous Washing: Develop a robust column washing protocol to flush the column with a strong, non-reactive solvent (like isopropanol) after use. |
Experimental Protocol: Direct Chiral HPLC Separation
This protocol provides a starting point for the enantiomeric separation of an isolated diastereomer (e.g., the trans-racemate) of methyl 2-aminocyclohexanecarboxylate.
1. Sample Preparation:
-
Dissolve the isolated diastereomer in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: Chiralpak® AD-H or Lux® Amylose-1 (250 x 4.6 mm, 5 µm). Polysaccharide-based columns are highly recommended.[12][13]
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (as there is no strong chromophore).
-
Injection Volume: 5 µL.
3. Optimization Strategy:
-
If resolution is poor, systematically vary the percentage of IPA (e.g., from 10% to 30%).
-
If separation is still not achieved, switch the alcohol to ethanol.
-
If peaks are tailing, ensure the DEA concentration is sufficient (0.1%).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. eijppr.com [eijppr.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.purdue.edu [chem.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Tramadol Synthesis via Grignard Reaction
Here is the technical support center for troubleshooting the Grignard reaction for tramadol synthesis.
Welcome to the technical support center for the synthesis of Tramadol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the pivotal Grignard reaction step. Here, we address common challenges with in-depth, field-proven insights and validated protocols to enhance your experimental success.
Overview of the Core Reaction
The synthesis of Tramadol typically involves the reaction of a Grignard reagent, 3-methoxyphenylmagnesium halide, with the Mannich base, 2-[(dimethylamino)methyl]cyclohexanone.[1][2] This nucleophilic addition to the ketone forms the tertiary alcohol, creating the core structure of Tramadol as a mixture of diastereomers.[3][4] The primary goal is to maximize the yield of the pharmacologically active isomer and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unreactive. What are the common causes and solutions?
A1: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to the presence of inhibitors—primarily water or atmospheric oxygen.
Causality: The Grignard reagent is a potent nucleophile and a strong base. It reacts readily with protic sources like water, which quenches the reagent faster than it can form. The magnesium surface must be clean and active to react with the organohalide.
Troubleshooting Checklist:
-
Glassware and Reagent Purity:
-
Ensure all glassware is rigorously flame-dried under a vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).[5]
-
Use freshly opened, anhydrous grade solvents. Tetrahydrofuran (THF) is a common choice, but 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative with a higher boiling point and lower water solubility, which simplifies workup.[6][7]
-
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Briefly stir the dry magnesium turnings under an inert atmosphere to abrade the surface.
-
Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon reaction initiation) or a few drops of 1,2-dibromoethane.[5] These activators chemically clean the magnesium surface.
-
-
Initiation Technique:
-
Add a small portion of your 3-bromoanisole (or related halide) to the activated magnesium in a minimal amount of solvent.
-
Gentle heating with a heat gun may be required to start the reaction.[8] Look for signs of initiation, such as bubble formation on the magnesium surface or a gentle exotherm. Once initiated, the remaining halide solution should be added dropwise.
-
Q2: The reaction initiated, but my overall yield of Tramadol is very low. Where should I investigate?
A2: Low yields can stem from incomplete Grignard reagent formation, side reactions during the addition step, or losses during workup and purification.
Causality: The primary yield-reducing side reaction is Wurtz coupling , where the formed Grignard reagent (R-MgX) reacts with the remaining organohalide (R-X) to form a homocoupled byproduct (R-R).[9]
Optimization Strategies:
-
Grignard Reagent Titration: Before adding the ketone, it is best practice to determine the concentration of your freshly prepared Grignard reagent. This ensures you are using the correct stoichiometry.
-
Controlled Addition:
-
Grignard Formation: Add the 3-bromoanisole solution slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz reaction.[5][9]
-
Ketone Addition: Add the 2-[(dimethylamino)methyl]cyclohexanone solution dropwise to the Grignard reagent at a controlled temperature, often starting at 0°C.[6]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While THF is standard, alternatives have shown benefits. For instance, 2-MeTHF can improve reaction efficiency and safety.[7]
-
Workup Procedure: The reaction is typically quenched by slow addition to an aqueous acid solution (e.g., HCl or ammonium chloride).[1] Ensure the quenching is done at a low temperature to avoid degradation of the product.
Q3: My product is a mixture of diastereomers. How can I improve the isomeric ratio to favor the desired product?
A3: The addition of the Grignard reagent to the chiral Mannich base results in a mixture of cis and trans diastereomers. The desired isomer is typically separated via crystallization.[1][10] However, the reaction conditions can influence the initial ratio.
Causality: The stereochemical outcome is dictated by the direction of the nucleophilic attack on the carbonyl group, which can be influenced by the coordination of the Grignard reagent and the solvent.
Key Factors Influencing Isomer Ratio:
-
Solvent System: The solvent can significantly alter the diastereomeric ratio. Studies have shown that mixed solvent systems can improve selectivity.
-
Additives: The use of certain additives or transition metal complexes has been explored to enhance isomer selectivity.[4]
Table 1: Effect of Solvent on Tramadol Isomer Ratio
| Solvent System | Isomer Ratio (desired:undesired) | Reference |
|---|---|---|
| Tetrahydrofuran (THF) / Diethyl Ether | Baseline (Varies) | [11] |
| 2-Methyl-2-methoxypropane / THF (5:1) | 72 : 28 | [11] |
| 1,4-Dioxane / THF (5:1) | 85 : 15 | [11] |
| Petrol Ether / THF | 86 : 14 |[11] |
Note: The "desired" isomer refers to the pharmacologically active form, which may be referred to as 'trans' or 'cis' depending on the nomenclature convention used in the source literature.
Purification: The most effective method for isolating the desired isomer is fractional crystallization of the hydrochloride salt from a suitable solvent, such as 1,4-dioxane or isopropanol.[1][2]
Experimental Workflows & Troubleshooting Diagrams
Workflow for Tramadol Synthesis
The synthesis follows a well-established path from starting materials to the final purified product. Each step presents unique challenges that must be carefully managed.
Sources
- 1. An Improved Process For The Preparation Of Tramadol [quickcompany.in]
- 2. WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google Patents [patents.google.com]
- 3. Solved 10 4. Below is the chemical structure of tramadol, an | Chegg.com [chegg.com]
- 4. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]
- 5. reddit.com [reddit.com]
- 6. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. journalijdr.com [journalijdr.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. Tramadol recovery process - Eureka | Patsnap [eureka.patsnap.com]
- 11. nioch.nsc.ru [nioch.nsc.ru]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Aminocyclohexanecarboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments.
I. Introduction to the Synthesis of Methyl 2-Aminocyclohexanecarboxylate
Methyl 2-aminocyclohexanecarboxylate is a valuable chiral building block in organic and medicinal chemistry, often utilized in the synthesis of pharmaceuticals and other complex molecules.[1] Its synthesis can be approached through several routes, each with its own set of advantages and potential challenges. The most common methods include the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate), reductive amination of a keto-ester precursor, and the Hofmann rearrangement of a suitable amide.[1][2][3][4]
This guide will focus on providing practical solutions to issues that may arise during these synthetic procedures, ensuring you can navigate the complexities of the reactions with confidence.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of methyl 2-aminocyclohexanecarboxylate, providing foundational knowledge for successful experimentation.
Q1: What are the primary synthetic routes to methyl 2-aminocyclohexanecarboxylate?
A1: The three most prevalent synthetic strategies are:
-
Catalytic Hydrogenation of Methyl 2-Aminobenzoate: This method involves the reduction of the aromatic ring of methyl anthranilate using a heterogeneous catalyst (e.g., Rh/C, Ru/C) under a hydrogen atmosphere.[5] It is a direct route but can be sensitive to catalyst activity and reaction conditions.
-
Reductive Amination: This two-step, often one-pot, procedure involves the reaction of a keto-ester (methyl 2-oxocyclohexanecarboxylate) with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the desired amine.[3][6]
-
Hofmann Rearrangement: This reaction converts a primary amide (cyclohexanecarboxamide derivative) into a primary amine with one less carbon atom, using reagents like bromine and a strong base.[2][7][8][9]
Q2: How does the stereochemistry of the starting materials and reagents affect the final product?
A2: The stereochemistry is critical, especially in pharmaceutical applications. In catalytic hydrogenation, the choice of catalyst and support can influence the diastereoselectivity of the product. For reductive amination, if a chiral amine is used, it can direct the stereochemical outcome.[10] Similarly, in asymmetric synthesis, chiral catalysts or auxiliaries are employed to produce specific enantiomers.[10]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
-
Over-reduction: In catalytic hydrogenation, the ester group can be reduced to an alcohol if the conditions are too harsh.
-
Incomplete reaction: This can occur in any of the synthetic routes and is often due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.[11]
-
Formation of byproducts: In reductive amination, self-condensation of the keto-ester can occur.[12] During the Hofmann rearrangement, isocyanate intermediates can react with nucleophiles other than water, leading to undesired products.[2][9]
Q4: What are the key parameters to control for a successful synthesis?
A4: The critical parameters to monitor and control are:
-
Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize side product formation.[13]
-
Pressure (for hydrogenation): The hydrogen pressure significantly influences the rate and selectivity of the reaction.
-
Catalyst selection and loading: The choice of catalyst and its concentration are vital for achieving high yield and selectivity.
-
Purity of reagents and solvents: Impurities, especially water, can poison catalysts and lead to unwanted side reactions.[13]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of methyl 2-aminocyclohexanecarboxylate.
Issue 1: Low or No Product Yield
A low yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.[12]
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst (Hydrogenation) | - Check for discoloration or clumping of the catalyst.- Run a control reaction with a known reactive substrate. | - Use a fresh batch of catalyst.- Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Poor Quality Reagents | - Verify the purity of starting materials using techniques like NMR or GC-MS.- Ensure solvents are anhydrous.[13] | - Purify starting materials before use.- Use freshly distilled or commercially available anhydrous solvents. |
| Suboptimal Reaction Conditions | - Review the reaction temperature, pressure, and time against established protocols.[11] | - Systematically vary one parameter at a time (e.g., increase temperature in 10°C increments) and monitor the reaction progress by TLC or GC-MS.[12] |
| Incomplete Reaction | - Monitor the reaction at regular intervals using TLC or GC-MS to check for the presence of starting material. | - Increase the reaction time.- If the reaction has stalled, consider adding more catalyst or reagent.[12] |
Issue 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Workflow for Impurity Identification and Mitigation
Caption: A logical workflow for addressing impurity formation.
Common Impurities and Their Solutions
| Impurity | Likely Cause | Suggested Solution |
| Over-reduced product (alcohol) | Reaction temperature or pressure is too high in catalytic hydrogenation. | Reduce the reaction temperature and/or pressure. Monitor the reaction closely to stop it once the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction due to reasons mentioned in Issue 1. | Refer to the solutions for "Low or No Product Yield". |
| Side products from self-condensation | In reductive amination, the basic conditions can promote the self-condensation of the keto-ester. | Add the amine and reducing agent before the base, or use a milder base. |
| Carbamate or Urea derivatives (Hofmann Rearrangement) | The intermediate isocyanate reacts with alcohol or amine nucleophiles present in the reaction mixture.[2][9] | Ensure that water is the only nucleophile available for the isocyanate trapping by using a biphasic system or by careful control of reagent addition. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification method.
Specific Purification Challenges and Solutions
-
Emulsion formation during aqueous workup: This can lead to significant product loss.
-
Co-elution of impurities during column chromatography:
-
Solution: Optimize the solvent system for column chromatography. A step-gradient or a very shallow gradient of the polar solvent can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) might also be beneficial.
-
-
Product is an oil and cannot be recrystallized:
-
Solution: If the product is an oil, vacuum distillation is a good alternative for purification, provided the product is thermally stable.[14] If distillation is not feasible, column chromatography is the method of choice.
-
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes.
Protocol 1: Catalytic Hydrogenation of Methyl 2-Aminobenzoate
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
-
Reaction Setup: In a high-pressure autoclave, add methyl 2-aminobenzoate (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).[5]
-
Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, such as 5% Rhodium on Carbon (Rh/C).[5]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[4] Maintain these conditions for several hours, monitoring the reaction progress by GC or NMR.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.[5]
Protocol 2: Reductive Amination of Methyl 2-Oxocyclohexanecarboxylate
This one-pot procedure is an efficient method for the synthesis.
-
Imine Formation: In a round-bottom flask, dissolve methyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise.[6][15]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until the pH is acidic. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation.
Protocol 3: Hofmann Rearrangement of Cyclohexanecarboxamide
This method is useful when starting from a carboxylic acid derivative.
-
N-Bromination: In a flask cooled in an ice bath, dissolve cyclohexanecarboxamide (1.0 eq) in a solution of sodium hydroxide in water. Slowly add a solution of bromine in dichloromethane.[2][9]
-
Rearrangement: After the addition is complete, warm the reaction mixture and stir until the rearrangement to the isocyanate is complete (monitor by TLC).
-
Hydrolysis: The isocyanate will hydrolyze in situ to the corresponding amine.
-
Esterification: Acidify the reaction mixture and extract the amino acid. The amino acid can then be esterified using standard methods, such as Fischer-Speier esterification with methanol and a catalytic amount of sulfuric acid.[5]
-
Purification: The final product, methyl 2-aminocyclohexanecarboxylate, can be purified by distillation or column chromatography.
V. References
-
Schultz, A. G., & Alva, C. W. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.
-
Alfa Chemistry. (n.d.). Hofmann Rearrangement.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement.
-
Chemist Wizards. (n.d.). Hoffmann Rearrangement.
-
Wikipedia. (n.d.). Hofmann rearrangement.
-
Wikipedia. (n.d.). Reductive amination.
-
ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
-
BenchChem. (2025). Preparation of Amides from Methyl Cyclohexanecarboxylate: Application Notes and Protocols.
-
BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
-
LibreTexts. (2024, September 30). 24.6: Synthesis of Amines.
-
ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2.
-
BenchChem. (2025). Technical Support Center: Purification of Methyl Cyclohexanecarboxylate.
-
National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
-
Wiley Online Library. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of α-methylserine derivatives.
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
-
ResearchGate. (2025, August 7). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives.
-
ScienceDirect. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.
-
MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-Oxocyclopentanecarboxylate.
-
MDPI. (n.d.). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies.
-
Open Research. (n.d.). Synthesis and Ring-Closing Reactions of Aminocyclohexane Derivatives Bearing Unsaturated Side Chains at C2.
-
National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
-
Chemsrc. (2025, August 20). Methyl 2-aminobenzoate.
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
-
ResearchGate. (n.d.). The reaction routes for the products in the hydrogenation of methyl benzoate.
-
Organic Chemistry Portal. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.
-
BenchChem. (2025). A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods.
-
Sigma-Aldrich. (n.d.). Methyl 2-aminobenzoate ReagentPlus®, = 99 134-20-3.
-
Chemical Reviews. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids.
-
Biosynth. (n.d.). Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.
-
PubChem. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate.
-
EvitaChem. (n.d.). Buy methyl 2-aminocyclohexane-1-carboxylate.
-
National Institutes of Health. (2021). Correction: Schilb et al. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
Sources
- 1. Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441) [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. chemistwizards.com [chemistwizards.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 2-Aminocyclohexanecarboxylate HCl
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of methyl 2-aminocyclohexanecarboxylate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of a highly pure final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of methyl 2-aminocyclohexanecarboxylate HCl, providing potential causes and actionable solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
-
Question: I've followed a standard recrystallization protocol, but I'm seeing very few or no crystals upon cooling. What could be the issue?
-
Answer: This is a common issue that can be attributed to several factors related to solubility and concentration.
-
Possible Cause 1: Incorrect Solvent System. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound when hot but not when cold.[1][2] For amine hydrochlorides like methyl 2-aminocyclohexanecarboxylate HCl, a polar solvent is generally a good starting point.[3]
-
Solution: A widely effective solvent system for similar amine hydrochlorides is a mixture of ethanol (as the solvent) and acetone (as the anti-solvent).[4] If you are using a single solvent and observing high solubility even at low temperatures, the introduction of an anti-solvent is recommended.
-
-
Possible Cause 2: Insufficient Concentration. The solution may be too dilute for crystals to form upon cooling.
-
Solution: If you have used too much solvent, you can carefully evaporate a portion of it to concentrate the solution. Heat the solution and reduce the volume, then allow it to cool again.[5]
-
-
Possible Cause 3: Lack of Nucleation Sites. Crystal growth requires a nucleation point to begin.
-
Possible Cause 4: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or very small crystals instead of well-defined, pure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual cooling process encourages the growth of larger, purer crystals.[1]
-
-
Issue 2: The Purified Product is an Oil, Not a Crystalline Solid
-
Question: After recrystallization, my product has "oiled out" instead of forming crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.
-
Possible Cause 1: High Impurity Level. A significant amount of impurities can depress the melting point of the mixture, leading to oiling.
-
Solution: Consider a preliminary purification step before recrystallization. A quick filtration through a plug of silica gel might remove some of the more polar impurities.
-
-
Possible Cause 2: Inappropriate Solvent Choice. The solvent may not be ideal for your specific compound's solubility profile.
-
Solution: Re-dissolve the oil in a larger amount of the hot solvent and try cooling it even more slowly. If that fails, you may need to experiment with different solvent systems. A good starting point is to test the solubility of your crude material in a variety of solvents to find one with a steep solubility curve with respect to temperature.[5]
-
-
Issue 3: Low Yield of Purified Product
-
Question: My recrystallization was successful in terms of purity, but my final yield is very low. What are the common causes?
-
Answer: Low yield is a frequent problem in purification processes and can stem from several procedural steps.
-
Possible Cause 1: Using an Excessive Amount of Solvent. The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] This will ensure the solution is saturated upon cooling, maximizing crystal recovery.
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If your crude product contains insoluble impurities, you'll need to perform a hot filtration. If the solution cools during this process, you can lose a significant amount of product on the filter paper.
-
Solution: Use an excess of hot solvent before filtration to ensure the compound remains dissolved. It's also crucial to pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[5]
-
-
Possible Cause 3: Incomplete Transfer of Product. Product can be lost on glassware during transfers.
-
Solution: Ensure all vessels are thoroughly rinsed with the cold recrystallization solvent to transfer all of the crystalline product.
-
-
Issue 4: Presence of Starting Material (2-Aminocyclohexanecarboxylic Acid) in the Final Product
-
Question: My analytical data (e.g., NMR, LC-MS) shows the presence of the starting amino acid in my purified methyl ester hydrochloride. How can I remove it?
-
Answer: This indicates an incomplete reaction or inefficient purification.
-
Possible Cause: Incomplete Esterification. The Fischer esterification reaction is an equilibrium process.
-
Solution: Drive the reaction to completion by using a large excess of methanol or by removing the water formed during the reaction, for example, by azeotropic distillation.[3]
-
-
Possible Cause for Ineffective Removal: Similar Solubility Profiles. The amino acid hydrochloride may have some solubility in the recrystallization solvent.
-
Solution 1: Recrystallization. A carefully performed recrystallization should separate the more polar amino acid from the less polar ester. Ensure the cooling process is slow to allow for selective crystallization.
-
Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the ester from the more polar amino acid.
-
-
Issue 5: Concern About Racemization of the Chiral Center
-
Question: My starting material is a single enantiomer. Could the purification process cause racemization?
-
Answer: Racemization is a valid concern, particularly for amino acid derivatives.
-
Possible Cause 1: Basic Conditions. Exposure to basic conditions can deprotonate the alpha-carbon, leading to racemization.
-
Solution: Avoid basic washes during the workup if possible. If a basic wash is necessary to remove acidic impurities, use it quickly and at a low temperature. The product is the hydrochloride salt, so the medium should be acidic, which helps protect against racemization.
-
-
Possible Cause 2: Prolonged Heating. Extended heating, especially in certain solvents, can sometimes contribute to racemization.
-
Solution: Minimize the time the compound is heated during recrystallization. Dissolve the compound quickly in the boiling solvent and then proceed to the cooling step.
-
-
Possible Cause 3: Presence of Ketones and Carboxylic Acids. Some studies have shown that a mixture of an aliphatic ketone and a carboxylic acid can cause racemization of amino acid esters.[6]
-
Solution: While an ethanol/acetone system is often recommended for recrystallization, be mindful of the potential for this interaction if your crude material contains acidic impurities. If racemization is a significant issue, consider alternative purification methods like chromatography with a neutral eluent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude methyl 2-aminocyclohexanecarboxylate HCl?
A1: The most common impurities typically arise from the synthesis process, which is often a Fischer esterification of 2-aminocyclohexanecarboxylic acid with methanol and an acid catalyst (like HCl or SOCl₂).[3][7] These impurities may include:
-
Unreacted 2-aminocyclohexanecarboxylic acid: Due to the equilibrium nature of the esterification reaction.
-
Water: A byproduct of the esterification.
-
Excess Methanol: From its use as a reagent and solvent.
-
Di- and tri-peptides: Small amounts of self-condensation products of the starting amino acid.
-
Byproducts from side reactions: Depending on the reaction conditions, minor byproducts could form.
Q2: What is the best method to monitor the purity of my compound during purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification in real-time. It is fast, inexpensive, and requires only a small amount of sample. For methyl 2-aminocyclohexanecarboxylate HCl, you can use silica gel plates. A good mobile phase to start with would be a mixture of ethyl acetate and hexanes, with a small amount of methanol or triethylamine to reduce tailing of the amine.
Q3: How can I confirm the final purity and identity of my methyl 2-aminocyclohexanecarboxylate HCl?
A3: A combination of analytical techniques is recommended for comprehensive purity and identity confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity. For chiral compounds, Chiral HPLC is essential to determine the enantiomeric excess (ee%).[8]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: Should I purify the compound as the free base or the hydrochloride salt?
A4: It is generally advantageous to purify methyl 2-aminocyclohexanecarboxylate as its hydrochloride salt. The salt form is typically a stable, crystalline solid, which is ideal for purification by recrystallization.[3] The free base is an oil or low-melting solid and is more prone to degradation and difficult to handle.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a method for a structurally similar compound and is a good starting point for the purification of methyl 2-aminocyclohexanecarboxylate HCl.[4]
Materials:
-
Crude methyl 2-aminocyclohexanecarboxylate HCl
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude methyl 2-aminocyclohexanecarboxylate HCl in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture to reflux to ensure full dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, add a small excess of hot ethanol to the solution to prevent premature crystallization, and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add acetone as an anti-solvent while gently swirling the flask. A common starting ratio is approximately three volumes of acetone for every one volume of ethanol used.[4] The solution will become cloudy, indicating the precipitation of the purified product.
-
Cooling: Allow the flask to stand at room temperature for a period to allow for crystal growth, and then place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Data Presentation: Recrystallization Parameters
| Parameter | Value/Solvent | Rationale |
| Primary Solvent | Ethanol | Good solubility at high temperatures for the hydrochloride salt. |
| Anti-solvent | Acetone | Reduces the solubility of the product at lower temperatures, inducing crystallization. |
| Dissolution Temp. | Reflux | To ensure complete dissolution in a minimal amount of solvent. |
| Crystallization Temp. | Room temp, then ice bath | Slow cooling promotes the formation of purer, larger crystals. |
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of methyl 2-aminocyclohexanecarboxylate HCl using silica gel chromatography.
Materials:
-
Crude methyl 2-aminocyclohexanecarboxylate HCl
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Methanol (optional)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexanes). A gradient elution is often more effective than an isocratic (constant solvent mixture) elution.[9]
-
Addition of Modifiers: If the compound streaks or does not elute cleanly, adding a small amount of a modifier to the mobile phase can be beneficial. For amines, adding 0.5-1% triethylamine can help to reduce tailing. If the compound is very polar, adding a small percentage of methanol to the ethyl acetate/hexanes mixture may be necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Workflow for Recrystallization
Caption: Workflow for the recrystallization of methyl 2-aminocyclohexanecarboxylate HCl.
Logical Flow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Supporting Information 1 - HU Berlin - Physik. (n.d.). Retrieved January 6, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Supporting Information - HU Berlin - Physik. (n.d.). Retrieved January 6, 2026, from [Link]
-
Akasaka, K., Ohtaki, T., & Ohrui, H. (2006). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride. Journal of separation science, 29(10), 1390–1398. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]
-
ResearchGate. (2013). Need help with Column Chromatography. [Link]
-
Jones, J. H., & Young, G. T. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512–516. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Puertas, S., Rebolledo, F., & Gotor, V. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International journal of peptide and protein research, 41(4), 323–325. [Link]
- Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). Racemization process for optically active carboxylic acids or salts or esters thereof.
-
Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483. [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Sharma, S., Kumar, A., & Singh, R. (2015). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmaceutical Sciences and Research, 6(10), 4236-4242. [Link]
-
PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. [Link]
-
PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]
-
An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 849-857. [Link]
-
Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. [Link]
- Google Patents. (n.d.).
-
ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic behavior to microscopic structure. [Link]
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Hydrolysis of Methyl 2-Aminocyclohexanecarboxylate
Welcome to the technical support resource for the hydrolysis of methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthesis.
Introduction: The Challenge of Proximity
The hydrolysis of methyl 2-aminocyclohexanecarboxylate to its corresponding carboxylic acid is a fundamental transformation. However, the close proximity of the nucleophilic amino group and the electrophilic ester carbonyl introduces a competitive intramolecular reaction pathway. This can lead to the formation of a cyclic amide, a δ-lactam, which is often the primary side product. Understanding the factors that govern the balance between the desired hydrolysis and the undesired lactamization is critical for optimizing your reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the hydrolysis of methyl 2-aminocyclohexanecarboxylate?
A1: The most prevalent side product is the corresponding δ-lactam (octahydropyrido[1,2-a]azepin-6-one), formed via an intramolecular cyclization reaction.[1] The amino group acts as an internal nucleophile, attacking the ester's carbonyl carbon to form a stable six-membered ring.
Q2: What reaction conditions favor the formation of the lactam side product?
A2: Higher temperatures, prolonged reaction times, and certain basic conditions can promote lactamization. While both acidic and basic conditions can effect hydrolysis, the choice of base is crucial. Strong, non-nucleophilic bases at elevated temperatures can particularly favor the intramolecular cyclization.
Q3: How can I monitor the progress of the hydrolysis and detect the formation of the lactam?
A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material and the appearance of new spots corresponding to the product and side product. For quantitative analysis and confirmation of identity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural elucidation of the desired product and any isolated side products.[3]
Q4: Is it possible to reverse the formation of the lactam?
A4: Lactams are generally stable amides. While hydrolysis of the lactam back to the amino acid is possible, it typically requires harsh conditions (e.g., strong acid or base at high temperatures), which may not be compatible with other functional groups in more complex molecules. Therefore, prevention is the preferred strategy.
Q5: Can the choice of base in saponification influence the outcome?
A5: Yes. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for saponification, lithium hydroxide (LiOH) is often preferred for the hydrolysis of amino esters.[4][5] LiOH can sometimes provide milder reaction conditions, potentially reducing the rate of side reactions like lactam formation and racemization, especially in sensitive substrates.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrolysis of methyl 2-aminocyclohexanecarboxylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired carboxylic acid | 1. Incomplete hydrolysis.[6] 2. Significant formation of the lactam side product. 3. Product loss during workup.[6] | 1. Extend the reaction time or slightly increase the temperature, while carefully monitoring for side product formation. 2. Optimize reaction conditions to favor hydrolysis (see protocols below). Consider using LiOH.[4] 3. During extraction, ensure the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid to minimize its solubility. Use cold solutions during workup to minimize unwanted reactions.[6] |
| Presence of a significant amount of an unknown side product | 1. The primary suspect is the corresponding δ-lactam.[1] 2. Potential for oligomerization or other degradation pathways under harsh conditions. | 1. Isolate the side product and characterize it using NMR and MS to confirm its identity. 2. Re-evaluate the reaction conditions. Lower the temperature, shorten the reaction time, and ensure an inert atmosphere if necessary. |
| Reaction does not proceed to completion | 1. Insufficient reagent (acid or base). 2. Low reaction temperature. 3. Steric hindrance slowing the reaction.[7] | 1. Ensure at least a stoichiometric amount of base is used for saponification (typically 1.1-1.5 equivalents). For acid-catalyzed hydrolysis, ensure a sufficient excess of water is present.[8] 2. Gradually increase the reaction temperature, monitoring by TLC or HPLC. 3. If steric hindrance is a factor, longer reaction times may be necessary at a moderate temperature. |
| Difficulty in isolating the product | 1. The product is an amino acid, which can be highly soluble in water. 2. Formation of emulsions during extraction. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of 2-aminocyclohexanecarboxylic acid to minimize its water solubility before extraction. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and "salt out" the organic product.[6] |
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the key reaction pathways and a logical flow for troubleshooting common issues.
Reaction Mechanism: Hydrolysis vs. Lactamization
Caption: Competing pathways in the hydrolysis of methyl 2-aminocyclohexanecarboxylate.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the hydrolysis reaction.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Optimized to Minimize Lactam Formation
This protocol is designed to favor the desired hydrolysis by using milder conditions.
Materials:
-
Methyl 2-aminocyclohexanecarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Cool the solution in an ice bath. Add solid lithium hydroxide monohydrate (1.2 eq) portion-wise with stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress every 1-2 hours using TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add 1 M HCl to the cooled solution to neutralize the excess LiOH and protonate the carboxylate. Adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-aminocyclohexanecarboxylic acid.[6]
Protocol 2: Analytical Method for Reaction Monitoring by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient:
-
Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Quench the aliquot in a vial containing a diluent (e.g., 1 mL of 50:50 water:acetonitrile).
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Monitor the disappearance of the starting material peak (methyl 2-aminocyclohexanecarboxylate) and the appearance of the product peak (2-aminocyclohexanecarboxylic acid) and any side product peaks. The lactam will typically be more non-polar and have a longer retention time than the amino acid product.
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (n.d.). Benchchem.
- Purdie, J. E., & Benoiton, N. L. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 51(22), 3468–3475.
- Al-Harrasi, A., Hussain, J., & Ahmed, M. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 14(12), 979-994.
-
Lactam. (2023, December 29). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Process for the saponification of aminoacid-/peptide esters. (1993). Google Patents.
-
Clark, J. (2023). Hydrolysis of Esters. Chemguide. Retrieved January 6, 2026, from [Link]
- Process for the saponification of aminoacid-/peptide ester. (1993). Google Patents.
- Purdie, J. E., & Benoiton, N. L. (1973). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Science Publishing.
- Gagnon, D., Boudreault, P.-L., & Martel, A. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
- A Comparative Guide to the Kinetic Studies of Methyl Cyclohexanecarboxylate Hydrolysis. (n.d.). Benchchem.
- D'yakonov, V. A., & Dzhemilev, U. M. (2006). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Russian Journal of Organic Chemistry, 42(7), 945–953.
-
Ester Hydrolysis. (n.d.). Save My Exams. Retrieved January 6, 2026, from [Link]
-
Hydrolysis product troubleshooting. (2024, January 18). Reddit. Retrieved January 6, 2026, from [Link]
-
Green solvent screening in the hydrolysis of ethyl cis 2-aminocyclohexanecarboxylate (8) a in organic media. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
- Forró, E., & Fülöp, F. (2013). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry, 17(23), 2738–2754.
- Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 11(2), 169-195.
-
Lactones, Lactams and Cyclization Reactions. (n.d.). Pearson. Retrieved January 6, 2026, from [Link]
-
Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester 3 a. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. (n.d.). Benchchem.
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
- Gáspári, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31639–31648.
-
The formation and hydrolysis of the active ester made from α-amino acid... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Methyl 2-aminocyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Methyl 2-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). Best-Blocks. Retrieved January 6, 2026, from [Link]
- JRR, O., & JJ, K. (2009). Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. Analytical Chemistry, 81(2), 650-658.
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemguide.co.uk [chemguide.co.uk]
"handling and storage issues of methyl 2-aminocyclohexanecarboxylate"
Welcome to the technical support center for methyl 2-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile chiral building block. My aim is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of methyl 2-aminocyclohexanecarboxylate in a question-and-answer format. The causality behind each experimental choice is explained to provide a deeper understanding of the recommended protocols.
Issue 1: Inconsistent Reaction Yields or Formation of Side Products
Question: I am observing variable yields and unexpected side products in my reaction involving methyl 2-aminocyclohexanecarboxylate. What could be the underlying causes?
Answer: Inconsistent outcomes often stem from the quality and handling of the starting material. Methyl 2-aminocyclohexanecarboxylate, containing both a nucleophilic amine and an electrophilic ester, can be susceptible to self-condensation or reaction with impurities under certain conditions.
Potential Causes & Solutions:
-
Presence of Water: Moisture can facilitate the hydrolysis of the methyl ester back to the carboxylic acid, which can then participate in unwanted side reactions.
-
Solution: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Exposure to Air (Carbon Dioxide): The primary amine group can react with atmospheric carbon dioxide to form a carbamate salt. This reduces the concentration of the desired free amine available for your reaction.
-
Solution: Store the compound under an inert atmosphere and use techniques like cannula transfer for dispensing to minimize air exposure.
-
-
Incompatible Solvents or Reagents: The choice of solvent and other reagents is critical. Protic solvents may interfere with reactions involving the amine group, while strong bases can promote self-condensation or epimerization.
-
Solution: Carefully select solvents and reagents that are compatible with both the amine and ester functionalities. For instance, when the amine is the desired reactive site, aprotic solvents are generally preferred.
-
Issue 2: Difficulty in Purification and Presence of Persistent Impurities
Question: I am struggling to purify my product containing methyl 2-aminocyclohexanecarboxylate. What are the common impurities and how can I effectively remove them?
Answer: Purification can be challenging due to the compound's physical properties and the nature of potential impurities. Understanding the likely contaminants is the first step toward devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual cyclohexanone or related precursors.
-
Diastereomers: If you are working with a specific stereoisomer, contamination with other isomers (cis/trans) is a common issue.
-
Hydrolysis Product: The corresponding 2-aminocyclohexanecarboxylic acid is a frequent impurity.
Purification Protocols:
-
Protocol 1: Acid-Base Extraction: This is a fundamental technique to separate the basic amine from acidic or neutral impurities.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
-
-
Protocol 2: Column Chromatography: For separating diastereomers or other closely related impurities, column chromatography on silica gel is often effective.[2]
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity can be fine-tuned based on the specific separation.
-
Issue 3: Suspected Isomerization (Cis/Trans Interconversion)
Question: I suspect that the stereochemistry of my methyl 2-aminocyclohexanecarboxylate is changing during my experiment. Is this possible, and how can I prevent it?
Answer: Yes, isomerization, particularly epimerization at the carbon bearing the ester group, can occur under certain conditions, leading to a mixture of cis and trans isomers.[3] This is a critical issue in stereoselective synthesis.
Conditions Promoting Isomerization:
-
Strong Bases: The presence of a strong base can deprotonate the carbon alpha to the carbonyl group, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of diastereomers.
-
Elevated Temperatures: High reaction or purification temperatures can provide the energy needed to overcome the activation barrier for isomerization.
-
Acid Catalysis: While less common for this specific transformation, acid-catalyzed enolization can also lead to epimerization.[3]
Preventative Measures:
-
Use of Mild Bases: When a base is required, opt for non-nucleophilic, sterically hindered bases, and use the minimum necessary amount.
-
Temperature Control: Maintain low temperatures during reactions and work-up procedures whenever possible.
-
pH Management: Avoid strongly acidic or basic conditions during aqueous work-ups. Use buffered solutions if necessary.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and storage of methyl 2-aminocyclohexanecarboxylate.
Q1: What are the ideal storage conditions for methyl 2-aminocyclohexanecarboxylate?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a refrigerator.[4][5] This minimizes degradation from air, moisture, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) | Slows down potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric CO₂ and O₂. |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6] Handling should be performed in a well-ventilated area or a chemical fume hood.[7]
Q3: How should I dispose of waste containing methyl 2-aminocyclohexanecarboxylate?
A3: Waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should not be poured down the drain.[8]
Q4: Is methyl 2-aminocyclohexanecarboxylate sensitive to light?
A4: While specific photolytic degradation pathways for this exact compound are not extensively documented, similar organic molecules can be light-sensitive. As a general precaution, it is best to store it in an opaque container or in a dark location to prevent potential photodegradation.[7]
Q5: Can I use this compound directly from the bottle, or does it require purification before use?
A5: The need for purification depends on the grade of the material and the sensitivity of your application. For high-purity applications, such as in the development of pharmaceuticals, it is advisable to verify the purity (e.g., by NMR or GC-MS) and purify if necessary. For some applications, material from a reputable supplier may be used as is.
Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate key workflows.
Diagram 1: Troubleshooting Decision Tree for Inconsistent Reactions
Caption: A decision tree for troubleshooting inconsistent reaction outcomes.
Diagram 2: General Purification Workflow
Caption: A typical acid-base extraction workflow for purification.
References
- Combi-Blocks. (2023, January 2). Safety Data Sheet - (1S,2S)
- TCI Chemicals.
- RCI Labscan Limited. (2021, August 2).
- Fisher Scientific. (2011, February 10).
- (2016, December 8). (1R,2R)-2-Aminocyclohexanecarboxylic acid.
- lookchem.
- Thermo Fisher Scientific. (2010, November 6).
- Sigma-Aldrich. (2025, November 6).
- MedChemExpress.
- ChemicalBook. (2025, December 20).
- EvitaChem.
- The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews.
- Benchchem.
- ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- PubChem. Methyl (1R,2R)
- Benchchem.
- Organic Syntheses Procedure.
- PubChem.
- Biosynth. Methyl (1S,2R)
- PubChem.
- PubChem. Methyl (1S,2S)
- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure.
- BLD Pharm. 1024618-29-8|(1R,2R)
- Benchchem.
- PubMed Central. (2024, April 18).
- Google Patents.
- Google Patents.
- Labogens. (2015, September 4). METHYL CYCLOHEXANE FOR SYNTHESIS MSDS CAS No: 108-87-2 MSDS.
- Organic Syntheses Procedure.
- Methyl 2-aminocyclohexanecarboxylate hydrochloride, 98% Purity, C8H16ClNO2, 1 gram.
- Santa Cruz Biotechnology.
- ChemicalBook.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. combi-blocks.com [combi-blocks.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. rcilabscan.com [rcilabscan.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up Methyl 2-Aminocyclohexanecarboxylate Hydrochloride Production
Welcome to the technical support center for the process development and scale-up of methyl 2-aminocyclohexanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and engineers facing the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to troubleshoot and optimize your process effectively.
Section 1: Synthesis and Reaction Optimization (FAQs)
This section addresses common questions and issues arising during the core synthesis steps, particularly during the transition to larger reactors and batch sizes.
Q1: We are scaling up the synthesis of this compound and experiencing a significant drop in yield. What are the most common causes?
A significant drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, or changes in reagent addition and mixing efficiency.[1][2]
-
Causality - The "Why":
-
Poor Heat Transfer: The synthesis of amino acid esters, often involving an esterification step with reagents like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol, is exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots," promoting side reactions and degradation of the product.
-
Inefficient Mixing: What appears as instantaneous mixing in a 1L flask can take minutes in a 500L reactor. Slower mixing can lead to localized high concentrations of reagents, which can cause the formation of byproducts. For example, when adding TMSCl, poor dispersion can lead to side reactions with the solvent or starting material before the desired reaction occurs.[3]
-
Hydrogenation In-efficiency (if applicable): If your route involves the hydrogenation of an aniline precursor (e.g., methyl 2-aminobenzoate), scaling up presents challenges in achieving efficient gas-liquid mass transfer. The hydrogen gas must be effectively dispersed into the liquid phase to interact with the catalyst (e.g., Ru/C, Rh/C).[4][5] Inadequate agitation or pressure can starve the reaction of hydrogen, leading to incomplete conversion.
-
-
Troubleshooting Steps:
-
Characterize Reaction Energetics: Use a reaction calorimeter (RC1) to understand the heat of reaction and identify any potential thermal runaway hazards.[1] This data is crucial for designing an effective cooling strategy for the larger vessel.
-
Optimize Reagent Addition: Transition from a rapid, single-portion addition to a controlled, subsurface addition for exothermic reagents. This improves heat management and mixing.
-
Evaluate Agitation: The agitator's design (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) are critical. For hydrogenations, a gas-inducing impeller may be necessary to ensure proper hydrogen dispersion.[5]
-
Q2: Our process involves the esterification of 2-aminocyclohexanecarboxylic acid with methanol and TMSCl. On a larger scale, we are seeing incomplete conversion. Why?
This is a common issue when scaling a homogenous reaction that produces a solid product or intermediate. The system's dynamics change significantly in larger volumes.
-
Causality - The "Why":
-
Solubility Issues: Both the starting amino acid and the final hydrochloride salt product may have limited solubility in methanol, especially at lower temperatures.[3] As the reaction progresses, the product may precipitate, coating the unreacted starting material and preventing it from reacting. This is less of an issue in a small flask with vigorous magnetic stirring but becomes significant in a large, mechanically stirred reactor.
-
Stoichiometry and Water Content: Trimethylchlorosilane is highly sensitive to moisture. On a larger scale, residual water in the starting material, solvent, or even from atmospheric exposure during charging, can consume the reagent, leading to an effective sub-stoichiometric amount available for the esterification.
-
-
Troubleshooting Steps:
-
Solvent Volume: Increase the solvent-to-substrate ratio (volume) to maintain a more homogenous slurry throughout the reaction. This can improve mass transfer and prevent the coating of reactants.
-
Temperature Profile: Consider starting the reaction at a slightly higher temperature to increase solubility, then cooling as the reaction proceeds to control exotherms.
-
Reagent Stoichiometry: For scale-up, it is often prudent to slightly increase the equivalents of TMSCl (e.g., from 2.0 to 2.2 eq.) to compensate for any incidental moisture.
-
Strict Anhydrous Conditions: Ensure all starting materials and the reactor are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen.
-
Q3: How do we control the cis/trans stereochemistry during a hydrogenation route from an aromatic precursor?
Controlling the stereochemical outcome is critical for pharmaceutical applications. The trans isomer is often the desired product in related structures like tranexamic acid.[4][6] The choice of catalyst, solvent, and reaction conditions are the primary levers for stereocontrol.
-
Causality - The "Why":
-
Catalyst Influence: Different hydrogenation catalysts have different selectivities. Ruthenium on carbon (Ru/C) is often reported to favor the formation of the trans isomer in the hydrogenation of substituted aminobenzoic acids, especially under basic conditions.[4][5] Rhodium catalysts might offer different selectivity.
-
Thermodynamic vs. Kinetic Control: The cis isomer is often the kinetically favored product, while the trans isomer, with the bulky groups in equatorial positions, is typically the thermodynamically more stable product. Reaction conditions can be tuned to favor one over the other. Isomerization of the cis to the more stable trans isomer can sometimes be achieved under basic conditions.[4]
-
-
Recommended Approach:
-
Catalyst Screening: Screen different catalysts (e.g., Ru/C, Rh/C, Raney Nickel) and catalyst loadings.
-
Solvent and pH: Perform the hydrogenation in a solvent like water or a water/isopropanol mixture. Adding a base (e.g., NaOH) often improves the trans selectivity.[5]
-
Temperature and Pressure: Investigate a temperature range of 90-130°C and a hydrogen pressure of up to 50 bar. Higher temperatures can favor the thermodynamically stable trans product.[4]
-
Section 2: Work-up and Purification Challenges (FAQs)
Isolating a pure, crystalline product at scale requires a different approach than simple lab-scale filtration. This section focuses on common issues during work-up, crystallization, and drying.
Q1: Our crystallization of this compound is inconsistent. Sometimes we get fine needles, other times large clumps, which affects filtration and drying. How can we gain control?
Crystallization is a complex unit operation where seemingly minor changes can have a major impact on the final product's physical properties.
-
Causality - The "Why":
-
Supersaturation Control: The rate at which supersaturation is generated dictates the nucleation and growth rates. Rapid cooling or fast addition of an anti-solvent leads to rapid nucleation, resulting in many small crystals (fines) that are difficult to filter. Slow, controlled cooling allows for crystal growth on existing nuclei, leading to larger, more uniform particles.
-
Mixing: Inadequate mixing in a large crystallizer can create zones of high supersaturation, leading to localized rapid nucleation and a broad particle size distribution.
-
Impurity Profile: Even small amounts of impurities can inhibit or alter crystal growth, leading to different crystal habits or preventing crystallization altogether.
-
-
Troubleshooting Protocol for Consistent Crystallization:
-
Determine the Metastable Zone Width (MSZW): This is the region between the solubility curve and the point where spontaneous nucleation occurs. Operating within this zone allows for controlled crystal growth.
-
Controlled Cooling: Implement a programmed cooling ramp (e.g., 10-20°C per hour) instead of simply setting the jacket to the final temperature.
-
Seeding: Introduce a small quantity of seed crystals once the solution is cooled into the metastable zone. This provides a template for growth and ensures batch-to-batch consistency.
-
Anti-solvent Addition: If using an anti-solvent, add it slowly and subsurface to ensure good mixing and avoid "oiling out."
-
Q2: During the aqueous work-up, we are struggling with emulsion formation when neutralizing and extracting the free amine. How can this be mitigated at scale?
Emulsions are a common and frustrating issue during scale-up, leading to poor phase separation, product loss, and extended cycle times.[7]
-
Causality - The "Why":
-
High Shear Mixing: Aggressive agitation during liquid-liquid extraction can shear droplets into smaller, more stable sizes, creating an emulsion.
-
Presence of Surfactant-like Impurities: Partially soluble impurities or byproducts can accumulate at the interface between the organic and aqueous layers, stabilizing the emulsion.
-
-
Mitigation Strategies:
-
Reduce Agitation: Use a lower agitator speed during the extraction and phase separation steps.
-
Brine Wash: After the main extraction, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.[7]
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion by reducing viscosity and increasing the solubility of interfacial impurities.
-
Add a De-emulsifier: In difficult cases, a small amount of a different solvent (e.g., a few percent of isopropanol) can be added to alter the interfacial tension and break the emulsion. This should be a last resort and requires process validation.
-
Section 3: Impurity Profile and Control (FAQs)
Controlling impurities is paramount for producing an active pharmaceutical ingredient (API) intermediate. This section covers common impurities and strategies for their control.
Q1: What are the most likely impurities in this process, and how can they be minimized?
Understanding the potential side reactions is the first step to controlling the impurity profile.
-
Common Impurities & Mitigation Strategies:
| Impurity Name | Formation Mechanism | Mitigation Strategy |
| 2-Aminocyclohexanecarboxylic Acid | Incomplete esterification or hydrolysis of the ester product during work-up. | Ensure sufficient equivalents of esterifying agent (e.g., TMSCl) and anhydrous conditions.[3] During work-up, avoid prolonged contact with highly basic or acidic aqueous layers.[7] |
| Dimer/Oligomer Species | Intermolecular reaction between the amino group of one molecule and the activated ester of another, especially if the amino group is not protonated. | Ensure the reaction medium is sufficiently acidic to keep the amino group protonated and non-nucleophilic. Perform the reaction at a controlled, lower temperature. |
| N-Methylated Impurity | If using methanol as a solvent under harsh conditions, it can potentially act as a methylating agent for the amino group. | Maintain a controlled reaction temperature. Ensure the amino group is protected as the hydrochloride salt. |
| Residual Solvents | Methanol, extraction solvents (e.g., ethyl acetate, dichloromethane), and crystallization anti-solvents (e.g., MTBE, heptane). | Use an efficient drying technology (e.g., vacuum oven with nitrogen bleed) and validate the drying process to ensure solvents are below required limits. |
Q2: We have identified an over-reaction product corresponding to the N,O-bis-silylated intermediate. How do we prevent this?
This indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Causality - The "Why":
-
The TMSCl reagent is intended to react with the carboxylic acid to form a silyl ester, which is then esterified by methanol. However, if an excess of TMSCl is present, especially with a non-protonated amine, it can also react with the amino group to form an N-silyl derivative.
-
-
Control Measures:
-
Reverse Addition: Instead of adding TMSCl to the amino acid in methanol, consider adding the amino acid slurry to a pre-mixed solution of TMSCl in methanol. This ensures the TMSCl is never in large excess relative to the methanol.
-
Temperature Control: Keep the reaction temperature low (e.g., 0-10°C) during the TMSCl addition to reduce the rate of the undesired N-silylation reaction.
-
Stoichiometry: Carefully control the stoichiometry of TMSCl. Use just enough to drive the esterification to completion without a large excess.
-
Section 4: Detailed Protocols & Visual Workflows
Protocol 1: Scaled-Up Esterification of 2-Aminocyclohexanecarboxylic Acid
This protocol is a general guideline and must be adapted and validated for specific equipment and safety requirements.
-
Reactor Preparation: Ensure the reactor (e.g., 100L glass-lined steel) is clean, dry, and inerted with nitrogen.
-
Charging: Charge methanol (e.g., 50L) to the reactor and cool to 0-5°C.
-
Reagent Addition: Slowly add trimethylchlorosilane (TMSCl, 2.2 equivalents) to the cold methanol via a dosing pump, maintaining the temperature below 15°C.
-
Substrate Addition: Add 2-aminocyclohexanecarboxylic acid (1.0 equivalent) portion-wise to the reactor, ensuring the temperature does not exceed 25°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC).[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to approximately half its original volume.
-
Add an anti-solvent such as methyl tert-butyl ether (MTBE) to precipitate the product.
-
Stir the resulting slurry at 0-5°C for at least 2 hours.
-
-
Isolation: Filter the solid product using a centrifuge or filter-dryer. Wash the cake with cold MTBE.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Visual Workflow for Production
Caption: High-level workflow for the synthesis and isolation of the target compound.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree to diagnose the root cause of low yield in a scale-up scenario.
Section 5: Safety Considerations
Scaling up chemical processes introduces new safety challenges that must be rigorously addressed.[1]
-
Thermal Hazards: The esterification reaction is exothermic. A full thermal hazard evaluation, including reaction calorimetry, is essential to ensure that the plant's cooling capacity is sufficient to handle the heat output and to design emergency procedures for a cooling failure.[1]
-
Reagent Handling:
-
Trimethylchlorosilane (TMSCl): Corrosive and reacts with moisture to release HCl gas. Handle in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and respiratory protection.
-
Hydrogen Gas: Highly flammable and explosive. Use in an appropriately rated area with intrinsically safe equipment. Ensure the system is properly grounded and purged of oxygen before introducing hydrogen.
-
-
Dust Explosion Risk: The final dried product is a fine organic powder. While not explicitly stated as a combustible dust, it should be handled as such. Ensure processing areas have adequate ventilation and that equipment is designed to minimize dust generation and potential ignition sources.
This guide provides a framework for addressing the multifaceted challenges of scaling up the production of this compound. Success in this endeavor relies on a deep understanding of the chemical process, meticulous attention to engineering principles, and an unwavering commitment to safety.
References
- BLD Pharm. (n.d.). (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.
- Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. (n.d.). Application Notes and Protocols: 2-(Methylamino)cyclohexanone Hydrochloride as a Versatile Building Block in Total Synthesis.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Biosynth. (n.d.). Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.
- Benchchem. (n.d.). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
-
Verma, A. K., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(6), 427-430. Available from: [Link]
-
Fields, G. B., et al. (1991). Procedures to Improve Difficult Couplings. Peptide Research, 4(2), 95-101. Available from: [Link]
- ChemSrc. (n.d.). methyl-2-aminocyclohexane-1-carboxylate hydrochloride (CAS No. 362490-42-4) Suppliers.
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl Cyclohexanecarboxylate.
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Org. Synth.2003 , 80, 123. Available from: [Link]
- Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Fluorochem. (n.d.). Methyl 1-aminocyclohexanecarboxylate hydrochloride.
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Request PDF. Available from: [Link]
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Symeres. (n.d.). Efficient Amino Acid Synthesis with Biocatalysis.
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Available from: [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Enamine. (n.d.). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
-
ResearchGate. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein J. Org. Chem., 9, 1508–1516. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Cis and Trans Isomers
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Connectivity, The Spatial Imperative
In the realm of molecular design and synthesis, the mere connectivity of atoms tells only part of the story. The three-dimensional arrangement of those atoms—their stereochemistry—is often the deciding factor in a molecule's function, efficacy, and safety. Geometric isomerism, specifically cis-trans (or E/Z) isomerism, is a foundational concept in this spatial domain. It arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or a ring structure.[1][2][3] Cis isomers feature substituents on the same side of the reference plane, while trans isomers have them on opposite sides.[1][3]
This seemingly subtle difference can have profound consequences. In pharmaceutical development, one isomer may exhibit potent therapeutic activity while the other is inactive or, worse, toxic.[1][2][4] For instance, the biological activity of drugs like the anticoagulant warfarin is dependent on their geometric configuration.[2] Similarly, in materials science, the geometry of monomers dictates the physical properties of the resulting polymers.[5]
Therefore, the ability to selectively synthesize, purify, and characterize a desired geometric isomer is not an academic exercise but a critical necessity for advancing drug discovery and material innovation. This guide provides an in-depth comparison of the synthetic strategies, purification protocols, and characterization techniques for cis and trans isomers, grounded in the fundamental principles that govern their formation and differentiation.
Part 1: Strategic Synthesis - The Choice Between Kinetic and Thermodynamic Pathways
The selective synthesis of one geometric isomer over another hinges on a deep understanding of reaction mechanisms and the principles of kinetic versus thermodynamic control.[6]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy (Ea). These reactions are typically run at low temperatures and are irreversible.[7][8][9] The kinetic product is not necessarily the most stable isomer.
-
Thermodynamic Control: This regime favors the most stable product, the one with the lowest overall Gibbs free energy (ΔG). These reactions are reversible, usually requiring higher temperatures to provide enough energy to overcome activation barriers and allow an equilibrium to be established.[7][8][9] Generally, trans alkenes are more thermodynamically stable than their cis counterparts due to reduced steric strain.
Caption: Logical workflow for selecting kinetic vs. thermodynamic control.
Alkyne Reduction: A Classic Dichotomy
The partial reduction of an alkyne is a textbook example of stereoselective synthesis, where the choice of catalyst and reaction conditions directly dictates the geometry of the resulting alkene.
Synthesis of cis-Alkenes via Catalytic Hydrogenation: The syn-addition of hydrogen across the alkyne triple bond, yielding a cis-alkene, is achieved using a "poisoned" catalyst. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) is the most common choice.[10][11] The poison deactivates the catalyst just enough to prevent over-reduction of the alkene to an alkane.[11]
RR' C=C HH
, shape=plaintext];
Alkyne -> TransitionStateCis; TransitionStateCis -> CisAlkene [label="H₂, Lindlar's Catalyst\n(Syn-addition)"]; }
Caption: Catalytic hydrogenation pathway for cis-alkene synthesis.
Synthesis of trans-Alkenes via Dissolving Metal Reduction: Conversely, the anti-addition of hydrogen to produce a trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures.[11] The mechanism involves a radical anion intermediate, which allows the substituents to adopt the more stable trans configuration to minimize steric repulsion.
RH C=C HR'
, shape=plaintext];
Alkyne -> RadicalAnion [label="Na, NH₃(l)"]; RadicalAnion -> TransAlkene [label="Protonation\n(Anti-addition)"]; }
Caption: Dissolving metal reduction pathway for trans-alkene synthesis.
The Wittig Reaction: The Ylide Determines the Outcome
The Wittig reaction, which converts a ketone or aldehyde to an alkene, offers another powerful method for stereocontrol. The key factor is the electronic nature of the phosphorus ylide.[12][13]
| Ylide Type | Characteristics | Typical Conditions | Predominant Product | Controlling Factor |
| Unstabilized | R group is alkyl or H | Aprotic, salt-free solvents (e.g., THF) | cis (Z)-Alkene [12][14] | Kinetic Control [13][15] |
| Stabilized | R group is electron-withdrawing (e.g., -COOR, -CN) | Protic or aprotic solvents; may require heating | trans (E)-Alkene [12][16] | Thermodynamic Control [16] |
Causality Behind the Selectivity:
-
Unstabilized Ylides: The reaction is fast and irreversible. The formation of the initial oxaphosphetane intermediate proceeds through a puckered, four-centered transition state that minimizes steric interactions between the aldehyde/ketone substituents and the bulky triphenylphosphine group.[14][15] This kinetically favored pathway leads directly to the cis-alkene.[13][14]
-
Stabilized Ylides: The ylide is less reactive, and the initial addition step is reversible. This allows the system to equilibrate to the more thermodynamically stable trans-oxaphosphetane intermediate, which then collapses to form the trans-alkene.[16]
Part 2: Purification and Separation - Isolating the Target Isomer
Even with highly stereoselective reactions, minor amounts of the undesired isomer are often formed. Their separation is a critical step, particularly in pharmaceutical applications where isomeric purity is mandated. The challenge lies in the fact that geometric isomers often have very similar physical properties.[17]
Common Separation Techniques:
-
Chromatography: This is a cornerstone technique. While cis and trans isomers have the same functional groups, their different shapes and dipole moments can lead to differential interactions with the stationary phase.
-
Fractional Crystallization: This technique exploits differences in solubility, which arise from how well the isomeric molecules pack into a crystal lattice.[19]
-
Principle: Trans isomers are often more symmetrical and linear than their cis counterparts. This allows for more efficient crystal packing, resulting in higher melting points and lower solubility.
-
Application: By carefully selecting a solvent and controlling the temperature, the less soluble isomer (often the trans) can be selectively crystallized from the mixture.[17][20]
-
Experimental Protocol: General Fractional Crystallization
-
Solvent Selection: Dissolve a small sample of the isomer mixture in various solvents at an elevated temperature. Identify a solvent in which the compound is soluble when hot but only sparingly soluble when cold.
-
Dissolution: Dissolve the bulk mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution undisturbed. The less soluble isomer should begin to crystallize. For very slow crystallization, use an insulated bath or a dewar.
-
Isolation: Collect the crystals by vacuum filtration. Wash with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Analysis: Analyze the purity of the crystals and the remaining filtrate by a suitable method (e.g., NMR, GC) to assess the efficiency of the separation. Repeat the process if necessary to achieve the desired purity.
Part 3: Characterization - The Definitive Identification
Unambiguous characterization is essential to confirm the identity and purity of the synthesized isomer. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for this purpose.[21]
¹H NMR Spectroscopy: The Telltale Coupling Constant
For alkenes, the magnitude of the vicinal coupling constant (³JHH) between protons on the double bond is highly diagnostic of the stereochemistry.
| Isomer | Vicinal Coupling Constant (³JHH) | Rationale |
| cis | 6 - 12 Hz[21] | The dihedral angle between the C-H bonds is ~0°, leading to a smaller coupling constant. |
| trans | 12 - 18 Hz[21] | The dihedral angle between the C-H bonds is ~180°, resulting in a larger, more efficient coupling interaction. |
Note: These values are typical for acyclic alkenes. The specific values can vary based on the electronic nature of the substituents.
The chemical shifts of the vinylic protons can also differ. Protons in a cis isomer may be deshielded (shifted downfield) if they are in close spatial proximity to an anisotropic group on the other carbon of the double bond.[21][22]
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide a quick diagnostic check. Acyclic trans-alkenes typically exhibit a characteristic out-of-plane C-H bending vibration in the 960-980 cm⁻¹ region, which is absent for the corresponding cis-alkenes.
Conclusion: A Synthesis-Driven Approach to Isomeric Purity
The successful synthesis of a specific geometric isomer is a testament to a chemist's control over reaction mechanisms. The choice between cis and trans outcomes is fundamentally a choice between kinetic and thermodynamic reaction pathways, which can be manipulated through a careful selection of reagents, catalysts, and conditions.[6][7] Methods like the stereospecific reduction of alkynes and the stereoselective Wittig reaction are powerful tools in the synthetic chemist's arsenal.
However, synthesis is only the first step. Rigorous purification, often involving chromatography or fractional crystallization, is essential to isolate the desired product. Finally, unambiguous characterization, primarily through ¹H NMR analysis of coupling constants, provides the ultimate proof of stereochemical identity. For professionals in drug development and materials science, mastering these comparative principles is not merely an academic pursuit—it is a prerequisite for innovation and for creating molecules with precise, predictable, and powerful functions.
References
- Stereoselective Synthesis of Multisubstituted Alkenes via Ruthenium-Catalyzed Remote Migration Arylation of Nonactivated Olefins.
- Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes.
- Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. Journal of the American Chemical Society.
- Separation and purification of cis and trans isomers.
- What is the stereoselectivity of Wittig's reaction?. Quora.
- Easy purification of isomers with prepacked glass columns.
- Cis Trans Isomers.
- The Wittig Reaction. University of Pittsburgh.
- How NMR Helps Identify Isomers in Organic Chemistry?.
- MECHANISTIC VIEWS OF STEREOSELECTIVE SYNTHESIS OF TRI-AND TETRA-SUBSTITUTED ALKENES, PART II; THE ORGANIC CHEMISTRY NOTE. Redalyc.
- Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions (RSC Publishing).
- Stereoselective synthesis of Z-alkenes. PubMed.
- Rate of hydrogen
- Technical Support Center: Kinetic vs. Thermodynamic Control in Alkene Addition Reactions. Benchchem. 1_5. Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
- CIS TRANS ISOMERS AND NMR.
- cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived St
- Stereochemistry of the Wittig Reaction. YouTube.
- The Role of Isomerism in Biological Activity. Solubility of Things.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).
- Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts.
- Catalytic Hydrogen
- Wittig reaction and Stereo-chemistry (Cis or Trans ???)
- cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. NIH.
- Development of New Stereoisomeric Drugs. FDA.
- Unexpected Consequences of Alkene Hydrogenation.
- Separation of cis and trans isomers.
- Why does the unstabilised Wittig reaction selectively form cis alkenes?. Chemistry Stack Exchange.
- Kinetic vs thermodynamic control: for what reactions must these be considered?. Reddit.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
- Lecture Video Ch9 9 – Catalytic Hydrogen
- The impact of cis‐ and trans‐isomerism on biological activity.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Why does hydrogenation cause the regiochemistry to become trans?. Reddit.
- An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Benchchem.
- cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior.
- Cis−Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications.
- Cis and Trans Isomers of Cycloalkenes.
- Cis and Trans Isomers. Chemistry Steps.
Sources
- 1. Cis Trans Isomers - Housing Innovations [dev.housing.arizona.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
A Comparative Guide: Methyl 2-Aminocyclohexanecarboxylate vs. Ethyl 2-Aminocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and medicinal chemistry, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final molecule. Among the vast array of available synthons, cyclic amino acid esters play a pivotal role in the construction of conformationally constrained peptides and as precursors to pharmacologically active agents. This guide provides an in-depth technical comparison of two closely related and commercially available building blocks: methyl 2-aminocyclohexanecarboxylate and ethyl 2-aminocyclohexanecarboxylate.
While structurally very similar, the seemingly minor difference in their ester alkyl group—methyl versus ethyl—can lead to subtle yet significant variations in their physical properties and chemical reactivity. Understanding these nuances is paramount for optimizing reaction conditions, maximizing yields, and making informed decisions in multi-step syntheses.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a reagent are the cornerstone of experimental design, influencing everything from solvent selection to purification strategy. Below is a comparative summary of the key physicochemical properties of methyl and ethyl 2-aminocyclohexanecarboxylate.
| Property | Methyl 2-Aminocyclohexanecarboxylate | Ethyl 2-Aminocyclohexanecarboxylate | Key Differences & Implications |
| Molecular Formula | C₈H₁₅NO₂[1][2] | C₉H₁₇NO₂ | The addition of a methylene group (CH₂) in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 157.21 g/mol [1] | 171.24 g/mol | The higher molecular weight of the ethyl ester can influence reaction stoichiometry calculations and has a minor impact on physical properties like boiling point and density. |
| Boiling Point | Data not readily available | ~235.3 °C at 760 mmHg | The boiling point of the ethyl ester is expected to be higher than that of the methyl ester due to increased van der Waals forces. This is a critical parameter for purification by distillation. |
| Density | Data not readily available | ~1.018 g/cm³ | The density of the ethyl ester is anticipated to be slightly higher than that of the methyl ester, a common trend in homologous series of esters. |
| Solubility | Insoluble in water; miscible in fat.[3] | Data not readily available, but expected to have lower water solubility than the methyl ester. | The longer alkyl chain of the ethyl group increases the molecule's hydrophobicity, leading to lower solubility in polar solvents like water and potentially higher solubility in nonpolar organic solvents. |
Chemical Reactivity: A Mechanistic Perspective
The primary differentiator in the chemical performance of these two esters lies in their reactivity, which is principally influenced by steric and electronic effects.
Nucleophilic Acyl Substitution and N-Functionalization
In many synthetic applications, the amino group of 2-aminocyclohexanecarboxylate esters is the primary site of reaction, for instance, in N-acylation or peptide coupling reactions. The ester group, in this context, primarily serves as a protecting group for the carboxylic acid.
Generally, methyl esters are considered to be slightly more reactive than their ethyl counterparts in reactions where nucleophilic attack at the ester carbonyl is a key step .[4][5] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile.[4][5] While the primary reactions for these molecules often involve the amine, the reactivity of the ester can be relevant in cases of potential side reactions or subsequent transformations.
The more significant comparison of reactivity pertains to the accessibility of the amine and ester functionalities.
Caption: Factors influencing the relative reactivity.
For reactions at the amino group, such as N-acylation, the difference in the ester group (methyl vs. ethyl) is expected to have a minimal direct impact on the reaction rate. However, the choice of ester can influence the overall process:
-
Product Purification: The lower boiling point of the methyl ester and its derivatives may be advantageous for purification via distillation or for the removal of unreacted starting material under reduced pressure.
-
Solubility: The differing solubilities of the methyl and ethyl esters and their corresponding products may necessitate the use of different solvent systems for reactions and purifications.
Experimental Protocols: N-Acylation
To illustrate the practical application of these reagents, the following are representative protocols for the N-acylation of both methyl and ethyl 2-aminocyclohexanecarboxylate. These protocols are based on established methods for the acylation of amino esters.
Protocol 1: N-Acetylation of Methyl 2-Aminocyclohexanecarboxylate
This protocol describes the N-acetylation using acetyl chloride under Schotten-Baumann conditions.
Materials:
-
Methyl 2-aminocyclohexanecarboxylate
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-aminocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring the Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acetylation of Ethyl 2-Aminocyclohexanecarboxylate
The protocol for the ethyl ester is analogous to that of the methyl ester.
Materials:
-
Ethyl 2-aminocyclohexanecarboxylate
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Follow the same procedure as outlined in Protocol 1, substituting ethyl 2-aminocyclohexanecarboxylate for the methyl ester. Due to the slightly higher molecular weight of the ethyl ester, adjust the mass of the starting material accordingly to maintain the same molar equivalents.
Expected Differences in Performance:
While the reaction times are expected to be very similar, any differences would likely manifest in the purification step. The higher boiling point of the N-acetylated ethyl ester derivative may require higher temperatures or lower pressures for purification by distillation compared to its methyl counterpart.
Caption: Generalized workflow for N-acylation.
Applications in Drug Development and Organic Synthesis
Both methyl and ethyl 2-aminocyclohexanecarboxylate are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals.
A notable example of a drug synthesized from a related precursor is Gabapentin , an anticonvulsant and analgesic. While many synthetic routes to Gabapentin exist, some proceed through intermediates derived from cyclohexanone.[6][7] The 2-aminocyclohexanecarboxylate scaffold provides a key structural motif for accessing such molecules.
The choice between the methyl and ethyl ester in such a synthesis would likely be dictated by factors such as:
-
Cost and Availability: The relative cost and commercial availability of the starting materials can be a deciding factor, particularly on an industrial scale.
-
Process Optimization: In a multi-step synthesis, the physical properties of the intermediates can affect ease of handling, purification, and overall process efficiency. For instance, a crystalline intermediate might be preferred for ease of purification by recrystallization, and the choice of ester could influence the propensity of an intermediate to crystallize.
-
Patent Landscape: Existing patents for a particular synthetic route may specify the use of one ester over the other.
Conclusion and Recommendations
The choice between methyl 2-aminocyclohexanecarboxylate and ethyl 2-aminocyclohexanecarboxylate is a nuanced one, with no universally "better" option. The decision should be made on a case-by-case basis, taking into account the specific requirements of the reaction and the overall synthetic strategy.
Key Takeaways:
-
Reactivity: For reactions involving the ester carbonyl, the methyl ester is expected to be slightly more reactive due to lower steric hindrance. For reactions at the amino group, the difference in reactivity is likely negligible.
-
Physical Properties: The ethyl ester has a higher molecular weight and boiling point, and is more hydrophobic. These properties can influence purification methods and solvent selection.
-
Practical Considerations: The methyl ester and its derivatives may be more volatile, which could be an advantage for removal of excess reagent or purification by distillation. The ethyl ester's higher lipophilicity might be beneficial for solubility in nonpolar solvents.
For researchers embarking on a new synthetic route, it is advisable to consider both esters. If the reaction is sterically sensitive or if volatility is a key consideration for purification, methyl 2-aminocyclohexanecarboxylate may be the preferred starting point. Conversely, if higher lipophilicity is desired for an intermediate to improve its solubility in a particular solvent system, ethyl 2-aminocyclohexanecarboxylate could be the more suitable choice. Ultimately, small-scale trial reactions with both esters are recommended to empirically determine the optimal reagent for a specific application.
References
- Process for the preparation of gabapentin. (n.d.). Google Patents.
-
Methyl cyclohexanecarboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Methyl 2-aminocyclohexane-1-carboxylate. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Methyl 2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 16639469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 7. CA2570461C - Process for the preparation of gabapentin - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-Aminocyclohexanecariate Isomers
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely a matter of analytical rigor but a cornerstone of safety and efficacy. The subtle yet profound differences between the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate, a key building block in many pharmacologically active molecules, demand a robust and multi-faceted analytical approach. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish these isomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The core challenge in analyzing these isomers lies in their identical molecular weight and connectivity, leaving stereochemistry as the sole differentiating factor. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive analytical picture for unambiguous isomeric assignment.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for the stereochemical elucidation of the cis and trans isomers of methyl 2-aminocyclohexanecarboxylate. The spatial arrangement of the amino and methoxycarbonyl substituents on the cyclohexane ring directly influences the chemical environment of the protons and carbons, leading to distinct and predictable differences in their respective NMR spectra.
¹H NMR: A Window into Proton Environments
The key to distinguishing the isomers via ¹H NMR lies in the coupling constants (J-values) and chemical shifts of the protons at the C1 and C2 positions of the cyclohexane ring.
-
Trans Isomer: In the more stable chair conformation of the trans isomer, both the amino and methoxycarbonyl groups can occupy equatorial positions. This arrangement leads to a larger dihedral angle between the axial protons at C1 and C2. Consequently, a larger coupling constant (typically in the range of 11-19 Hz) is observed for the signal corresponding to the proton at C2, which appears as a distinct doublet of doublets or a triplet.[1]
-
Cis Isomer: For the cis isomer, one substituent must occupy an axial position while the other is equatorial. This results in a smaller dihedral angle between the axial and equatorial protons at C1 and C2. The corresponding coupling constant is therefore smaller (typically in the range of 5-14 Hz).[1]
¹³C NMR: Unveiling Carbon Skeleton Differences
While ¹H NMR provides information on proton connectivity, ¹³C NMR offers insights into the carbon framework. The steric environment around each carbon atom influences its chemical shift.
-
Steric Compression: In the cis isomer, the proximity of the axial substituent to the axial protons on the same side of the ring can lead to steric compression. This effect generally causes the signals for the carbons bearing the substituents (C1 and C2) and the adjacent ring carbons to shift slightly upfield (to a lower ppm value) compared to the trans isomer, where such steric interactions are minimized.[2]
Comparative NMR Data Summary
| Spectroscopic Feature | cis-Methyl 2-Aminocyclohexanecarboxylate | trans-Methyl 2-Aminocyclohexanecarboxylate | Rationale for Difference |
| ¹H NMR: C2-H Coupling Constant (J) | ~5-14 Hz (smaller) | ~11-19 Hz (larger) | Different dihedral angles between C1-H and C2-H due to substituent orientation.[1] |
| ¹³C NMR: C1 & C2 Chemical Shifts (δ) | Slightly upfield | Slightly downfield | Steric compression effects in the cis isomer.[2] |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the unambiguous identification of cis and trans isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the methyl 2-aminocyclohexanecarboxylate isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the multiplicity and coupling constants of the signals in the 2.0-3.5 ppm region, where the protons on C1 and C2 are expected to resonate.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Note the chemical shifts of the signals corresponding to the cyclohexane ring carbons, particularly C1 and C2.
-
-
Data Processing: Process the acquired data using appropriate software to determine accurate chemical shifts and coupling constants.
Infrared Spectroscopy: A Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective tool for confirming the presence of key functional groups, namely the amine (N-H), ester (C=O), and C-O bonds. While the IR spectra of the cis and trans isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed due to variations in the overall molecular symmetry and vibrational modes.[3]
Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Amine (N-H) | Stretch | 3300 - 3500 | Primary amines show two bands (symmetric and asymmetric), while secondary amines show one.[4] |
| Ester (C=O) | Stretch | ~1735 | Strong, sharp absorption.[5] |
| C-O | Stretch | 1000 - 1300 | Strong absorption.[5] |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong absorption.[6] |
The primary value of IR spectroscopy in this context is to confirm the successful synthesis of the target molecule by identifying its characteristic functional groups.[7]
Experimental Protocol: Infrared (IR) Spectroscopy
Objective: To verify the presence of the amine and ester functional groups.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Record a background spectrum first, followed by the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4] Both isomers of methyl 2-aminocyclohexanecarboxylate (C₈H₁₅NO₂) have a molecular weight of 157.21 g/mol , which is consistent with the presence of one nitrogen atom.
While the parent molecular ion peak (M⁺) will be identical for both isomers, subtle differences in the relative abundances of fragment ions may arise due to the different stereochemical arrangements, which can influence the stability of the resulting fragment ions.[8]
Common Fragmentation Pathways
-
Loss of the methoxy group (-OCH₃): This results in a fragment ion with an m/z of 126.
-
Loss of the methoxycarbonyl group (-COOCH₃): This leads to a fragment ion with an m/z of 98.
-
α-cleavage: The bond adjacent to the nitrogen atom can break, leading to a resonance-stabilized cation.[4]
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions.
-
Data Acquisition: The instrument separates the ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation patterns of the two isomers if possible.
Workflow and Logic Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflow and the structural basis for spectroscopic differentiation.
Caption: A generalized workflow for the spectroscopic analysis and identification of methyl 2-aminocyclohexanecarboxylate isomers.
Caption: The relationship between the stereochemistry of the isomers and their distinct ¹H NMR spectroscopic signatures.
Conclusion
The definitive identification of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate hinges on a synergistic application of modern spectroscopic techniques. While IR and MS provide crucial confirmation of the molecular structure and functional groups, it is NMR spectroscopy, particularly the analysis of proton coupling constants, that offers the most conclusive evidence for stereochemical assignment. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and reliability of their scientific endeavors.
References
- Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid.
- ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies.
- ChemicalBook. (n.d.). (1s,2s)-methyl 2-aminocyclohexane carboxylate hcl(948915-94-4) 1 h nmr.
- BenchChem. (n.d.). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.
- PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Doc Brown's Chemistry. (n.d.). compared using 13C nmr spectroscopy.
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum.
- PubChem. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate.
- Chemical Reviews. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids.
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Methyl Cyclohexanecarboxylate.
- Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers).
- RSC Publishing. (n.d.). Deamination of Amino-substituted Cyclohexane-methanols and -carb- oxylic Esters.
- BLD Pharm. (n.d.). (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.
- YouTube. (2021). Mass Spectrometry.
- YouTube. (2020). IR Spectroscopy - Basic Introduction.
- OpenStax. (2023). 12.7 Interpreting Infrared Spectra - Organic Chemistry.
- YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns.
- National Institutes of Health. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- NIST WebBook. (n.d.). Methyl 1-cyclohexene-1-carboxylate.
- Biosynth. (n.d.). Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.
- NIST WebBook. (n.d.). Cyclohexanecarboxylic acid, methyl ester.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Bio-Based Alternatives for Methyl Cyclohexanecarboxylate
In the continuous pursuit of sustainable practices within the chemical and pharmaceutical industries, the replacement of petroleum-derived solvents and intermediates with viable, bio-based alternatives is a paramount objective. Methyl cyclohexanecarboxylate, a versatile ester with applications ranging from a synthesis intermediate to a fragrance component, serves as a key target for such substitution.[1] This guide provides an in-depth technical comparison of promising bio-based alternatives, namely γ-Valerolactone (GVL), lactate esters (represented by ethyl lactate), and dihydrolevoglucosenone (Cyrene). We will delve into their synthesis from renewable feedstocks, compare their physicochemical properties, and present detailed experimental protocols for performance evaluation in relevant applications.
Methyl Cyclohexanecarboxylate: The Benchmark
Methyl cyclohexanecarboxylate is a colorless liquid with a pleasant, fruity odor.[1] It is traditionally synthesized via the Fischer esterification of cyclohexanecarboxylic acid with methanol.[2] Its utility is primarily as a versatile intermediate in organic synthesis and as a fragrance and flavoring agent.[1]
Physicochemical Properties of Methyl Cyclohexanecarboxylate
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [2] |
| Boiling Point | 183 °C[2] |
| Density | 0.995 g/mL at 25 °C[2] |
| Flash Point | ~68 °C |
| Water Solubility | Limited[1] |
| Hansen Solubility Parameters (Predicted) | δD: 16.8, δP: 3.6, δH: 5.1 |
Promising Bio-Based Alternatives
The following sections introduce three compelling bio-based alternatives, each with unique properties and potential applications.
γ-Valerolactone (GVL)
GVL is a biodegradable and non-toxic solvent derived from lignocellulosic biomass. It is recognized for its high boiling point, low vapor pressure, and broad solvency.[3]
-
Bio-based Synthesis: GVL is typically produced from levulinic acid, a platform chemical derived from the acid hydrolysis of C6 sugars in biomass. The levulinic acid is then hydrogenated to form GVL.[4][5]
Caption: Synthesis pathway of γ-Valerolactone from biomass.
Lactate Esters (Ethyl Lactate)
Ethyl lactate is a green solvent produced from the esterification of lactic acid, which is readily available from the fermentation of sugars.[6][7] It is biodegradable, has low toxicity, and possesses a mild, fruity odor.[8]
-
Bio-based Synthesis: Lactic acid is produced by the fermentation of carbohydrates by lactic acid bacteria. The subsequent esterification of lactic acid with bio-ethanol yields ethyl lactate.[9][10][11]
Caption: Synthesis pathway of Ethyl Lactate from carbohydrates.
Dihydrolevoglucosenone (Cyrene)
Cyrene is a novel, bio-based dipolar aprotic solvent derived from cellulose.[12] It is presented as a safer and more sustainable alternative to solvents like NMP and DMF.[13] Cyrene is biodegradable and has a low toxicity profile.[12]
-
Bio-based Synthesis: Cyrene is produced in a two-step process from cellulose. First, cellulose undergoes pyrolysis to yield levoglucosenone, which is then hydrogenated to form dihydrolevoglucosenone (Cyrene).[14][15][16][17]
Caption: Synthesis pathway of Cyrene from cellulose.
Comparative Physicochemical Properties
A direct comparison of the key physical and chemical properties is essential for selecting the appropriate alternative.
| Property | Methyl Cyclohexanecarboxylate | γ-Valerolactone (GVL) | Ethyl Lactate | Dihydrolevoglucosenone (Cyrene) |
| Molecular Formula | C₈H₁₄O₂ | C₅H₈O₂ | C₅H₁₀O₃ | C₆H₈O₃ |
| Molecular Weight ( g/mol ) | 142.20[2] | 100.12[3] | 118.13 | 128.13[18] |
| Boiling Point (°C) | 183[2] | 207-208 | 154 | 227[18] |
| Density (g/mL at 25°C) | 0.995[2] | 1.05 | 1.03[19] | 1.25[18] |
| Flash Point (°C) | ~68 | 96[3] | 46[19] | 108[18] |
| Water Solubility | Limited[1] | Miscible[3] | Miscible[19] | Miscible |
| Hansen Solubility Parameters (δD, δP, δH) | 16.8, 3.6, 5.1 (Predicted) | 18.0, 16.5, 10.2[3] | 16.0, 7.6, 12.5[19] | 18.9, 12.4, 7.1[18] |
| Biodegradability | Not readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Experimental Protocols for Performance Evaluation
To provide a framework for direct comparison, the following detailed experimental protocols are proposed.
Protocol 1: Comparative Solvency Power for a Model Resin
Objective: To quantitatively compare the solvency power of methyl cyclohexanecarboxylate and its bio-based alternatives for a common polymer resin used in coatings or pharmaceutical formulations.
Materials:
-
Methyl cyclohexanecarboxylate
-
γ-Valerolactone (GVL)
-
Ethyl lactate
-
Dihydrolevoglucosenone (Cyrene)
-
Model Resin (e.g., Polymethyl methacrylate - PMMA)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Oven
Procedure:
-
Resin Preparation: Dry the PMMA resin in an oven at 60°C for 4 hours to remove any residual moisture.
-
Solvent Addition: In separate labeled vials, add 10 mL of each solvent (methyl cyclohexanecarboxylate, GVL, ethyl lactate, and Cyrene).
-
Resin Titration: To each vial, incrementally add small, pre-weighed amounts of the dried PMMA resin while stirring continuously at room temperature.
-
Endpoint Determination: Continue adding the resin until the solution becomes saturated and a small amount of undissolved resin remains after 24 hours of continuous stirring.
-
Quantification: Carefully decant the saturated solution and weigh the undissolved resin. Calculate the amount of dissolved resin in each solvent.
-
Data Analysis: Express the solvency power as grams of resin dissolved per 100 mL of solvent.
Caption: Workflow for comparative solvency power determination.
Protocol 2: Evaluation in a Representative Organic Synthesis - Fischer Esterification
Objective: To compare the performance of methyl cyclohexanecarboxylate and its bio-based alternatives as reaction solvents in a model Fischer esterification reaction.
Materials:
-
Acetic acid
-
Isopropanol
-
Sulfuric acid (catalyst)
-
Methyl cyclohexanecarboxylate
-
γ-Valerolactone (GVL)
-
Ethyl lactate
-
Dihydrolevoglucosenone (Cyrene)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Round-bottom flasks, reflux condensers, heating mantles
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, prepare the following reaction mixtures:
-
Flask 1: 10 mmol acetic acid, 12 mmol isopropanol, 0.5 mmol sulfuric acid, 20 mL methyl cyclohexanecarboxylate
-
Flask 2: 10 mmol acetic acid, 12 mmol isopropanol, 0.5 mmol sulfuric acid, 20 mL GVL
-
Flask 3: 10 mmol acetic acid, 12 mmol isopropanol, 0.5 mmol sulfuric acid, 20 mL ethyl lactate
-
Flask 4: 10 mmol acetic acid, 12 mmol isopropanol, 0.5 mmol sulfuric acid, 20 mL Cyrene
-
-
Reaction: Heat the mixtures to reflux for 2 hours.
-
Sampling and Analysis: At 30-minute intervals, take a small aliquot from each reaction mixture, quench with a saturated sodium bicarbonate solution, and analyze the organic layer by GC-FID to determine the conversion of acetic acid to isopropyl acetate.
-
Data Analysis: Plot the percentage conversion versus time for each solvent to compare the reaction kinetics. Calculate the final yield of isopropyl acetate in each solvent.
Protocol 3: Comparative Fragrance Evaporation Profile
Objective: To compare the evaporation rate and fragrance profile of a model fragrance compound when dissolved in methyl cyclohexanecarboxylate and its bio-based alternatives.
Materials:
-
Model fragrance compound (e.g., Linalool)
-
Methyl cyclohexanecarboxylate
-
γ-Valerolactone (GVL)
-
Ethyl lactate
-
Dihydrolevoglucosenone (Cyrene)
-
Filter paper discs
-
Analytical balance
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Procedure:
-
Sample Preparation: Prepare 1% (w/w) solutions of linalool in each of the four solvents.
-
Evaporation Rate:
-
Saturate a pre-weighed filter paper disc with 100 µL of each solution.
-
Record the initial weight.
-
Place the filter papers in a fume hood with controlled airflow.
-
Record the weight of each filter paper at regular intervals (e.g., every 15 minutes) until the weight stabilizes.
-
Plot the percentage weight loss versus time to compare the evaporation rates.
-
-
Fragrance Profile Analysis (HS-GC-MS):
-
Place a filter paper disc saturated with 100 µL of each solution into a headspace vial.
-
Analyze the headspace at different time points (e.g., 0, 1, 2, and 4 hours) using HS-GC-MS.
-
Compare the chromatograms to assess any changes in the fragrance profile over time due to interactions with the solvent.[20][21][22][23][24]
-
Sources
- 1. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. biviture.com [biviture.com]
- 8. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Gamma-valerolactone-based solvents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 13. Cyrene™ blends: a greener solvent system for organic syntheses - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. oecd.org [oecd.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. pure.york.ac.uk [pure.york.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcanoingenieria.com [jcanoingenieria.com]
- 21. gcms.cz [gcms.cz]
- 22. scielo.br [scielo.br]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scholarship.shu.edu [scholarship.shu.edu]
A Researcher's Guide to Chiral Building Blocks: A Comparative Analysis
For researchers in drug discovery and development, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Chirality, the property of "handedness" in molecules, is central to this pursuit. Living systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. One enantiomer may provide the desired therapeutic effect, while its mirror image could be inactive or, in the most tragic cases, toxic.[1][2] The thalidomide disaster serves as a stark reminder of this principle, where one enantiomer was sedative and the other teratogenic, underscoring the critical need for enantiomerically pure compounds in pharmaceuticals.[1]
This guide provides a comparative analysis of common chiral building blocks—the foundational, stereochemically defined molecules used to construct complex chiral drugs.[1][3] We will delve into the primary strategies for obtaining these crucial intermediates, compare their strengths and weaknesses, and provide actionable experimental protocols for their validation.
Sourcing Chirality: The Three Pillars of Enantiopure Synthesis
The generation of single-enantiomer compounds primarily relies on three core strategies: tapping into nature's readily available chiral molecules (the "chiral pool"), physically separating enantiomers from a 50:50 mixture (resolution), and intentionally creating a single enantiomer from a non-chiral precursor (asymmetric synthesis).
| Strategy | Core Principle | Typical Use Case | Key Advantage | Primary Limitation |
| Chiral Pool Synthesis | Utilizes naturally occurring, enantiopure compounds as starting materials.[4][5][] | Target molecule structurally resembles a common natural product (e.g., an amino acid or sugar). | High efficiency as chirality is pre-established; often cost-effective.[3][5] | Limited to the structural diversity of available natural products.[7] |
| Resolution of Racemates | Separates a racemic mixture into its constituent enantiomers. | When a chiral compound is easily synthesized as a racemate. | Applicable to a wide range of compounds. | Maximum theoretical yield for the desired enantiomer is only 50%; can be resource-intensive.[8] |
| Asymmetric Synthesis | A prochiral substrate is converted into a chiral product, favoring one enantiomer. | When a specific, non-natural chiral center needs to be created with high precision. | High theoretical yield (up to 100%); highly versatile and atom-economical.[3][9] | Requires development and optimization of specific catalysts or auxiliaries. |
Workflow for Obtaining and Validating Enantiopure Compounds
Caption: General workflow from strategy selection to a validated enantiopure product.
Comparative Analysis of Chiral Building Block Classes
The "chiral pool" remains the most foundational source of building blocks. These are compounds made readily available and enantiopure by nature.[5] Here, we compare the most prominent classes.
| Building Block Class | Representative Examples | Key Synthetic Applications | Advantages | Considerations |
| Amino Acids | L-Alanine, (S)-Proline, L-Threonine | Synthesis of peptides, chiral auxiliaries, catalysts, and unnatural amino acids.[10][11] | High enantiopurity, bifunctional (acid and amine), vast structural diversity.[7][11] | Protecting groups are often required to manage reactivity.[8] |
| Carbohydrates | D-Glucose, D-Ribose | Precursors for complex polyhydroxylated compounds, chiral ligands, and lactones. | Abundant, inexpensive, multiple stereocenters provide rich structural information. | Require extensive functional group manipulation and protection/deprotection steps. |
| Terpenes | (+)-Camphor, (-)-Menthol | Chiral auxiliaries, starting materials for complex natural products.[5][10] | Rigid conformational structures provide excellent stereocontrol. | Structural diversity is less broad than that of amino acids or sugars. |
| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, and α-halo acids.[10] | Readily available from fermentation; versatile functional groups. | Can be prone to racemization under harsh basic or acidic conditions. |
| Alkaloids | Cinchonine, (-)-Sparteine | Resolving agents, precursors for highly effective chiral ligands and catalysts (e.g., Sharpless Dihydroxylation).[10] | Powerful in asymmetric catalysis, often effective at low loadings. | Can be more expensive and less readily available than other classes. |
The Rise of Asymmetric Synthesis: Catalysts and Auxiliaries
While the chiral pool is powerful, modern drug discovery often requires chiral structures not found in nature.[12] Asymmetric synthesis fills this gap by creating chirality intentionally.
Chiral Auxiliaries
A chiral auxiliary is a molecule temporarily attached to a non-chiral substrate to direct a reaction to produce one enantiomer selectively.[3][8] After the reaction, the auxiliary is cleaved and can often be recovered.
Mechanism of a Chiral Auxiliary
Caption: A chiral auxiliary guides the stereochemical outcome of a reaction.
When to use a Chiral Auxiliary: This method is particularly robust and reliable for small to medium-scale synthesis. It is an excellent choice when developing a new synthetic route, as the outcomes are often predictable and high diastereoselectivities can be achieved. Evans oxazolidinones are a classic example, widely used for asymmetric alkylations.[3]
Chiral Catalysts
Asymmetric catalysis is a more sophisticated approach where a small, substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.[9][10] This is a highly efficient and atom-economical method favored in industrial-scale production.
When to use a Chiral Catalyst: This is the preferred method for large-scale manufacturing. The development of catalysts like Noyori's Ru-catalysts for asymmetric hydrogenation or Jacobsen's Mn catalyst for asymmetric epoxidation has revolutionized the production of chiral alcohols and epoxides.[9] While the initial investment in catalyst development and screening can be significant, the efficiency and low waste make it superior for bulk production.
Experimental Protocols: Validating Your Chiral Building Block
Trust in your starting material is paramount. Before incorporating a chiral building block into a multi-step synthesis, its enantiomeric purity must be rigorously verified. The most common metric is enantiomeric excess (ee%) , which measures the degree to which one enantiomer is present in excess of the other.
Protocol: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines the standard procedure for determining the ee% of a chiral amine or alcohol.
1. Objective: To separate and quantify the two enantiomers of a chiral compound to determine its enantiomeric purity.
2. Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.
3. Materials & Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC Column (e.g., polysaccharide-based columns like Daicel Chiralpak® series).
-
HPLC-grade solvents (e.g., Hexane, Isopropanol).
-
Sample of the chiral building block.
-
Racemic standard of the same compound (for method development).
4. Methodology:
-
Step 1: Method Development (using the Racemic Standard)
-
Causality: Before analyzing the enantiopure sample, you must prove your method can separate the two enantiomers. A racemic (50:50) mixture is used for this purpose.
-
Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.
-
Select a starting mobile phase composition (e.g., 90:10 Hexane:Isopropanol).
-
Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of two peaks.
-
Adjust the mobile phase composition (e.g., increase or decrease isopropanol content) to optimize the separation (resolution > 1.5 is ideal). Note the retention times for enantiomer 1 (t1) and enantiomer 2 (t2).
-
-
Step 2: Sample Analysis
-
Prepare a solution of your chiral building block at the same concentration as the standard.
-
Inject the sample using the optimized HPLC method developed in Step 1.
-
Record the chromatogram.
-
-
Step 3: Data Analysis
-
Integrate the area of the major peak (Area_major) and the minor peak (Area_minor).
-
Calculate the enantiomeric excess using the formula: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
5. System Validation:
-
Trustworthiness: The protocol is self-validating because the initial run with the racemic standard confirms the method's ability to distinguish between the enantiomers. If you only see one peak when injecting the racemate, your method is invalid.
Other Validating Techniques:
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide complex (e.g., Eu(hfc)₃) can be added to the NMR sample. It complexes with the enantiomers, causing their corresponding signals (e.g., -CH₃ protons) to appear at different chemical shifts, allowing for quantification by integration.[13]
Conclusion
The selection of a chiral building block strategy is a critical decision in the drug development pipeline. Chiral pool synthesis offers an efficient and economical route when the target molecule's stereocenters are mirrored in nature's vast inventory of amino acids, carbohydrates, and terpenes.[4][5] For novel structures, asymmetric synthesis via chiral auxiliaries provides a robust, predictable method for lab-scale development, while asymmetric catalysis offers the ultimate in efficiency and sustainability for industrial production.[3][9]
Regardless of the source, rigorous analytical validation is non-negotiable. Techniques like chiral chromatography provide the quantitative data necessary to ensure the stereochemical integrity of the building block, thereby safeguarding the quality, safety, and efficacy of the final active pharmaceutical ingredient.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Perlego. (n.d.). Chiral Pool | Overview & Research Examples.
- Wikipedia. (n.d.). Chiral pool.
- Asymmetric Synthesis. (n.d.). Source document.
- BenchChem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.
-
Lee, Y. R., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Center for Biotechnology Information.
- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- BOC Sciences. (n.d.). Chiral Synthesis & Resolution.
- The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. (2025, November 12). Source document.
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- Enamine. (n.d.). Chiral Building Blocks Selection.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. perlego.com [perlego.com]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 13. Chiral Building Blocks Selection - Enamine [enamine.net]
A Comparative Guide to the Validation of Methyl 2-aminocyclohexanecarboxylate Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison of Analytical Methodologies for Ensuring the Quality and Integrity of a Key Synthetic Intermediate.
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Methyl 2-aminocyclohexanecarboxylate hydrochloride, a versatile chiral building block, is no exception. Its chemical and stereochemical purity can significantly impact the outcome of a synthesis, the efficacy of a final active pharmaceutical ingredient (API), and the safety profile of a drug candidate. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for the validation of this compound purity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.
The Criticality of Purity Validation
This compound possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers) and cis/trans diastereomers. The specific stereoisomer is often crucial for its intended biological activity. Furthermore, impurities can arise from the synthetic route, degradation, or improper storage. These can include starting materials, by-products, residual solvents, and enantiomeric or diastereomeric impurities. A thorough validation of purity is therefore not merely a quality control checkpoint but a fundamental aspect of scientific rigor.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate assessment of purity. The choice depends on the specific purity attribute being investigated (e.g., chemical purity, enantiomeric purity, residual solvents). Below is a comparative overview of the most pertinent analytical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Measurement of the mass-to-charge ratio of ionized molecules, enabling molecular weight determination and structural elucidation. |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. Excellent for both chemical and chiral purity analysis. | High resolution for volatile and semi-volatile compounds. Ideal for residual solvent analysis. | Provides unambiguous structural confirmation and can be used for quantitative analysis without a reference standard (qNMR). | Highly sensitive and specific. Can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity identification.[1] |
| Limitations | Requires the analyte to have a chromophore for UV detection or be amenable to other detection methods. | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Relatively low sensitivity compared to other techniques. Complex spectra can be challenging to interpret for mixtures. | May not distinguish between isomers without chromatographic separation. |
| Primary Application for Topic | Determination of chemical and enantiomeric purity. Stability-indicating assays. | Analysis of residual solvents and other volatile impurities. | Structural confirmation of the main component and identification of major impurities. | Identification and characterization of unknown impurities, especially when coupled with HPLC or GC.[2] |
Experimental Protocols
I. High-Performance Liquid Chromatography (HPLC) for Chemical and Enantiomeric Purity
HPLC is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. A stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities.[3] Furthermore, chiral HPLC is essential for determining the enantiomeric excess of the desired stereoisomer.[4]
A. Stability-Indicating Reversed-Phase HPLC Method
This method is designed to quantify the main component and separate it from potential process-related impurities and degradants.
Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
B. Chiral HPLC Method for Enantiomeric Purity
The separation of enantiomers requires a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are often effective for the resolution of amino acid derivatives.
Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent amylose-based CSP)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of a basic or acidic modifier (e.g., 0.1% diethylamine or 0.1% trifluoroacetic acid) to improve peak shape. The exact ratio needs to be optimized for the specific stereoisomer.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
Ensure complete dissolution and filter through a 0.45 µm syringe filter.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
II. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is the ideal technique for the analysis of volatile organic compounds that may be present as residual solvents from the synthesis and purification processes.
Instrumentation and Conditions (Headspace GC-FID):
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Vial Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Seal the vial immediately.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound and for identifying and quantifying impurities at levels typically above 1%.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Interpretation:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of the desired stereoisomer of methyl 2-aminocyclohexanecarboxylate.
-
The ¹³C NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.
-
Impurities will present as additional signals in the spectra. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.
Logical Relationship of Analytical Techniques for Purity Validation
Caption: Interrelation of analytical techniques for comprehensive purity validation.
Potential Impurities and Their Origins
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis of 2-aminocyclohexanecarboxylic acids involves the reaction of cyclohexene oxide with an amine, followed by esterification.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted cyclohexene oxide, ammonia, or other amine sources.
-
Intermediates: 2-aminocyclohexanol.
-
By-products: Di-alkylation products, regioisomers (e.g., methyl 1-aminocyclohexane-2-carboxylate).
-
Diastereomers and Enantiomers: Formation of undesired stereoisomers.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Potential Degradation Products:
-
Hydrolysis Product: 2-aminocyclohexanecarboxylic acid (from hydrolysis of the methyl ester).
-
Oxidation Products: Potential oxidation of the amino group.
Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[5][6]
Conclusion: A Multi-faceted Approach to Ensuring Purity
The validation of this compound purity requires a multi-faceted analytical approach. No single technique can provide a complete picture. A combination of HPLC for chemical and enantiomeric purity, GC for volatile impurities, and NMR for structural confirmation forms a robust strategy. This comprehensive evaluation, grounded in the principles of analytical method validation outlined by guidelines such as ICH Q2(R1), ensures the quality and reliability of this critical synthetic intermediate, ultimately contributing to the integrity of the research and the safety and efficacy of the final pharmaceutical product.
References
-
MedCrave. Forced Degradation Studies. (2016). Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC-HILIC column. (2010). Available from: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]
-
MDPI. Sorbent-Based Microextraction Combined with GC-MS: A Valuable Tool in Bioanalysis. Available from: [Link]
Sources
- 1. Investigation of Impurities in Peptide Pools [mdpi.com]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
A Senior Application Scientist's Guide to the Cost-Analysis of Different Synthetic Routes
Introduction: Beyond the Yield—The Economic Imperative in Chemical Synthesis
In the journey from a promising molecule in a research lab to a life-saving drug or a high-performance material, the choice of synthetic route is arguably one of the most critical decisions. While academic success is often measured by novelty and yield, the industrial viability of a chemical process is dictated by a far more pragmatic metric: cost. For researchers, scientists, and drug development professionals, a robust understanding of cost analysis is not merely a financial exercise; it is a fundamental component of designing scalable, sustainable, and commercially successful chemical manufacturing processes.[1][2][3]
This guide provides an in-depth framework for conducting a comprehensive cost-analysis of different synthetic routes. Moving beyond simplistic comparisons of starting material prices, we will explore the multifaceted drivers of process cost, introduce robust methodologies for evaluation, and provide the tools to make data-driven decisions that balance economic realities with scientific innovation, safety, and sustainability.
Chapter 1: The Anatomy of Synthesis Cost—Identifying the Key Drivers
A thorough cost analysis requires a granular understanding of every factor that contributes to the final cost of goods (CoG) per kilogram of the target molecule. These drivers can be broadly categorized into Capital Expenditure (CAPEX) and Operating Expenditure (OPEX), each encompassing a variety of direct, indirect, and often overlooked "hidden" costs.[4][5]
Operating Expenditures (OPEX): The Day-to-Day Costs of Synthesis
OPEX refers to the ongoing, consumable costs incurred during the manufacturing process.[6][7][8][9]
-
Raw Materials: This is the most apparent cost. It includes not just the price of starting materials and intermediates but also their purity, availability, and supply chain stability. Fluctuations in the cost of raw materials, often linked to geopolitical events or supply chain disruptions, can dramatically impact the overall process economics.[10][11]
-
Reagents, Solvents, and Catalysts: The cost of all substances used in the reaction that do not end up in the final product must be accounted for. This includes acids, bases, solvents for reaction and workup, and catalysts. The potential for solvent and catalyst recycling is a critical factor that can significantly reduce costs and environmental impact.[12][13]
-
Energy and Utilities: Chemical manufacturing is an energy-intensive endeavor.[10] The costs of heating, cooling, distillation, and running equipment are substantial. A route that operates at ambient temperature and pressure will almost always be more cost-effective than one requiring cryogenic cooling or high-pressure reactors.[14]
-
Waste Treatment and Disposal: This is a major and often underestimated cost driver. Every kilogram of waste, from spent solvent to inorganic salts, has an associated disposal cost.[12] Routes that are "greener" are often not just environmentally preferable but also more economical due to minimized waste streams.[15][16]
-
Labor: This includes the time of operators running the synthesis, quality control personnel performing analyses, and supervisors overseeing the process. Complex, multi-step syntheses with numerous manual operations will have higher labor costs.
Capital Expenditures (CAPEX): The Long-Term Investment
CAPEX represents the investment in facilities and equipment required to run the process.[6][7][8][9] While a one-time cost, it is amortized over the lifetime of the product and is a critical factor in investment decisions.
-
Equipment: This includes the cost of reactors, purification systems (e.g., chromatography skids, crystallizers), and drying equipment. A synthetic route requiring specialized equipment, such as a hydrogenation reactor or a preparative HPLC unit, will have a higher CAPEX.
-
Facility and Infrastructure: The cost of the manufacturing plant, including containment facilities for highly potent or hazardous materials, is a major component of CAPEX.
The "Hidden" Costs: Safety and Regulatory Compliance
-
Process Safety: Ensuring a safe process is a non-negotiable ethical and regulatory requirement, but it also has significant cost implications.[17] A process involving highly toxic reagents, unstable intermediates, or extreme exotherms necessitates significant investment in specialized equipment, control systems, and operator training to mitigate risk.[18][19] The cost of failing to ensure safety—in terms of accidents, fines, and reputational damage—can be catastrophic.[17][20]
-
Regulatory Compliance: Adhering to regulations from bodies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) adds costs related to documentation, process validation, and quality assurance.[10]
The following diagram illustrates the interconnected nature of these primary cost drivers.
Caption: Key drivers contributing to the total Cost of Goods (CoG) in chemical synthesis.
Chapter 2: A Practical Framework for Comparative Cost Analysis
A systematic approach is essential for an objective comparison of synthetic routes. The following protocol outlines a step-by-step methodology for conducting a techno-economic assessment (TEA).[4][21][22]
Experimental Protocol: Step-by-Step Cost-Benefit Analysis
-
Define Scope and Assumptions: Clearly define the scale of production (e.g., kg/year ) and the stage of development (e.g., preclinical, Phase II). State all assumptions, such as anticipated raw material costs from bulk suppliers and standard labor rates.
-
Map Synthetic Routes: Draw out each synthetic route step-by-step, including all reagents, solvents, and workup procedures.
-
Conduct a Mass Balance: For each step, calculate the required mass of all inputs (reactants, solvents, reagents) to produce a target mass of the product, accounting for the experimental yield.
-
Assign Costs to Inputs: Research and assign a cost per kilogram or liter for every input identified in the mass balance. For novel materials, obtain quotes from vendors. Include costs for waste disposal for each waste stream generated.
-
Calculate Operating Costs per Step: For each step, multiply the mass of each input by its cost to determine the material and waste cost for that step. Estimate energy and labor costs based on the duration and conditions of the operation.
-
Aggregate Costs and Calculate Metrics: Sum the costs of all steps to determine the total Cost of Goods (CoG) for each route. Calculate key performance metrics (see Chapter 3) such as Process Mass Intensity (PMI) and E-Factor.
-
Assess Capital and Safety Requirements: Evaluate each route for specialized equipment or safety infrastructure needs that would impact CAPEX.
-
Perform Sensitivity Analysis: Re-calculate the CoG based on potential variations in key parameters, such as a ±20% change in the cost of a key starting material or a 10% improvement in yield. This reveals which variables have the most significant impact on the final cost.
-
Summarize and Compare: Present the data in a clear, comparative format (e.g., a table) to facilitate a data-driven decision.
The workflow for this analysis can be visualized as follows:
Caption: Workflow for a systematic cost-analysis of synthetic routes.
Chapter 3: Key Metrics for Objective Comparison
While CoG is the ultimate economic indicator, several other metrics, particularly those from the field of green chemistry, provide invaluable insights into the efficiency and sustainability of a route, which often correlate directly with cost.[23][24]
-
Cost of Goods (CoG): The total cost to produce a certain amount of product, typically expressed in $/kg. This is the primary economic output of the analysis.
-
Process Mass Intensity (PMI): Advocated by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product.[23] A lower PMI indicates less waste and is a strong surrogate for lower costs and reduced environmental impact.[1]
-
Formula: PMI = (Total Mass of Inputs [kg]) / (Mass of Product [kg])
-
-
E-Factor (Environmental Factor): Similar to PMI, the E-Factor focuses specifically on waste generation. It is the ratio of the mass of waste produced to the mass of the product.[15][25]
-
Formula: E-Factor = (Total Mass of Waste [kg]) / (Mass of Product [kg])
-
-
Atom Economy (AE): A theoretical metric that measures the efficiency of a reaction in converting the mass of reactants into the desired product.[15][24] While it doesn't account for yield or solvent usage, it is excellent for comparing the intrinsic efficiency of different chemical transformations.
-
Formula: AE (%) = (MW of Product / Sum of MW of all Reactants) x 100
-
Chapter 4: Case Study—A Comparative Analysis
To illustrate the application of this framework, let's consider a hypothetical analysis for a target molecule, "Pharma-X," comparing a traditional linear synthesis (Route A) with a modern, convergent synthesis (Route B).
Target: Pharma-X (Molecular Weight: 400 g/mol ) Production Scale: 100 kg/year
Route A: Linear Synthesis (5 steps)
-
Relies on classical reactions with stoichiometric reagents.
-
Uses large volumes of chlorinated solvents for reactions and extractions.
-
Requires a chromatographic purification in the final step.
-
Overall Yield: 25%
Route B: Convergent Synthesis (3 steps)
-
Employs a key catalytic C-C bond formation.
-
Uses greener solvents (e.g., 2-MeTHF) that are easily recycled.
-
The final product is isolated by crystallization, avoiding chromatography.
-
Overall Yield: 60%
Data Presentation: Comparative Cost and Metric Analysis
| Metric | Route A (Linear) | Route B (Convergent) | Rationale for Difference |
| Number of Steps | 5 | 3 | Convergent approach is more efficient.[16][26] |
| Overall Yield | 25% | 60% | Catalytic route is more selective and efficient. |
| Raw Material Cost | $1,500 / kg product | $2,000 / kg product | Route B uses a more complex, expensive starting material in one fragment. |
| Solvent & Reagent Cost | $2,500 / kg product | $1,200 / kg product | Route A's use of stoichiometric reagents and large solvent volumes increases costs. |
| Waste Disposal Cost | $1,200 / kg product | $400 / kg product | Higher solvent use and by-product formation in Route A lead to higher disposal fees.[12] |
| Purification Cost | $800 / kg product | $150 / kg product | Preparative chromatography (Route A) is significantly more expensive than crystallization (Route B). |
| Total CoG (OPEX) | $6,000 / kg | $3,750 / kg | Route B is significantly cheaper despite higher initial raw material cost. |
| Process Mass Intensity (PMI) | 150 | 45 | Route A's low yield and high solvent use result in a much higher PMI.[23] |
| E-Factor | 149 | 44 | Directly reflects the massive difference in waste generation.[15] |
| CAPEX Considerations | Standard glass-lined reactors. Requires expensive chromatography skid. | Requires specialized catalyst, but runs in standard reactors. Crystallization is standard. | Route A's reliance on chromatography adds significant capital cost. |
| Safety Considerations | Uses several hazardous and toxic reagents. | Milder reaction conditions and less hazardous materials. | Route A would require higher investment in containment and safety protocols.[18] |
This analysis clearly demonstrates that while Route B may appear more expensive based on a single starting material, a holistic assessment proves it to be vastly superior in terms of overall cost, efficiency, and safety.
Conclusion: Strategic Synthesis Design for Commercial Success
The cost-analysis of synthetic routes is an essential, data-driven discipline that should be integrated into the earliest stages of chemical process development.[3][14] As demonstrated, a superficial glance at raw material costs is insufficient and often misleading. A comprehensive techno-economic assessment, accounting for all operating and capital expenditures, process safety, and waste management, provides the true economic picture.
By leveraging metrics like PMI and E-factor alongside the traditional Cost of Goods calculation, scientists and drug development professionals can objectively compare routes and identify the most promising candidates for scale-up. The optimal synthetic route is rarely the one that is shortest on paper or uses the cheapest starting materials; it is the one that holistically balances yield, cost, safety, scalability, and sustainability to deliver a commercially viable process.[1][27]
References
- Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527.
- American Chemical Society. Green Chemistry and Engineering Metrics.
- Andraos, J., & Dicks, A. P. (2016). Three Modules Incorporating Cost Analysis, Green Principles, and Metrics for a Sophomore Organic Chemistry Laboratory. ACS Publications.
- Gemo, N., et al. (2025). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. ACS Publications.
- Al-Absi, M. (n.d.). Techno-Economic and Life Cycle Assessment of Innovative Routes to Chemical Products. ProQuest.
-
Wikipedia. (n.d.). Green chemistry metrics. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Measuring Green Chemistry: Methods, Models, and Metrics. Available at: [Link]
-
AspenTech. (2025). How Chemical Process Design Affects Production Cost and Quality. Available at: [Link]
-
ChemRxiv. (2024). Techno-economic analysis and optimisation of grey and green methanol synthesis using flowsheet automation and surrogate modelling. Available at: [Link]
-
CatSci. (n.d.). Synthetic Route Selection. Available at: [Link]
-
Elsevier. (n.d.). Smarter synthesis routes cut time and costs. Available at: [Link]
-
SciSpace. (n.d.). Techno-economic Assessment Framework for the Chemical Industry-Based on Technology Readiness Levels. Available at: [Link]
-
ResearchGate. (n.d.). A techno-economic assessment framework for the chemical industry - Based on technology readiness levels. Available at: [Link]
-
Royal Society of Chemistry. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery. Available at: [Link]
-
Altiras. (2025). The Cost-Saving Benefits of Chemical Process Research. Available at: [Link]
-
Royal Society of Chemistry. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science. Available at: [Link]
-
RAND Corporation. (n.d.). An Analysis of Cost Improvement in Chemical Process Technologies. Available at: [Link]
-
ResearchGate. (n.d.). Effects of path structure on the cost of syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Common CAPEX and OPEX costs in chemical plants. Available at: [Link]
-
ResearchGate. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Available at: [Link]
-
Cathay Capital. (2024). CapEx vs OpEx: What's the Difference & Why it Matters?. Available at: [Link]
-
Outsourced Pharma. (n.d.). Route Scouting For A Cost-Effective Process Development. Available at: [Link]
-
Happay. (2025). CapEx vs OpEx: Key Differences Explained. Available at: [Link]
-
Deiser. (2024). Differences between CAPEX and OPEX. Available at: [Link]
-
Sampan Enterprises. (n.d.). Key Factors in Pricing of Chemicals. Available at: [Link]
-
Cube Software. (2024). CapEx vs. OpEx: What's the difference?. Available at: [Link]
-
ResearchGate. (2025). Investigation of an Alternative Route to ZD3638 and Cost-Benefit Analysis Comparison of Raw Materials with the Previous Route. Available at: [Link]
-
AIChE. (n.d.). The business case for process safety. Available at: [Link]
-
ClearDesk. (2025). What Are the 9 Operating Costs for a Chemical Manufacturing Company?. Available at: [Link]
-
Reachem. (2024). The Role of Custom Synthesis in Cost-effective Drug Production. Available at: [Link]
-
AIChE. (n.d.). Making the Business Case for Process Safety. Available at: [Link]
-
ResearchGate. (2025). The Real Cost of Process Safety—A Clear Case for Inherent Safety. Available at: [Link]
-
PubMed Central. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Available at: [Link]
-
AIChE. (n.d.). The Cost and Benefits of Process Safety Management: Industry Survey Results. Available at: [Link]
Sources
- 1. catsci.com [catsci.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Route Scouting For A Cost-Effective Process Development [outsourcedpharma.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CapEx vs OpEx: What’s the Difference & Why it Matters? [cathcap.com]
- 7. CapEx vs OpEx: Key Differences Explained [happay.com]
- 8. blog.deiser.com [blog.deiser.com]
- 9. cubesoftware.com [cubesoftware.com]
- 10. sampanenterprises.com [sampanenterprises.com]
- 11. businessplan-templates.com [businessplan-templates.com]
- 12. altiras.com [altiras.com]
- 13. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 14. slchemtek.com [slchemtek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. aiche.org [aiche.org]
- 18. researchgate.net [researchgate.net]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. psc.tamu.edu [psc.tamu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Techno-Economic and Life Cycle Assessment of Innovative Routes to Chemical Products - ProQuest [proquest.com]
- 23. acs.org [acs.org]
- 24. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 25. chem.tamu.edu [chem.tamu.edu]
- 26. researchgate.net [researchgate.net]
- 27. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
A Comparative Guide to the Greener Synthesis of Aminocyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminocyclohexanecarboxylate derivatives, crucial building blocks in the pharmaceutical industry, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. This guide provides an in-depth comparison of traditional and greener synthetic routes, with a focus on the production of trans-4-aminocyclohexanecarboxylic acid, a key pharmaceutical intermediate. We will delve into the nuances of catalytic hydrogenation and biocatalytic transamination, offering a critical evaluation of their performance, supported by experimental data and green chemistry metrics.
The Imperative for Greener Synthesis
Traditional methods for the synthesis of aminocyclohexanecarboxylate derivatives often rely on harsh reagents, stoichiometric amounts of reducing agents, and multi-step processes that generate significant waste. The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and have a lower environmental footprint. This guide will explore two promising greener avenues: heterogeneous catalytic hydrogenation and biocatalysis.
Comparative Analysis: Catalytic Hydrogenation vs. Biocatalytic Transamination
The synthesis of trans-4-aminocyclohexanecarboxylic acid serves as an excellent case study for comparing these two greener approaches. The traditional greener route involves the catalytic hydrogenation of p-aminobenzoic acid. A more recent and arguably greener alternative is the biocatalytic amination of a keto-acid precursor using transaminases.
Performance and Experimental Data
| Parameter | Catalytic Hydrogenation (Ru/C) | Biocatalytic Transamination (Proposed) |
| Starting Material | p-Aminobenzoic acid | 4-Oxocyclohexanecarboxylic acid |
| Key Reagent/Catalyst | 5% Ru/C | Transaminase (e.g., from Chromobacterium violaceum) |
| Solvent | 10% NaOH (aq) | Aqueous buffer (e.g., phosphate buffer) |
| Temperature | 100 °C[1][2] | ~30 °C[3] |
| Pressure | 15 bar H₂[1][2] | Atmospheric pressure |
| Reaction Time | 20 hours[1][2] | Typically 24 hours (for similar reactions)[3] |
| Yield (Overall) | ~70% (of mixed isomers)[4] | Potentially high (approaching theoretical) |
| Product Selectivity | cis/trans ratio of ~1:4.6[1][2] | Potentially high trans selectivity |
| Downstream Processing | Separation of isomers required | Potentially simpler workup |
Catalytic Hydrogenation: This method offers a direct route from a readily available starting material. The use of a heterogeneous catalyst allows for easier removal and potential recycling. However, the requirement for high pressure and temperature, along with the formation of a mixture of cis and trans isomers, presents drawbacks in terms of energy consumption and the need for subsequent purification steps.[1][2][4]
Biocatalytic Transamination: This approach operates under significantly milder conditions (ambient temperature and pressure), which reduces energy demands and enhances safety.[3] The high stereoselectivity of transaminases can potentially lead to the direct formation of the desired trans isomer, eliminating the need for isomer separation.[3][5] The main challenge lies in the availability and cost of the enzyme and the keto-acid substrate, as well as the need to drive the reaction equilibrium towards the product.
Green Chemistry Metrics: A Comparative Assessment
| Metric | Catalytic Hydrogenation (Ru/C) | Biocatalytic Transamination (Proposed) |
| Atom Economy | High (addition reaction) | High (formally a substitution, but with a recyclable amine donor) |
| E-Factor (Environmental Factor) | Moderate (solvent and energy intensive) | Low (aqueous media, mild conditions) |
| Process Mass Intensity (PMI) | Higher (due to solvent, catalyst, and purification) | Lower (less solvent, simpler workup) |
| Safety | High pressure H₂ gas poses risks | Generally safer, no high-pressure gas |
| Energy Consumption | High (elevated temperature and pressure) | Low (ambient temperature and pressure) |
The biocatalytic route demonstrates a clear advantage in terms of E-factor, PMI, safety, and energy consumption due to its mild, aqueous-based reaction conditions. While the atom economy for both processes is high, the overall environmental impact of the catalytic hydrogenation is greater due to the energy-intensive conditions and the need for downstream processing to separate isomers.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.
Materials:
-
p-Aminobenzoic acid (10.0 g, 0.07 mol)
-
5% Ruthenium on Carbon (Ru/C) (2.50 g)
-
10% Sodium Hydroxide (NaOH) solution (100.0 mL)
-
Autoclave
Procedure:
-
In an autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and 10% NaOH solution.[1][2]
-
Seal the autoclave and pressurize with hydrogen gas to 15 bar.[1][2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
The resulting aqueous solution contains a mixture of the sodium salts of cis- and trans-4-aminocyclohexanecarboxylic acid.
-
The product can be isolated by acidification and subsequent crystallization. The typical cis to trans ratio obtained is approximately 1:4.6.[1][2]
Protocol 2: Biocatalytic Synthesis of trans-4-Aminocyclohexanecarboxylic Acid (Proposed)
Objective: To synthesize trans-4-aminocyclohexanecarboxylic acid with high stereoselectivity.
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
A suitable transaminase (e.g., immobilized whole-cell transaminase from Chromobacterium violaceum)
-
Amine donor (e.g., L-Alanine or Isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
In a reaction vessel, dissolve 4-oxocyclohexanecarboxylic acid and the amine donor in the phosphate buffer.
-
Add the immobilized transaminase and a catalytic amount of PLP.[3]
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.[3]
-
To drive the reaction to completion, a system for by-product removal can be employed (e.g., lactate dehydrogenase to convert pyruvate to lactate if alanine is the amine donor).
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
-
Once the reaction is complete, remove the immobilized enzyme by filtration for potential reuse.
-
The product, trans-4-aminocyclohexanecarboxylic acid, can be isolated from the aqueous solution by standard methods such as ion-exchange chromatography or crystallization.
Mechanistic Insights and Visualizations
Catalytic Hydrogenation Pathway
The catalytic hydrogenation of p-aminobenzoic acid on a ruthenium surface involves the sequential addition of hydrogen atoms to the aromatic ring. The stereochemical outcome (cis vs. trans) is influenced by the adsorption of the intermediate species on the catalyst surface and the reaction conditions.
Caption: Catalytic hydrogenation of p-aminobenzoic acid.
Biocatalytic Transamination Pathway
The transaminase-catalyzed reaction proceeds via a "ping-pong" mechanism involving the pyridoxal 5'-phosphate (PLP) cofactor. The amino group from the amine donor is first transferred to the PLP to form pyridoxamine 5'-phosphate (PMP), which then transfers the amino group to the keto acid substrate.
Caption: Ping-pong mechanism of transaminase catalysis.
Conclusion and Future Outlook
This guide has provided a comparative analysis of two greener synthetic routes to aminocyclohexanecarboxylate derivatives, highlighting the significant environmental and safety advantages of biocatalysis over traditional catalytic hydrogenation. While catalytic hydrogenation remains a viable and established method, the milder reaction conditions, higher selectivity, and reduced waste generation of biocatalytic transamination make it a highly attractive alternative for the pharmaceutical industry.
Future research should focus on the discovery and engineering of more robust and efficient transaminases, as well as the development of cost-effective processes for the production of the necessary keto-acid substrates. The integration of chemo- and biocatalytic steps in one-pot processes will likely pave the way for even more sustainable and efficient syntheses of these vital pharmaceutical building blocks. By embracing these greener methodologies, the scientific community can contribute to a more sustainable future for drug development and manufacturing.
References
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Request PDF. [Link]
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WO2003078381A1.
-
3-isoquinuclidone. Organic Syntheses Procedure. [Link]
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogen
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
-
Green Chemistry Metrics, A Review. MDPI. [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. MDPI. [Link]
-
Why we might be misusing Process Mass Intensity (PMI) and a methodology to apply it effectively as a discovery level metric. University of York Research Portal. [Link]
-
Green analytical chemistry metrics for evaluating the greenness of analytical procedures. PubMed Central. [Link]
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
A Comparative Guide to the Synthesis of Methyl 2-Aminocyclohexanecarboxylate: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-aminocyclohexanecarboxylate and its derivatives are pivotal structural motifs in medicinal chemistry, serving as constrained analogues of β-amino acids and as key building blocks for a variety of pharmacologically active compounds. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest. This guide provides an in-depth comparison of common synthetic strategies, focusing on reaction yields, experimental protocols, and the underlying chemical principles to inform methodology selection in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of methyl 2-aminocyclohexanecarboxylate can be approached from several distinct strategic directions. The most common and direct route is the reductive amination of the corresponding β-keto ester. Alternative, multi-step pathways include the Hofmann rearrangement of a dicarboxylic acid mono-amide derivative and a sequence involving the Bucherer-Bergs synthesis of the corresponding amino acid followed by esterification. Each method presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, scalability, and overall yield. This guide will dissect these primary methods to provide a clear comparative framework.
Method 1: Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis, combining the condensation of a carbonyl compound with an amine and a subsequent reduction in a single pot.[1] For the synthesis of methyl 2-aminocyclohexanecarboxylate, this involves the reaction of methyl 2-oxocyclohexanecarboxylate with an ammonia source, followed by reduction of the transient imine/enamine intermediate.
Causality Behind Experimental Choices
The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would reduce the ester functionality, milder reagents are required. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically performed in a protic solvent like methanol, which facilitates imine formation. The use of an ammonia source, such as ammonium acetate or ammonia in methanol, provides the necessary nucleophile.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of methyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This is crucial for promoting imine formation without significantly hydrolyzing the ester.
-
Reducing Agent Addition: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding 1N HCl until gas evolution ceases. Basify the solution with aqueous NaOH to pH > 10.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram: Reductive Amination
Caption: Workflow for Direct Reductive Amination.
Method 2: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate.[2][3] To synthesize methyl 2-aminocyclohexanecarboxylate, one could start from cyclohexane-1,2-dicarboxylic acid. This multi-step process involves the formation of a mono-amide, mono-ester intermediate which then undergoes the rearrangement.
Causality Behind Experimental Choices
The key step is the rearrangement of the N-bromoamide intermediate, which is formed in situ from the primary amide using a reagent like bromine in a basic solution (e.g., sodium hydroxide).[3] The choice of base and solvent is critical to facilitate the rearrangement while minimizing hydrolysis of the ester group. Using sodium methoxide in methanol can directly trap the isocyanate intermediate as a methyl carbamate, which can then be hydrolyzed to the desired amine under acidic or basic conditions. This two-step variant can sometimes offer higher yields and cleaner reactions.[4]
Experimental Protocol: Hofmann Rearrangement (via Carbamate)
-
Step 1: Synthesis of Cyclohexane-1,2-dicarboxylic acid monoamide methyl ester
-
React cyclohexane-1,2-dicarboxylic anhydride with methanol to selectively form the mono-ester.
-
Convert the remaining carboxylic acid to an acid chloride using thionyl chloride.
-
React the acid chloride with aqueous ammonia at low temperature to form the primary amide.
-
-
Step 2: Hofmann Rearrangement
-
Isocyanate Formation: Dissolve the mono-amide mono-ester (1.0 eq) in cold methanol. Add a solution of bromine (1.05 eq) in sodium hydroxide (2.2 eq) dropwise, keeping the temperature below 0°C.
-
Rearrangement: Slowly warm the reaction mixture to reflux and maintain for 1-2 hours. The rearrangement forms the isocyanate, which is trapped by methanol to form a methyl carbamate.
-
Workup: Cool the reaction, neutralize, and extract the carbamate intermediate.
-
-
Step 3: Hydrolysis of the Carbamate
-
Hydrolysis: Reflux the isolated carbamate in aqueous HCl (e.g., 6N HCl) for several hours until the reaction is complete.
-
Isolation: Cool the solution, basify with NaOH, and extract the final product, methyl 2-aminocyclohexanecarboxylate. Purify as needed.
-
Workflow Diagram: Hofmann Rearrangement
Caption: Multi-step workflow via Hofmann Rearrangement.
Method 3: Bucherer-Bergs Reaction and Esterification
This pathway begins with a readily available starting material, cyclohexanone, and builds the amino acid scaffold using the Bucherer-Bergs reaction, a multicomponent reaction employing an alkali metal cyanide and ammonium carbonate.[5][6] The resulting hydantoin is then hydrolyzed to 2-aminocyclohexanecarboxylic acid, which is subsequently esterified.
Causality Behind Experimental Choices
The Bucherer-Bergs reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from ammonium carbonate) to form a hydantoin.[7][8] The reaction is typically performed in a heated, sealed vessel to maintain pressure. The subsequent hydrolysis of the stable hydantoin ring requires harsh conditions, usually strong acid or base at high temperatures for an extended period. The final esterification is a standard Fischer-Speier esterification using methanol with a strong acid catalyst like sulfuric acid or thionyl chloride.
Experimental Protocol: Bucherer-Bergs and Esterification
-
Step 1: Bucherer-Bergs Reaction
-
Reaction Setup: In a pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.
-
Heating: Seal the vessel and heat to 80-100°C for 6-12 hours.
-
Isolation: Cool the vessel, and carefully acidify the mixture with HCl to precipitate the spiro-hydantoin product. Filter and wash the solid product.
-
-
Step 2: Hydantoin Hydrolysis
-
Hydrolysis: Reflux the hydantoin product in a strong acid (e.g., 6N HCl) or base (e.g., 25% NaOH) for 24-48 hours.
-
Isolation: Neutralize the solution to the isoelectric point of the amino acid to precipitate 2-aminocyclohexanecarboxylic acid. Filter and dry the solid.
-
-
Step 3: Fischer Esterification
-
Reaction Setup: Suspend the 2-aminocyclohexanecarboxylic acid (1.0 eq) in methanol. Cool in an ice bath and slowly add thionyl chloride (1.5 eq) or concentrated sulfuric acid (catalytic).
-
Reaction: Remove the ice bath and reflux the mixture for 4-8 hours.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in water, basify with a saturated solution of sodium bicarbonate, and extract with an organic solvent. Dry and concentrate to yield the final product.
-
Workflow Diagram: Bucherer-Bergs Route
Caption: Three-stage synthesis via Bucherer-Bergs reaction.
Quantitative Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors, including yield, cost, safety, and the number of synthetic steps. The following table summarizes these key parameters for the discussed methodologies. Yields are reported as typical ranges found in the literature for these reaction types, as direct comparative studies for this specific molecule are scarce.
| Parameter | Reductive Amination | Hofmann Rearrangement | Bucherer-Bergs & Esterification |
| Starting Material | Methyl 2-oxocyclohexanecarboxylate | Cyclohexane-1,2-dicarboxylic anhydride | Cyclohexanone |
| Key Reagents | NaBH₃CN or NaBH(OAc)₃, NH₄OAc | Br₂, NaOH, SOCl₂, NH₃ | KCN, (NH₄)₂CO₃, Strong Acid/Base |
| Number of Steps | 1 | 3-4 | 3 |
| Typical Overall Yield | 50-75%[9] | 30-50% (multi-step)[3][4] | 40-60% (multi-step)[10] |
| Key Advantages | Direct, one-pot reaction. | Avoids handling β-keto esters. | Inexpensive, readily available starting material. |
| Key Disadvantages | Starting material can be expensive. Use of cyanoborohydride. | Multi-step, lower overall yield. Loss of a carbon atom. | Multi-step, harsh hydrolysis conditions. Use of highly toxic cyanide. |
| Stereocontrol | Achiral product unless chiral catalysts/auxiliaries are used.[1] | Achiral product. | Achiral product. |
Conclusion and Recommendations
For rapid synthesis where the starting β-keto ester is commercially available and cost is not the primary constraint, Direct Reductive Amination is the most efficient method, offering the highest potential yield in a single step. Its primary drawback is the reliance on a potentially costly precursor.
The Bucherer-Bergs reaction followed by esterification is an excellent alternative when starting from inexpensive bulk chemicals. While it involves multiple steps and the use of highly toxic cyanide, it is a robust and well-established route for producing the parent amino acid, making it suitable for large-scale synthesis where cost-effectiveness is paramount.
The Hofmann Rearrangement pathway is the most complex and likely the lowest yielding of the three. It is a less practical choice for this specific target molecule compared to the other methods but serves as a valid demonstration of applying a classic name reaction to a synthetic problem.
For drug development professionals, where enantiopurity is often critical, it is important to note that all three of these classical routes produce a racemic mixture of cis and trans isomers. Accessing specific stereoisomers would necessitate either chiral resolution of the final product or the development of a dedicated catalytic asymmetric synthesis , for instance, the asymmetric hydrogenation of an enamine intermediate or an organocatalyzed asymmetric Mannich-type reaction.[11][12] The choice of synthesis will ultimately be guided by the specific project goals, balancing speed, cost, scale, and stereochemical requirements.
References
- BenchChem. A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods. BenchChem Technical Guides.
- Alfa Chemistry. Bucherer-Bergs Reaction. Alfa Chemistry.
- Chemistry Steps. Hofmann Rearrangement. Chemistry Steps.
- Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
- Besson, M., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-58.
- Wikipedia. Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia.
- BenchChem.
- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Rowles, I., & Gomm, A. (2021). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 2(5), 1336-1354.
- Gökçen, T., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536.
- Macmillan Group. Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group, Princeton University.
- Organic Chemistry Portal.
- Chem-Station. Bucherer-Bergs Hydantoin Synthesis.
- Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.
- Scribd. (2022). Hofmann Rearrangement Explained. Scribd.
- Kaaden, A., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3695–3701.
- Sciencemadness.org.
- Poor, M. A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)
- ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2.
- Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Wang, S., et al. (2021). Catalytic asymmetric total syntheses of myrtucommuacetalone, myrtucommuacetalone B, and callistrilones A, C, D and E.
- Alama, L., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
- Semantic Scholar. Hofmann rearrangement of primary carboxamides and cyclic imides using DCDMH and application to the synthesis of gabapentin and its potential peptide prodrugs. Semantic Scholar.
- ResearchGate. Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.
- ChemicalBook. Cyclohexanecarboxamide, 4-amino-N-methyl-, hydrochloride (1:2), trans-(2708288-05-3) 1H NMR spectrum. ChemicalBook.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 5. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 2-aminocyclohexanecarboxylate Hydrochloride
As professionals dedicated to the advancement of science, our responsibility extends beyond the bench to the safe and compliant management of the chemical reagents we employ. Methyl 2-aminocyclohexanecarboxylate hydrochloride, a common building block in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, experience-driven framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Characterization and Immediate Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 2-amino isomer should always be consulted first, we can infer its properties from analogous amine hydrochloride compounds. It should be treated as a hazardous substance requiring stringent safety measures.
The primary rationale for these precautions is to prevent accidental exposure via skin contact, inhalation of dust, or eye contact.[1] Personal Protective Equipment (PPE) is the first line of defense and is non-negotiable.
| Hazard Profile & Safety Requirements | |
| GHS Hazard Class (Anticipated) | Skin Irritant, Eye Irritant, Potential Acute Toxicity (Oral) |
| Form | Solid, Crystalline Powder[2] |
| Primary Exposure Routes | Inhalation (dust), Skin Contact, Eye Contact |
| Minimum PPE | Chemical Safety Goggles, Nitrile Gloves, Laboratory Coat[1][3] |
| Engineering Controls | Handle in a Chemical Fume Hood or Well-Ventilated Area[3] |
The Core Disposal Protocol: Waste Accumulation & Storage
The recommended and regulated method for disposing of this compound is as hazardous chemical waste, managed by a licensed professional disposal service, typically via incineration.[1][3] Disposing of this chemical down the drain or in regular trash is a violation of environmental regulations.[4][5]
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and store waste this compound for professional disposal.
Materials:
-
Waste this compound (solid or in solution).
-
Compatible, sealable hazardous waste container (e.g., HDPE plastic or glass).
-
Hazardous Waste Label.
-
Required PPE (as specified in the table above).
Procedure:
-
Waste Characterization and Segregation:
-
Designate all waste containing this compound as hazardous chemical waste.
-
Crucially, segregate this waste stream. As an amine hydrochloride, it is an acidic salt. It must be kept separate from bases, cyanides, sulfides, and strong oxidizing agents to prevent violent or toxic chemical reactions.[6][7][8] The causality here is straightforward: mixing an acid salt with a base can cause a rapid neutralization reaction, while mixing with an oxidizer could lead to a fire or explosion.
-
-
Container Selection:
-
Waste Transfer:
-
For Solid Waste: Working inside a chemical fume hood to prevent dust inhalation, carefully transfer the solid waste into the designated container.[1][3] Avoid any actions that could generate dust.
-
For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid waste container. Use a funnel to prevent spills.
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[6][10]
-
The SAA should be a secondary containment system (like a tray) to contain any potential leaks. Ensure it is clearly marked and away from drains.[4]
-
-
Arranging Final Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department.[6] They will facilitate the pickup and final disposal by a licensed hazardous waste contractor, in compliance with EPA's Resource Conservation and Recovery Act (RCRA).[4][9]
-
Emergency Procedures: Spill Management
All laboratory personnel must be prepared to handle minor spills. The immediate assessment of the spill's severity is critical to ensuring a safe response.
Caption: Decision workflow for responding to a chemical spill.
Protocol A: Minor Spill of Solid Compound
-
Isolate the Area: Alert others in the immediate vicinity and restrict access.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of nitrile gloves.
-
Prevent Dispersion: Avoid creating dust. Do not use a dry paper towel, as this can aerosolize the powder.[3]
-
Collect the Material: Gently sweep the solid material into a dustpan or onto a piece of cardstock.[3] Take care not to disperse it. Place the collected powder into a sealable bag or container.[11]
-
Final Cleaning: Gently wipe the area with a paper towel dampened with water.
-
Dispose of Waste: Place the collection container, used paper towels, and gloves into a hazardous waste bag. Label it clearly and manage it according to the Core Disposal Protocol.
-
Decontaminate: Clean all tools used in the cleanup with soap and water.[11]
Protocol B: Minor Spill of a Solution
-
Isolate and Ventilate: Alert others. If the solvent is volatile, ensure the area is well-ventilated or work is done in a fume hood.[12]
-
Don PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spread: Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter.[12][13]
-
Absorb the Liquid: Apply the absorbent material to the spill, working from the outside in.[12] Allow it to fully absorb the liquid.
-
Collect Residue: Using a scoop or tongs, collect the absorbent material and place it into a suitable, sealable container for disposal.[13]
-
Dispose of Waste: Seal and label the container as hazardous waste and manage it according to the Core Disposal Protocol.
-
Decontaminate: Wipe the spill area with soap and water.[14] Clean any tools used in the process.[11]
Decontamination
Proper decontamination of reusable equipment (glassware, spatulas, etc.) is essential to prevent unintentional cross-contamination of future experiments.
-
Gross Contamination Removal: First, wipe down the equipment with a disposable towel to remove any visible solid or liquid residue. Dispose of the towel as hazardous waste.
-
Washing: Wash the equipment thoroughly with soap and water.
-
Solvent Rinse: A final rinse with an appropriate solvent (e.g., ethanol or acetone), followed by air-drying in a fume hood, can remove any remaining organic traces. Dispose of the rinse solvent as hazardous waste.
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, professionalism, and environmental stewardship.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 4-Aminocyclohexanecarboxylate Hydrochloride (cis- and trans- mixture).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Fisher Scientific. (2009, May 14). Safety Data Sheet: Methylcyclohexane.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: methylcyclohexane.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from University of Tennessee Knoxville website.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet: 2-Methylcyclohexanol, cis + trans.
- RCI Labscan Limited. (2021, August 2). Safety Data Sheet: Methylcyclohexane.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Fisher Scientific. (2011, February 10). Safety Data Sheet: Cyclohexanecarboxylic acid, methyl ester.
- Benchchem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
- ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - Methyl cyclohexanecarboxylate.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: trans-4-[[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]methyl]cyclohexanecarboxylic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. acs.org [acs.org]
- 14. ccny.cuny.edu [ccny.cuny.edu]
Personal protective equipment for handling Methyl 2-aminocyclohexanecarboxylate hydrochloride
This guide provides comprehensive, experience-driven procedures for the safe handling, use, and disposal of Methyl 2-aminocyclohexanecarboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who work with this and similar chemical compounds. Our goal is to equip you with the necessary information to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Chemical Profile
Under the OSHA Hazard Communication Standard, employers are required to disseminate information about the identities and hazards of chemicals to ensure safety in the workplace.[1] This includes providing access to Safety Data Sheets (SDS) and appropriate training for handling hazardous materials.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile recommended for splash protection) | To prevent skin contact, which can cause irritation.[4] Nitrile gloves offer good short-term protection against a range of chemicals.[5] However, for prolonged contact, it is essential to consult a chemical resistance chart.[6][7][8][9] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4][10] | To protect against splashes that could cause serious eye irritation or damage.[11] |
| Body Protection | A long-sleeved laboratory coat.[10] For larger quantities or increased risk of splashing, a chemically resistant apron or coveralls should be worn.[12] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[10][13][14] | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation. |
It is imperative to inspect all PPE for integrity before each use and to replace it if damaged.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[13]
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in any area where this chemical is handled.[13][14]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling and ensure it is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use non-sparking tools to prevent ignition sources, as fine dust can be flammable under certain conditions.[15][16]
-
Handle the container with care to avoid generating dust.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use a cooling bath to control the temperature.
-
-
Post-Handling:
-
Tightly close the container after use.[16]
-
Clean the work area thoroughly.
-
Remove PPE carefully to avoid cross-contamination and dispose of it properly.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[15]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[16]
Spill Management and Emergency Procedures
In the event of a spill, a prompt and correct response is crucial to mitigate potential hazards.
Spill Cleanup Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. For a liquid spill, use an inert absorbent material.
-
Collect: Place the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Below is a workflow diagram for handling a chemical spill.
Caption: Chemical Spill Response Workflow
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility. All chemical waste must be managed in accordance with federal, state, and local regulations.[17][18][19]
Waste Characterization and Segregation
-
Characterize: The waste must be identified as hazardous based on its characteristics (e.g., corrosivity, toxicity).[17][18]
-
Segregate: Do not mix this waste with incompatible materials. Store it in a designated, labeled hazardous waste container.[17]
Disposal Procedures
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All PPE, absorbent materials, and any other items contaminated with the chemical must be collected in a sealed container and disposed of as hazardous waste.[20]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.[20] After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, depending on local regulations.[20]
-
Aqueous Solutions: Dilute aqueous solutions may be neutralized to a pH between 7 and 9 and, if local regulations permit, disposed of down the drain with copious amounts of water.[21] However, this is only permissible for solutions that do not contain other hazardous materials.[21] Always check with your institution's Environmental Health and Safety (EHS) department before any drain disposal.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[18] It is essential to comply with all aspects of these regulations, including proper labeling, storage, and disposal.[18][19]
Conclusion
The safe handling of this compound is paramount for the well-being of laboratory personnel and the protection of the environment. By understanding the potential hazards, consistently using the correct PPE, adhering to safe operational protocols, and following proper disposal procedures, you can effectively minimize risks. This guide serves as a foundational resource, but it should be supplemented by your institution's specific safety policies and the full Safety Data Sheet for the compound.
References
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Purdue University. Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Occupational Safety and Health Administration. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
- RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- TCI Chemicals. SAFETY DATA SHEET.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
- Aspioneer. (2023, April 20). Tips for Complying with the OSHA's Hazardous Materials Regulations.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- HCT. Personal Protective Equipment is PPE.
- Respirex International. Personal Protective Equipment (PPE) for Chemical Transport.
- ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
- Unisafe Gloves. Chemical Resistance Guide.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Environment, Health and Safety - University of California, Berkeley. Ansell Chemical Resistance Glove Chart.
- UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Reed College. Hazardous Laboratory Chemicals Disposal Guide.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. aspioneer.com [aspioneer.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. unisafegloves.com [unisafegloves.com]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 14. justia.com [justia.com]
- 15. fishersci.com [fishersci.com]
- 16. rcilabscan.com [rcilabscan.com]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. pfw.edu [pfw.edu]
- 19. epa.gov [epa.gov]
- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 21. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
